molecular formula C27H34O16 B1674705 Leiocarposide CAS No. 71953-77-0

Leiocarposide

Cat. No.: B1674705
CAS No.: 71953-77-0
M. Wt: 614.5 g/mol
InChI Key: NSOQVTKUUBDPEG-WRXRYXBBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Leiocarposide is a phenolic bisglucoside from Solidago virgaurea L;  a heterodimer of salicin esterified to a methoxy-hydroxy-benzoic acid.

Properties

IUPAC Name

[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 6-hydroxy-2-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34O16/c1-38-24-14(41-27-23(36)21(34)19(32)16(9-29)43-27)7-6-12(30)17(24)25(37)39-10-11-4-2-3-5-13(11)40-26-22(35)20(33)18(31)15(8-28)42-26/h2-7,15-16,18-23,26-36H,8-10H2,1H3/t15-,16-,18-,19-,20+,21+,22-,23-,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQJTVODGXZMHF-WRXRYXBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1C(=O)OCC2=CC=CC=C2OC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1C(=O)OCC2=CC=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90222239
Record name Leiocarposide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90222239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

614.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71953-77-0
Record name Leiocarposide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71953-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leiocarposide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071953770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leiocarposide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90222239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is the natural source of Leiocarposide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Source of Leiocarposide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a phenolic bisglucoside with noteworthy pharmacological properties. The document details its primary natural source, quantitative data on its occurrence, and detailed experimental protocols for its extraction. Additionally, it visualizes the biosynthetic pathway of its precursor molecules and the general workflow for its extraction and isolation.

Natural Source of this compound

This compound is a naturally occurring phenolic glycoside found predominantly in plants of the Solidago genus, commonly known as goldenrods. The most significant and well-documented natural source of this compound is Solidago virgaurea L. , also known as European goldenrod.[1][2] It has also been reported in Solidago decurrens.[1]

Solidago virgaurea is a perennial plant belonging to the Asteraceae family and is widely distributed across Europe, Asia, and North America.[3] For centuries, various parts of this plant have been utilized in traditional medicine for their anti-inflammatory, diuretic, and analgesic properties.[3][4]

Quantitative Data on this compound Content

The concentration of this compound in Solidago virgaurea can vary depending on the plant organ, developmental stage, and environmental conditions. The following table summarizes the quantitative data on this compound content from scientific studies.

Plant PartDevelopmental StageThis compound Content (% of dry weight)Reference
Flower Buds-1.60%[3]
Two-year LeavesPost-blooming1.05%[3]
Naturally Growing Plants-0.2% - 1.0%[3]
In vitro Cultivated Plants-0.18%[3]

Experimental Protocols

Extraction of this compound from Solidago virgaurea

The following protocols are based on established methods for the extraction of phenolic glycosides and other secondary metabolites from Solidago virgaurea.

Protocol 1: Ultrasonic-Assisted Maceration

This method utilizes ultrasonic waves to enhance the extraction efficiency.

  • Materials and Equipment:

    • Dried and powdered aerial parts of Solidago virgaurea

    • Methanol (B129727) (reagent grade)

    • Deionized water

    • Ultrasonic bath

    • Stirrer

    • Centrifuge

    • Rotary evaporator

    • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Procedure:

    • Weigh a desired amount of the dried, powdered plant material.

    • Prepare a 30:70 (v/v) methanol-water solvent mixture.

    • In a suitable flask, add the plant material and the solvent mixture in a 1:17.5 (w/v) ratio (e.g., 10 g of plant material in 175 mL of solvent).

    • Place the flask in an ultrasonic bath and stir the mixture. Sonicate for 4 hours.

    • After sonication, separate the extract from the plant residue by filtration or centrifugation.

    • The crude extract can be concentrated by evaporating the methanol using a rotary evaporator at a temperature below 40°C.

Protocol 2: Infusion Method

This is a simpler method suitable for extracting polar compounds like glycosides.

  • Materials and Equipment:

    • Dried and powdered aerial parts of Solidago virgaurea (ground to 2 mm)

    • 60% Ethanol (B145695)

    • Boiling water bath

    • Beaker or flask

    • Stirring rod

    • Filtration apparatus

  • Procedure:

    • Weigh a desired amount of the dried, powdered plant material.

    • Place the plant material in a beaker or flask.

    • Add 60% ethanol in a 1:10 (w/v) ratio (e.g., 10 g of plant material in 100 mL of solvent).

    • Place the beaker in a boiling water bath and maintain for 30 minutes, with occasional stirring.

    • After 30 minutes, remove the beaker from the water bath and allow it to cool.

    • Filter the mixture to separate the extract from the solid plant material.

General Protocol for Isolation and Purification
  • Fractionation:

    • The concentrated crude extract is typically suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. Phenolic glycosides like this compound are expected to be enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).

  • Column Chromatography:

    • The enriched fraction is subjected to column chromatography.

    • Stationary Phase: Silica gel is a common choice for the initial separation of phenolic compounds.

    • Mobile Phase: A gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity, is used for elution. For example, a gradient of chloroform-methanol or ethyl acetate-methanol can be employed.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Fractions containing this compound are further purified using preparative HPLC.

    • A reversed-phase column (e.g., C18) is commonly used.

    • The mobile phase is typically a gradient of acetonitrile (B52724) and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

Visualizations

Biosynthetic Pathway of Phenolic Glycosides

This compound, as a phenolic glycoside, is synthesized in plants through the shikimate and phenylpropanoid pathways, starting from the amino acid phenylalanine. The following diagram illustrates the general biosynthetic route leading to the formation of phenolic glycosides.

Biosynthetic_Pathway E4P Erythrose 4-phosphate Shikimate_Pathway Shikimate Pathway E4P->Shikimate_Pathway PEP Phosphoenolpyruvate PEP->Shikimate_Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate Prephenate Prephenate Chorismate->Prephenate Phenylalanine Phenylalanine Prephenate->Phenylalanine Phenylpropanoid_Pathway Phenylpropanoid Pathway Phenylalanine->Phenylpropanoid_Pathway Cinnamic_Acid Cinnamic Acid Phenylpropanoid_Pathway->Cinnamic_Acid p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid Hydroxybenzoic_Acids Hydroxybenzoic Acids p_Coumaric_Acid->Hydroxybenzoic_Acids Glycosylation Glycosylation (UDP-glucose) Hydroxybenzoic_Acids->Glycosylation Phenolic_Glycosides Phenolic Glycosides (e.g., this compound) Glycosylation->Phenolic_Glycosides

Caption: General biosynthetic pathway of phenolic glycosides from primary metabolites.

Experimental Workflow for Extraction and Isolation

The following diagram outlines the general workflow for the extraction and isolation of this compound from Solidago virgaurea.

Extraction_Workflow Start Dried & Powdered Solidago virgaurea Extraction Extraction (e.g., Ultrasonic-Assisted Maceration) Start->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Fractionation Solvent Partitioning Crude_Extract->Fractionation Column_Chromatography Column Chromatography (Silica Gel) Fractionation->Column_Chromatography Prep_HPLC Preparative HPLC (C18 Column) Column_Chromatography->Prep_HPLC End Pure this compound Prep_HPLC->End

Caption: General workflow for the extraction and isolation of this compound.

Signaling Pathways

Currently, there is a lack of specific scientific literature detailing signaling pathways in which this compound directly acts as a signaling molecule. The available research primarily focuses on its pharmacological effects, such as anti-inflammatory and analgesic activities, which are likely mediated through the modulation of various cellular signaling cascades. However, the precise molecular targets and signaling pathways directly engaged by this compound remain an area for further investigation.

References

The Discovery and Isolation of Leiocarposide from Solidago virgaurea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leiocarposide, a phenolic glycoside isolated from Solidago virgaurea (European goldenrod), has emerged as a compound of significant interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery, isolation, and biological characterization of this compound. It details the experimental protocols for its extraction and purification, summarizes key quantitative data, and explores its established and putative mechanisms of action, including its influence on inflammatory signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Solidago virgaurea L., a member of the Asteraceae family, has a long history of use in traditional medicine, particularly for urinary tract ailments and inflammatory conditions.[1] Phytochemical investigations of this plant have revealed a rich composition of secondary metabolites, including flavonoids, triterpenoid (B12794562) saponins, and phenolic glycosides.[2] Among these, this compound has been identified as a key bioactive constituent, contributing significantly to the plant's therapeutic properties. This guide focuses specifically on the scientific journey of this compound, from its discovery within S. virgaurea to the elucidation of its biological functions.

Phytochemistry of Solidago virgaurea

Solidago virgaurea is a rich source of various bioactive compounds that may act synergistically with this compound. The primary classes of phytochemicals found in the plant are summarized below.

Table 1: Major Phytochemical Constituents of Solidago virgaurea

Compound ClassSpecific ExamplesAssociated Biological Activities
Phenolic Glycosides This compound , Virgaureoside AAnti-inflammatory, Analgesic, Diuretic, Antilithiatic[2][3]
Flavonoids Quercetin, Kaempferol, Rutin, HyperosideDiuretic, Spasmolytic, Antioxidant[2]
Triterpenoid Saponins Virgaureasaponins, SolidagosaponinsAntimicrobial, Immunomodulatory, Antitumor[4]
Phenolic Acids Caffeic acid, Chlorogenic acid, Ferulic acidAntioxidant[2]
Essential Oils α-pinene, Germacrene DAntimicrobial[2]

Discovery and Quantitative Analysis of this compound

This compound was first identified as a phenolic bisglucoside from Solidago virgaurea.[3] Subsequent studies have focused on quantifying its presence in different parts of the plant and at various phenological stages to optimize harvesting for maximum yield.

Table 2: this compound Content in Solidago virgaurea

Plant PartGrowth StageThis compound Content (mg/g dry weight)Reference
Stem Leaves-5.17[1]
Rosette Leaves-Not specified as highest[1]
Flowers-Not specified as highest[1]
Aerial PartsBefore Blooming9.65[1]
Aerial PartsFull BloomNot specified as highest[1]
Aerial PartsSang Deh Population2.08[5]

Experimental Protocols

This section provides detailed methodologies for the isolation and biological evaluation of this compound.

Isolation and Purification of this compound

The following protocol is a composite method based on established techniques for the isolation of phenolic glycosides and other secondary metabolites from plant sources.

Workflow for this compound Isolation

A Plant Material Collection and Preparation (Aerial parts of S. virgaurea, dried and powdered) B Extraction (Maceration with 60% Ethanol (B145695) or Methanol-Water mixture) A->B C Filtration and Concentration (Removal of plant debris, solvent evaporation) B->C D Liquid-Liquid Partitioning (e.g., with n-butanol to enrich for glycosides) C->D E Column Chromatography (Silica gel, gradient elution with Chloroform:Methanol) D->E F Fraction Collection and Analysis (TLC or HPLC-DAD) E->F G Further Purification (Optional) (Preparative HPLC or Sephadex column) F->G H Structure Elucidation (NMR, MS) G->H

Caption: General workflow for the extraction and isolation of this compound.

Protocol:

  • Plant Material Preparation: Collect the aerial parts of Solidago virgaurea during the pre-blooming stage for optimal this compound content.[1] Air-dry the plant material in the shade and grind it into a coarse powder.

  • Extraction: Macerate the powdered plant material with 60% ethanol at room temperature for 24 hours with occasional stirring.[2] Alternatively, use a methanol-water mixture (e.g., 70:30 v/v) and perform ultrasound-assisted extraction for enhanced efficiency.

  • Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

  • Liquid-Liquid Partitioning: Dissolve the crude extract in water and perform liquid-liquid partitioning with a non-polar solvent (e.g., n-hexane) to remove lipids and chlorophyll. Subsequently, partition the aqueous layer with a more polar solvent like n-butanol to extract the glycosides, including this compound.

  • Column Chromatography: Subject the n-butanol fraction to column chromatography on a silica (B1680970) gel column. Elute the column with a gradient solvent system of increasing polarity, such as chloroform-methanol or ethyl acetate-methanol, to separate the compounds.[6]

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).[7]

  • Further Purification: Pool the fractions containing this compound and subject them to further purification if necessary, using techniques like preparative HPLC or Sephadex LH-20 column chromatography.[6]

  • Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[8][9]

HPLC-DAD Quantification of this compound

Table 3: HPLC-DAD Parameters for this compound Analysis

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with Acetonitrile (A) and 0.1% Formic Acid in Water (B)
Gradient Program Optimized for separation of phenolic compounds
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 280 nm (or based on UV spectrum of this compound standard)
Injection Volume 10-20 µL
Biological Activity Assays

In Vitro: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

  • NO Measurement: Measure the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

  • Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

In Vivo: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Use Wistar albino rats.

  • Treatment: Administer this compound orally at different doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

Acetic Acid-Induced Writhing Test in Mice

  • Animal Model: Use Swiss albino mice.

  • Treatment: Administer this compound orally at different doses. A control group receives the vehicle, and a positive control group receives a standard analgesic drug (e.g., aspirin).

  • Induction of Writhing: After 30 minutes, inject 0.6% acetic acid solution intraperitoneally to induce abdominal constrictions (writhing).

  • Observation: Immediately after the injection, count the number of writhes for each mouse over a 20-minute period.

  • Analysis: Calculate the percentage of protection from writhing in the treated groups compared to the control group.

Lipschitz Test in Rats

  • Animal Model: Use Wistar albino rats.

  • Hydration: Administer a priming dose of normal saline (0.9% NaCl) orally to ensure uniform hydration.

  • Treatment: Administer this compound orally at different doses. A control group receives the vehicle, and a positive control group receives a standard diuretic drug (e.g., furosemide).

  • Urine Collection: Place the rats in individual metabolic cages and collect urine for a period of 5 or 24 hours.

  • Analysis: Measure the total urine volume. The urine can also be analyzed for electrolyte content (Na⁺, K⁺, Cl⁻) to determine the natriuretic and saluretic effects.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms underlying the biological activities of this compound are not yet fully elucidated. However, based on the known activities of other phenolic compounds and flavonoids, several signaling pathways are likely to be involved, particularly in its anti-inflammatory effects.

Proposed Signaling Pathways for this compound's Anti-inflammatory Action

cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 This compound cluster_2 Signaling Pathways cluster_3 Inflammatory Response LPS LPS NFkB NF-κB Pathway LPS->NFkB MAPK MAPK Pathway LPS->MAPK Akt PI3K/Akt Pathway LPS->Akt This compound This compound This compound->NFkB Inhibition This compound->MAPK Inhibition This compound->Akt Modulation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 MAPK->Cytokines MAPK->iNOS MAPK->COX2 Akt->NFkB

References

Leiocarposide: A Technical Guide on its Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leiocarposide, a phenolic bisglucoside primarily isolated from plants of the Solidago genus, has garnered scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. The document details its anti-inflammatory, analgesic, and potential diuretic and antilithiatic effects, supported by available preclinical data. Furthermore, this guide outlines generalized experimental protocols for assessing these biological activities and proposes a putative mechanism of action involving the modulation of key inflammatory signaling pathways. All quantitative data is presented in structured tables for clarity, and a schematic of the proposed signaling pathway is provided.

Chemical Structure and Physicochemical Properties

This compound (CAS No: 71953-77-0) is a complex phenolic glycoside.[1] Its chemical structure consists of a benzyl (B1604629) alcohol moiety linked to a substituted benzoic acid, with two glucose units attached.

The systematic IUPAC name for this compound is [2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 6-hydroxy-2-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate.[1] It is also known by synonyms such as Lejokarpozyd.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC27H34O16[1][2]
Molecular Weight614.55 g/mol
AppearanceWhite powder
SolubilityFreely soluble in methanol; soluble in water and DMSO.
StorageDesiccate at -20°C for long-term storage.

Biological and Pharmacological Properties

This compound has been investigated for several pharmacological activities, with the most evidence supporting its anti-inflammatory and analgesic properties. Additionally, some studies suggest its potential in addressing urinary tract ailments.

Anti-inflammatory and Analgesic Effects

Preclinical studies have demonstrated the anti-inflammatory and analgesic potential of this compound. These effects are attributed to its ability to modulate the body's inflammatory response. While the precise molecular mechanisms are not fully elucidated from publicly available literature, it is hypothesized that this compound, as a phenolic glycoside, may interfere with pro-inflammatory signaling cascades.

Diuretic and Antilithiatic Effects

This compound has also been explored for its potential diuretic and antilithiatic (anti-kidney stone) effects. These properties are particularly relevant to the traditional use of Solidago species for urinary tract conditions.

Experimental Protocols

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model is a standard for evaluating acute inflammation.

  • Animals: Male Wistar rats (150-200 g) are used.

  • Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle, standard pellet diet and water ad libitum).

  • Grouping: Animals are randomly divided into groups (n=6):

    • Control (vehicle)

    • Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Test groups (this compound at various doses, e.g., 10, 25, 50 mg/kg, p.o.)

  • Procedure:

    • The initial paw volume of each rat is measured using a plethysmometer.

    • The respective treatments are administered orally.

    • After 1 hour, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group. Statistical analysis is performed using ANOVA followed by a suitable post-hoc test.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing in Mice

This model assesses peripheral analgesic activity.

  • Animals: Male Swiss albino mice (20-25 g) are used.

  • Acclimatization: Similar to the rat model.

  • Grouping: Animals are randomly divided into groups (n=6):

    • Control (vehicle)

    • Positive control (e.g., Aspirin, 100 mg/kg, p.o.)

    • Test groups (this compound at various doses, e.g., 10, 25, 50 mg/kg, p.o.)

  • Procedure:

    • The respective treatments are administered orally.

    • After a set period (e.g., 30 or 60 minutes), each mouse is injected intraperitoneally with 0.6% acetic acid solution (10 mL/kg).

    • Immediately after the injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a period of 20 minutes.

  • Data Analysis: The percentage inhibition of writhing is calculated for each group using the formula: % Inhibition = [(Wc - Wt) / Wc] * 100 where Wc is the average number of writhes in the control group and Wt is the average number of writhes in the treated group. Statistical analysis is performed using ANOVA followed by a suitable post-hoc test.

In Vivo Antilithiatic Activity: Ethylene (B1197577) Glycol-Induced Urolithiasis in Rats

This model is used to induce calcium oxalate (B1200264) kidney stone formation.

  • Animals: Male Wistar rats (180-220 g) are used.

  • Acclimatization: As previously described.

  • Grouping: Animals are randomly divided into groups (n=6):

    • Normal control (vehicle)

    • Urolithiatic control (0.75% ethylene glycol in drinking water)

    • Positive control (e.g., Cystone, 750 mg/kg, p.o.)

    • Test groups (this compound at various doses, e.g., 25, 50 mg/kg, p.o. + 0.75% ethylene glycol)

  • Procedure:

    • Urolithiasis is induced by administering 0.75% (v/v) ethylene glycol in drinking water for 28 days.

    • The respective treatments are administered orally daily for 28 days.

    • Urine samples are collected at regular intervals to analyze for calcium, oxalate, and phosphate (B84403) levels.

    • At the end of the study, blood is collected for serum analysis (creatinine, urea, uric acid).

    • Kidneys are harvested for histopathological examination to assess crystal deposition.

  • Data Analysis: Biochemical parameters are analyzed using appropriate kits. Histopathological slides are scored for the extent of crystal deposition. Statistical analysis is performed using ANOVA followed by a suitable post-hoc test.

Proposed Mechanism of Action: Inhibition of Inflammatory Pathways

While direct evidence for the molecular mechanism of this compound is limited, its classification as a phenolic glycoside suggests a plausible mode of action involving the inhibition of key inflammatory signaling pathways. Phenolic compounds are known to exert anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

An inflammatory stimulus, such as a pathogen-associated molecular pattern (PAMP) or a damage-associated molecular pattern (DAMP), can activate cell surface receptors like Toll-like receptors (TLRs). This activation triggers downstream signaling, leading to the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer (p50/p65), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, leading to the transcription of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). Concurrently, the activation of TLRs can also initiate the MAPK pathway, involving the sequential phosphorylation of kinases like JNK and p38, which can further enhance the expression of inflammatory mediators.

It is proposed that this compound may inhibit one or more steps in these pathways, thereby reducing the production of pro-inflammatory cytokines and mediating its anti-inflammatory effects.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Inflammatory_Stimulus->TLR4 Binds IKK IKK TLR4->IKK Activates MAPK_cascade MAPK Cascade (JNK, p38) TLR4->MAPK_cascade Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB Inhibits NFkappaB_nucleus NF-κB (p50/p65) NFkappaB->NFkappaB_nucleus Translocates DNA DNA MAPK_cascade->DNA Enhances Transcription This compound This compound This compound->IKK Inhibits This compound->MAPK_cascade Inhibits NFkappaB_nucleus->DNA Binds mRNA Pro-inflammatory mRNA DNA->mRNA Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) mRNA->Cytokines Translation

Caption: Putative anti-inflammatory mechanism of this compound.

Conclusion

This compound is a promising natural compound with demonstrated anti-inflammatory and analgesic properties in preclinical models. Its potential diuretic and antilithiatic effects warrant further investigation. While the precise molecular mechanisms of action require more detailed study, it is plausible that this compound exerts its effects through the modulation of the NF-κB and MAPK signaling pathways. Further research, including the elucidation of its pharmacokinetic and pharmacodynamic profiles, is necessary to fully understand its therapeutic potential for the development of new drugs.

References

An In-depth Technical Guide to the Physicochemical Properties of Leiocarposide (CAS Number 71953-77-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of Leiocarposide, identified by CAS number 71953-77-0. This compound is a phenolic bisglucoside naturally occurring in plants such as Solidago virgaurea L.[1]. This document details the compound's known physicochemical parameters, outlines experimental protocols for their determination, and explores the key signaling pathways associated with its biological activities. The information is presented in a structured format to support research, drug discovery, and development activities.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for the development of analytical methods and formulations.

PropertyValueSource
CAS Number 71953-77-0[2]
Molecular Formula C27H34O16[2]
Molecular Weight 614.55 g/mol [2]
Appearance White powder[2]
Solubility Freely soluble in methanol; soluble in water and DMSO.[2]
IUPAC Name [2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 6-hydroxy-2-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate[2]
SMILES COC1=C(C=CC(=C1C(=O)OCC2=CC=CC=C2O[C@H]3--INVALID-LINK--CO)O)O">C@@HO)O)O[C@H]4--INVALID-LINK--CO)O)O">C@@HO[2]
Storage Desiccate at -20°C[2]

Experimental Protocols for Physicochemical Characterization

This section provides detailed methodologies for key experiments used to characterize the physicochemical properties of this compound.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range. A sharp melting range (typically ≤ 1 °C) is indicative of high purity.

Solubility Determination

Solubility is a critical parameter for drug development, influencing absorption and bioavailability.

Methodology (Shake-Flask Method):

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, methanol, DMSO) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: The suspension is filtered to remove undissolved solid. The concentration of this compound in the clear filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Quantification: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Spectroscopic Analysis

Spectroscopic techniques are fundamental for the structural elucidation and characterization of molecules like this compound.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for quantitative analysis.

Methodology:

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol). A series of dilutions are made to create standard solutions of known concentrations.

  • Instrument Setup: A UV-Vis spectrophotometer is calibrated using the solvent as a blank.

  • Measurement: The absorbance of each standard solution is measured over a specific wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[3][4]

  • Analysis: A calibration curve of absorbance versus concentration is plotted at the λmax to establish a linear relationship, which can be used to determine the concentration of unknown samples. Flavonoids and phenolic compounds typically exhibit strong absorption bands in the UV region.[5]

NMR spectroscopy is a powerful technique for determining the detailed molecular structure of organic compounds.

Methodology:

  • Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., DMSO-d6, CD3OD) in an NMR tube.[2][6]

  • Data Acquisition: A suite of NMR experiments is performed, including:

    • 1H NMR: To identify the types and number of protons and their neighboring environments.[7]

    • 13C NMR: To determine the number and types of carbon atoms.

    • 2D NMR (e.g., COSY, HSQC, HMBC): To establish correlations between protons and carbons, which helps in assembling the complete molecular structure.[6]

  • Data Analysis: The chemical shifts, coupling constants, and correlation peaks are analyzed to elucidate the connectivity of atoms and the stereochemistry of the molecule.[8][9]

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Methodology:

  • Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is suitable for polar molecules like glycosides.[10][11]

  • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured to determine the exact molecular weight. High-resolution mass spectrometry (HRMS) can be used to determine the elemental formula.

  • Fragmentation Analysis (MS/MS): The molecular ion is fragmented, and the m/z of the fragment ions are analyzed. The fragmentation pattern provides valuable information about the structure of the aglycone and the sugar moieties and their connectivity.[10][12]

Biological Activities and Signaling Pathways

This compound, as a phenolic glycoside, is reported to possess significant biological activities, including anti-inflammatory and antioxidant effects.[1][13] Understanding the underlying molecular mechanisms is crucial for its potential therapeutic applications.

Anti-inflammatory Activity: NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of many phenolic compounds are mediated through the inhibition of key pro-inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[14][15][16] Inflammatory stimuli, such as lipopolysaccharide (LPS), activate these pathways, leading to the production of inflammatory mediators like cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS).[17][18] this compound is thought to exert its anti-inflammatory effects by inhibiting the activation of these pathways.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor Binds MAPK_Pathway MAPK Pathway (JNK, p38, ERK) Receptor->MAPK_Pathway Activates IKK IKK Receptor->IKK Activates AP1 AP-1 MAPK_Pathway->AP1 Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates This compound This compound This compound->MAPK_Pathway Inhibits This compound->IKK Inhibits Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_nucleus->Inflammatory_Genes AP1->Inflammatory_Genes Inflammatory_Mediators Inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) Inflammatory_Genes->Inflammatory_Mediators

Caption: Proposed anti-inflammatory mechanism of this compound.

Antioxidant Activity: Nrf2 Signaling Pathway

The antioxidant properties of flavonoids and phenolic glycosides are often attributed to their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[19][20][21][22][23] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This leads to the transcription of a battery of antioxidant and cytoprotective genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[24][25]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Inhibits Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocates This compound This compound This compound->Keap1 Induces conformational change Oxidative_Stress Oxidative Stress (ROS) Oxidative_Stress->Keap1 Induces conformational change ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binds Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1, etc.) Antioxidant_Genes->Antioxidant_Enzymes Antioxidant_Enzymes->Oxidative_Stress Neutralizes

Caption: Proposed antioxidant mechanism of this compound.

Conclusion

This compound (CAS 71953-77-0) is a phenolic bisglucoside with well-defined physicochemical properties and promising biological activities. This guide provides a foundational understanding of its characteristics and the experimental approaches for its analysis. The elucidation of its role in modulating key signaling pathways, such as NF-κB, MAPK, and Nrf2, offers a basis for further investigation into its therapeutic potential in inflammatory and oxidative stress-related conditions. The presented data and protocols are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

References

An In-depth Technical Guide on the Biosynthesis Pathway of Leiocarposide in Plants

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Abstract

Leiocarposide, a phenolic bisglucoside found predominantly in species of the Solidago genus (e.g., Solidago virgaurea), has garnered interest for its potential pharmacological activities, including anti-inflammatory and diuretic effects.[1] Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel related compounds. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailed experimental protocols for its study, and quantitative data on its accumulation in plant tissues. As the complete pathway has not been fully elucidated, this guide presents a hypothetical pathway based on established principles of plant secondary metabolism.

Introduction to this compound

This compound is a complex phenolic glycoside. Its chemical structure consists of a salicyl alcohol moiety glycosylated on its phenolic hydroxyl group (forming salicin), which is then esterified at the benzyl (B1604629) alcohol position to a specialized, doubly modified benzoic acid derivative: 6-hydroxy-2-methoxy-3-O-β-D-glucosylbenzoic acid.[2] The biosynthesis of this molecule is therefore expected to involve several key pathways of plant secondary metabolism, including the shikimate pathway, the phenylpropanoid pathway, and a series of tailoring reactions involving hydroxylation, methylation, glycosylation, and acylation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the shikimate pathway, which provides the aromatic precursor chorismate. From chorismate, two distinct branches are hypothesized to synthesize the two core moieties of this compound: the salicyl alcohol glucoside (salicin) and the 6-hydroxy-2-methoxy-3-O-glucosylbenzoyl-CoA thioester. These are then condensed in a final esterification step.

The Shikimate and Phenylpropanoid Pathways: The Core Precursors

The journey begins with primary metabolites Erythrose 4-phosphate and Phosphoenolpyruvate, which enter the shikimate pathway to produce chorismate . Chorismate is a critical branch-point metabolite in the synthesis of aromatic amino acids and a vast array of phenolic compounds.

Branch 1: Biosynthesis of the Salicin (B1681394) Moiety
  • Chorismate to Salicylic (B10762653) Acid: Chorismate is converted to salicylic acid. In plants, this can occur via two main routes: an isochorismate synthase (ICS) pathway or a phenylalanine ammonia-lyase (PAL) pathway. The PAL pathway involves the conversion of chorismate to L-phenylalanine, followed by its deamination to cinnamic acid, side-chain shortening to benzoic acid, and subsequent hydroxylation to salicylic acid.

  • Reduction to Salicyl Alcohol: Salicylic acid is proposed to be activated to salicoyl-CoA by a CoA ligase. This activated intermediate is then reduced in two successive steps, likely catalyzed by NADPH-dependent reductases, first to salicylaldehyde (B1680747) and then to salicyl alcohol.

  • Glycosylation to Salicin: Salicyl alcohol is glycosylated at its phenolic hydroxyl group by a UDP-dependent glycosyltransferase (UGT) using UDP-glucose as the sugar donor, yielding salicin .

Branch 2: Biosynthesis of the Acyl Donor Moiety
  • Chorismate to Protocatechuic Acid: Chorismate is converted to 3,4-dihydroxybenzoic acid (protocatechuic acid), a common phenolic acid in plants.

  • Hydroxylation and Methylation: Protocatechuic acid is proposed to undergo two crucial modifications: a hydroxylation at the C-5 position to yield 3,4,5-trihydroxybenzoic acid (gallic acid), followed by a regioselective O-methylation at the C-2 hydroxyl group, catalyzed by an O-methyltransferase (OMT), to produce 3,5-dihydroxy-2-methoxybenzoic acid. Alternatively, the order of these steps may vary.

  • Glycosylation: The resulting benzoic acid derivative is then glycosylated at the C-3 hydroxyl group by a specific UGT, forming 5-hydroxy-2-methoxy-3-O-β-D-glucosylbenzoic acid.

  • Final Hydroxylation and Activation: A final hydroxylation at the C-6 position (renumbered from C-5 after methylation) would yield 6-hydroxy-2-methoxy-3-O-β-D-glucosylbenzoic acid. This acid is then activated to its CoA-thioester form by a CoA ligase, preparing it for the final esterification reaction.

Final Assembly of this compound

The final step is the esterification of the benzyl alcohol group of salicin with the activated 6-hydroxy-2-methoxy-3-O-glucosylbenzoyl-CoA. This reaction is catalyzed by an acyltransferase, likely belonging to the BAHD (BEAT, AHCT, HCBT, DAT) family of plant acyltransferases, to yield This compound .

Visualization of the Proposed Pathway

Leiocarposide_Biosynthesis cluster_shikimate Shikimate & Phenylpropanoid Pathways cluster_salicin Branch 1: Salicin Biosynthesis cluster_acyl Branch 2: Acyl Donor Biosynthesis E4P Erythrose 4-P Chorismate Chorismate E4P->Chorismate PEP Phosphoenolpyruvate PEP->Chorismate SA Salicylic Acid Chorismate->SA ICS or PAL pathway Protocatechuic_Acid Protocatechuic Acid Chorismate->Protocatechuic_Acid Salicyl_CoA Salicoyl-CoA SA->Salicyl_CoA CoA Ligase Salicylaldehyde Salicylaldehyde Salicyl_CoA->Salicylaldehyde Reductase Salicyl_Alcohol Salicyl Alcohol Salicylaldehyde->Salicyl_Alcohol Reductase Salicin Salicin Salicyl_Alcohol->Salicin UGT This compound This compound Salicin->this compound BAHD Acyltransferase Benzoic_Intermediate1 3,5-Dihydroxy- 2-methoxybenzoic Acid Protocatechuic_Acid->Benzoic_Intermediate1 Hydroxylase, OMT Benzoic_Intermediate2 5-Hydroxy-2-methoxy- 3-O-glucosylbenzoic Acid Benzoic_Intermediate1->Benzoic_Intermediate2 UGT Final_Benzoic_Acid 6-Hydroxy-2-methoxy- 3-O-glucosylbenzoic Acid Benzoic_Intermediate2->Final_Benzoic_Acid Hydroxylase Acyl_CoA 6-Hydroxy-2-methoxy- 3-O-glucosylbenzoyl-CoA Final_Benzoic_Acid->Acyl_CoA CoA Ligase Acyl_CoA->this compound

Caption: Proposed biosynthetic pathway of this compound from primary metabolites.

Quantitative Data

The concentration of this compound varies significantly depending on the plant organ and developmental stage. This variation suggests tight transcriptional and developmental regulation of its biosynthetic pathway.

Table 1: this compound Content in Solidago virgaurea (in vitro cultured plants) [3]

Year of HarvestThis compound (% in dry material)
19970.24
19980.14
19990.21

Table 2: this compound Content in Different Organs and Phenological Stages of Solidago virgaurea 'Phasa F type' [4]

Plant OrganThis compound (mg/g dry weight)
Rosette LeavesData not specified
Stem Leaves5.17
FlowersData not specified
Phenological StageThis compound (mg/g dry matter)
Before Blooming9.65
Full Bloom StageData lower than before blooming

Note: The highest concentrations are observed in stem leaves and before the plant reaches the full bloom stage, suggesting a potential protective role during plant development.[4] Other studies report this compound content ranging from 0.4% to 1.6% in herbal samples, with flower buds showing maximal biosynthesis.[1][5]

Experimental Protocols

Investigating the biosynthesis of this compound requires a combination of phytochemical analysis and biochemical assays. Below are detailed protocols for key experiments.

Extraction and Purification of this compound

This protocol describes a general procedure for the extraction and purification of phenolic glycosides like this compound from Solidago plant material.

  • Sample Preparation: Harvest fresh plant material (e.g., stem leaves of S. virgaurea before blooming).[4] Freeze-dry the material and grind it into a fine powder.

  • Solvent Extraction:

    • Macerate 10 g of powdered plant material in 100 mL of 80% methanol (B129727) (MeOH) at room temperature for 24 hours with constant stirring.

    • Filter the mixture through Whatman No. 1 filter paper.

    • Repeat the extraction on the residue two more times.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

  • Liquid-Liquid Partitioning:

    • Resuspend the crude extract in 100 mL of distilled water.

    • Perform sequential partitioning in a separatory funnel with 3 x 100 mL of n-hexane (to remove nonpolar compounds) and then 3 x 100 mL of ethyl acetate (B1210297) (EtOAc).

    • Collect the aqueous and EtOAc fractions. This compound, being a polar glycoside, is expected to be enriched in the aqueous or EtOAc fraction.

  • Column Chromatography:

    • Concentrate the enriched fraction and load it onto a Sephadex LH-20 column equilibrated with methanol.

    • Elute with methanol, collecting fractions of 10 mL.

    • Monitor the fractions by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol:water (7:3:0.5 v/v/v) and visualizing under UV light (254 nm).

    • Pool the fractions containing the target compound.

  • Preparative HPLC:

    • Perform final purification using a preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column.

    • Use a gradient elution system, for example, from 20% to 70% acetonitrile (B52724) in water (with 0.1% formic acid) over 40 minutes.

    • Collect the peak corresponding to this compound based on retention time of a standard (if available) or by subsequent structural analysis.

    • Lyophilize the purified fraction to obtain pure this compound.

Quantification of this compound by HPLC-UV

This protocol provides a method for the quantitative analysis of this compound in plant extracts.[3]

  • Standard Preparation: Prepare a stock solution of purified this compound (or a commercial standard) of 1 mg/mL in methanol. Create a series of dilutions (e.g., 10, 25, 50, 100, 250 µg/mL) to generate a calibration curve.

  • Sample Preparation: Extract 100 mg of powdered plant material with 5 mL of methanol at 90°C for 1 hour.[3] After cooling, filter the extract through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • System: HPLC with a UV/Vis or Diode Array Detector (DAD).

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with methanol-water. The exact ratio should be optimized (e.g., 50:50 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 216 nm.[3]

    • Injection Volume: 20 µL.

  • Analysis: Inject the standards and samples. Identify the this compound peak in the sample chromatograms by comparing the retention time and UV spectrum with the standard.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

Structural Elucidation by LC-MS and NMR
  • LC-MS/MS Analysis:

    • Inject the purified compound into an LC-MS/MS system (e.g., Q-TOF or Orbitrap).

    • Use a C18 column with a gradient of acetonitrile in water with 0.1% formic acid.

    • Acquire data in both positive and negative ionization modes.

    • The parent ion mass should correspond to the molecular weight of this compound (C₂₇H₃₄O₁₆, MW: 614.55 g/mol ).

    • Analyze the fragmentation pattern (MS/MS). Expect to see fragments corresponding to the loss of glucose units (162 Da), the salicin moiety, and the benzoic acid moiety.

  • NMR Spectroscopy:

    • Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆).

    • Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • ¹H NMR: Identify signals for the aromatic protons of both rings, the anomeric protons of the two glucose units (typically between 4.5-5.5 ppm), and the methylene (B1212753) protons of the benzyl group.

    • ¹³C NMR: Identify signals for the aromatic carbons, the carbons of the glucose units, and the ester carbonyl carbon (~165-170 ppm).

    • 2D NMR: Use COSY to establish proton-proton correlations within each spin system (the two aromatic rings and the two glucose units). Use HSQC to assign protons to their directly attached carbons. Use HMBC to establish long-range (2-3 bond) correlations, which are critical for confirming the glycosylation positions and the ester linkage between the two main moieties.

In Vitro Enzyme Assays

This assay can be used to test candidate UGT enzymes for their ability to glycosylate salicyl alcohol or the benzoic acid intermediate.

  • Reaction Mixture (50 µL total volume):

    • 50 mM Tris-HCl buffer (pH 7.5)

    • 1 mM Dithiothreitol (DTT)

    • 1-5 µg of recombinant UGT enzyme

    • 2 mM UDP-glucose (sugar donor)

    • 500 µM acceptor substrate (e.g., salicyl alcohol)

  • Procedure:

    • Combine all components except the enzyme and pre-incubate at 30°C for 5 minutes.

    • Initiate the reaction by adding the enzyme.

    • Incubate at 30°C for 30-60 minutes.

    • Stop the reaction by adding 50 µL of ice-cold methanol.

  • Analysis: Analyze the reaction products by HPLC-UV or LC-MS to detect the formation of the glycosylated product (e.g., salicin). Compare with a control reaction lacking the enzyme.

This assay tests candidate acyltransferases for their ability to catalyze the final esterification step.

  • Reaction Mixture (50 µL total volume):

    • 50 mM Tris-HCl buffer (pH 7.5)

    • 1 mM DTT

    • 1-5 µg of recombinant BAHD acyltransferase

    • 100 µM acyl-CoA donor (e.g., 6-hydroxy-2-methoxy-3-O-glucosylbenzoyl-CoA)

    • 500 µM acyl acceptor (salicin)

  • Procedure:

    • Combine all components except the enzyme and pre-incubate at 30°C for 5 minutes.

    • Initiate the reaction by adding the enzyme.

    • Incubate at 30°C for 30-60 minutes.

    • Stop the reaction by adding 50 µL of 10% formic acid in methanol.

  • Analysis: Analyze the reaction mixture by LC-MS to detect the formation of this compound.

Experimental and Logical Workflows

The study of a novel biosynthetic pathway follows a logical progression from phytochemical analysis to gene discovery and biochemical characterization.

Experimental_Workflow cluster_genomics Gene Discovery cluster_biochem Biochemical Characterization Plant_Material Select Plant Material (e.g., S. virgaurea tissues) Extraction Extraction & Purification of this compound Plant_Material->Extraction Structure_Elucidation Structural Elucidation (LC-MS, NMR) Extraction->Structure_Elucidation Quantification Quantification in Tissues (HPLC-UV) Extraction->Quantification Enzyme_Assays In Vitro Enzyme Assays (UGT, Acyltransferase, etc.) Structure_Elucidation->Enzyme_Assays Provides substrates Transcriptomics Transcriptome Sequencing (Identify candidate genes) Quantification->Transcriptomics Correlate with expression Gene_Cloning Gene Cloning & Expression Transcriptomics->Gene_Cloning Select candidates Gene_Cloning->Enzyme_Assays Recombinant protein In_Vivo_Validation In Vivo Validation (e.g., Gene Silencing) Enzyme_Assays->In_Vivo_Validation Confirm function

Caption: Logical workflow for investigating the this compound biosynthesis pathway.

Conclusion

The biosynthesis of this compound is a complex process that highlights the intricate capabilities of plant secondary metabolism. While the pathway proposed in this guide is hypothetical, it provides a robust framework for future research. The detailed protocols and quantitative data presented herein serve as valuable resources for researchers aiming to elucidate the precise enzymatic steps, identify the responsible genes, and ultimately harness this pathway for the biotechnological production of this compound and related bioactive compounds. Further investigation, particularly through transcriptomics, proteomics, and targeted biochemical assays, will be essential to validate and refine this proposed biosynthetic model.

References

Leiocarposide: An In-Depth Technical Guide to its Presumed In Vitro Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide details the plausible in vitro mechanisms of action of leiocarposide based on its classification as a phenolic bisglucoside and the known activities of structurally related flavonoids and phenolic compounds. Direct experimental evidence detailing the specific molecular interactions of isolated this compound is limited in publicly available literature. The experimental protocols and signaling pathways described herein represent standard methodologies used to investigate compounds with similar reported anti-inflammatory and antioxidant activities and should be considered as a framework for future research on this compound.

Executive Summary

This compound, a phenolic bisglucoside first identified in Solidago virgaurea L., is recognized for its anti-inflammatory and analgesic properties.[1][2] While comprehensive in vitro studies on the purified compound are not extensively documented, its chemical nature as a phenolic compound suggests that its mechanism of action likely involves the modulation of key signaling pathways associated with inflammation and oxidative stress. This technical guide outlines the probable in vitro mechanisms of action of this compound, including the inhibition of the NF-κB and MAPK pathways, potential modulation of the PI3K/Akt pathway, activation of the Nrf2 antioxidant response, and induction of apoptosis in cancer cells. Detailed experimental protocols and conceptual signaling pathway diagrams are provided to facilitate further investigation into the therapeutic potential of this natural compound.

Core Putative Mechanisms of Action

Based on the activities of analogous phenolic compounds, this compound's in vitro effects are likely mediated through the following core mechanisms:

  • Anti-inflammatory Effects: Inhibition of pro-inflammatory signaling cascades.

  • Antioxidant Effects: Activation of cellular antioxidant defense systems.

  • Pro-apoptotic Effects: Induction of programmed cell death in pathological cells.

Anti-inflammatory Activity: Inhibition of NF-κB and MAPK Signaling

The anti-inflammatory properties of many natural phenolic compounds are attributed to their ability to suppress the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the production of pro-inflammatory mediators.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

  • Hypothesized Action of this compound: this compound may inhibit the phosphorylation and degradation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent pro-inflammatory gene expression.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylation NFkB_active NF-κB (Active) IkBa_NFkB->NFkB_active Release IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation This compound This compound This compound->IKK Inhibition DNA DNA NFkB_nucleus->DNA Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines

Figure 1: Hypothesized Inhibition of the NF-κB Pathway by this compound.
MAPK Signaling Pathway

The MAPK family, including p38, JNK, and ERK, are key signaling molecules that regulate the synthesis of inflammatory mediators. Their phosphorylation leads to the activation of transcription factors like AP-1, which in turn upregulate inflammatory gene expression.

  • Hypothesized Action of this compound: this compound may suppress the phosphorylation of p38, JNK, and ERK, thus inhibiting downstream inflammatory responses.

MAPK_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P p38 p38 MAPKK->p38 P JNK JNK MAPKK->JNK P ERK ERK MAPKK->ERK P AP1 AP-1 p38->AP1 Activation JNK->AP1 Activation ERK->AP1 Activation Cytokines Pro-inflammatory Cytokines & Enzymes AP1->Cytokines Transcription This compound This compound This compound->MAPKK Inhibition

Figure 2: Putative Inhibition of the MAPK Pathway by this compound.

Antioxidant Activity: Activation of the Nrf2 Pathway

Phenolic compounds are well-known for their antioxidant properties, which can be exerted directly by scavenging reactive oxygen species (ROS) or indirectly by upregulating endogenous antioxidant systems. The Nrf2 pathway is a primary regulator of the latter.

Nrf2 Signaling Pathway

Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes.

  • Hypothesized Action of this compound: this compound may promote the dissociation of Nrf2 from Keap1, leading to its nuclear translocation and the expression of cytoprotective genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 (Inactive) Oxidative_Stress->Keap1_Nrf2 Nrf2_active Nrf2 (Active) Keap1_Nrf2->Nrf2_active Release Nrf2_nucleus Nrf2 Nrf2_active->Nrf2_nucleus Translocation This compound This compound This compound->Keap1_Nrf2 Activation ARE ARE Nrf2_nucleus->ARE Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Transcription

Figure 3: Presumed Activation of the Nrf2 Antioxidant Pathway by this compound.

Pro-apoptotic Activity: Modulation of PI3K/Akt and Induction of Apoptosis

Many phenolic compounds exhibit anti-cancer properties by inducing apoptosis in tumor cells. This is often achieved by modulating survival signaling pathways such as the PI3K/Akt pathway.

PI3K/Akt Signaling Pathway and Apoptosis

The PI3K/Akt pathway is a crucial pro-survival pathway that is often overactive in cancer. Activation of this pathway leads to the inhibition of pro-apoptotic proteins and the promotion of cell survival.

  • Hypothesized Action of this compound: In the context of cancer cells, this compound may inhibit the PI3K/Akt pathway, leading to the activation of pro-apoptotic proteins (e.g., Bax) and the inhibition of anti-apoptotic proteins (e.g., Bcl-2), ultimately resulting in apoptosis.

Apoptosis_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activation Bax Bax (Pro-apoptotic) Akt->Bax Inhibition Caspases Caspases Bcl2->Caspases Inhibition Bax->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis This compound This compound This compound->PI3K Inhibition

Figure 4: Potential Pro-apoptotic Mechanism of this compound via PI3K/Akt Inhibition.

Quantitative Data Summary

As specific quantitative data for isolated this compound is scarce, the following table provides a template for how such data would be presented. Researchers are encouraged to populate this table with experimental findings.

Assay TypeCell LineParameterThis compound ConcentrationResult
Anti-inflammatory RAW 264.7NO Production(e.g., 1-100 µM)(e.g., IC50 = X µM)
TNF-α Secretion(e.g., 1-100 µM)(e.g., IC50 = Y µM)
IL-6 Secretion(e.g., 1-100 µM)(e.g., IC50 = Z µM)
Antioxidant (e.g., HepG2)Nrf2 Nuclear Translocation(e.g., 1-50 µM)(e.g., Fold Increase)
HO-1 Expression(e.g., 1-50 µM)(e.g., Fold Increase)
Cytotoxicity (e.g., MCF-7)Cell Viability(e.g., 1-200 µM)(e.g., IC50 = A µM)
Apoptosis (e.g., MCF-7)Caspase-3/7 Activity(e.g., at IC50)(e.g., Fold Increase)

Detailed Experimental Protocols

The following are detailed, generalized protocols for key in vitro experiments to elucidate the mechanism of action of this compound.

Cell Culture and Treatment
  • Cell Lines:

    • RAW 264.7 (murine macrophages): For anti-inflammatory assays.

    • HepG2 (human hepatoma cells): For antioxidant and Nrf2 pathway analysis.

    • MCF-7 or other cancer cell lines: For cytotoxicity and apoptosis assays.

  • Culture Conditions: Cells are to be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: A stock solution of this compound should be prepared in dimethyl sulfoxide (B87167) (DMSO) and diluted to final concentrations in the culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.

Western Blot Analysis for Signaling Proteins

This protocol is designed to assess the phosphorylation status and total protein levels of key signaling molecules.

  • Cell Lysis: After treatment with this compound and/or a stimulant (e.g., LPS), cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of proteins of interest (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-Akt, Akt, Nrf2).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is used to measure the mRNA levels of target genes.

  • RNA Extraction: Total RNA is extracted from treated cells using a suitable RNA isolation kit.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.

  • qPCR: The qPCR reaction is performed using a qPCR master mix, cDNA template, and specific primers for target genes (e.g., TNF-α, IL-6, HO-1, NQO1) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method.

Apoptosis Assay by Flow Cytometry

This method quantifies the percentage of apoptotic cells.

  • Cell Treatment: Cells are treated with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).

  • Cell Staining: Both floating and adherent cells are collected, washed with PBS, and then stained with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel anti-inflammatory and antioxidant therapeutics. The proposed mechanisms of action, centered around the NF-κB, MAPK, Nrf2, and PI3K/Akt pathways, are based on the well-established activities of similar phenolic compounds. However, rigorous in vitro studies using purified this compound are imperative to validate these hypotheses, quantify its potency, and fully elucidate its molecular interactions. Future research should focus on performing the detailed experimental protocols outlined in this guide to build a comprehensive understanding of this compound's therapeutic potential.

References

Leiocarposide: A Technical Whitepaper on its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leiocarposide, a phenolic glycoside first isolated from Solidago virgaurea L., has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on quantitative data, experimental methodologies, and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Anti-inflammatory and Analgesic Activities

This compound has demonstrated notable anti-inflammatory and analgesic effects in preclinical studies. These activities are central to its traditional use in phytotherapy for conditions associated with inflammation and pain.

Quantitative Data

While specific quantitative data from peer-reviewed literature is limited, a key study by Metzner et al. (1984) provides evidence of these activities.[1] The following table summarizes the reported findings.

Activity Experimental Model Key Findings Reference
Anti-inflammatoryCarrageenan-induced paw edema in ratsReported to inhibit edema formation.[1]Metzner et al., 1984
AnalgesicAcetic acid-induced writhing in miceDemonstrated a reduction in writhing responses.[1]Metzner et al., 1984

Note: The quantitative details from the primary 1984 study by Metzner et al. were not accessible in the abstract and further details could not be retrieved from the available search results.

Experimental Protocols

The following are generalized protocols for the standard assays used to evaluate the anti-inflammatory and analgesic activities of compounds like this compound.

This widely used model assesses the anti-inflammatory activity of a compound against acute inflammation.

  • Animal Model: Male or female Wistar or Sprague-Dawley rats are typically used.

  • Procedure:

    • A baseline measurement of the paw volume is taken using a plethysmometer.

    • The test compound (this compound) is administered, usually intraperitoneally (i.p.) or orally (p.o.), at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

    • After a set period (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution (typically 1% in saline) is administered into the right hind paw to induce inflammation.

    • Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group in comparison to the control group.

This model is used to screen for peripheral analgesic activity.

  • Animal Model: Swiss albino mice are commonly used.

  • Procedure:

    • Mice are divided into groups and administered the test compound (this compound) at different doses, a vehicle (control), or a standard analgesic (e.g., aspirin).

    • After a predetermined time (e.g., 30 minutes), an intraperitoneal injection of acetic acid solution (typically 0.6-0.7%) is given to induce a writhing response (a characteristic stretching and constriction of the abdomen).

    • The number of writhes is counted for a specific period (e.g., 15-20 minutes) following the acetic acid injection.

  • Data Analysis: The percentage inhibition of writhing is calculated for the treated groups compared to the control group.

Signaling Pathways

The precise signaling pathways modulated by this compound in its anti-inflammatory action are not yet fully elucidated. However, based on the activity of other phenolic compounds, it is hypothesized to involve the inhibition of pro-inflammatory mediators. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are key regulators of inflammation and are likely targets.

G cluster_0 Inflammatory Stimuli (e.g., Carrageenan) cluster_1 Signaling Cascade cluster_2 Cellular Response Stimuli Inflammatory Stimuli NFkB NF-κB Pathway Stimuli->NFkB activates MAPK MAPK Pathway Stimuli->MAPK activates Mediators Pro-inflammatory Mediators (e.g., PGE2) NFkB->Mediators induces MAPK->Mediators induces Inflammation Inflammation & Pain Mediators->Inflammation This compound This compound This compound->NFkB inhibits This compound->MAPK inhibits

Hypothesized Anti-inflammatory Mechanism of this compound.

Antioxidant Activity

Quantitative Data

Data on the antioxidant activity of purified this compound is currently lacking in the reviewed literature. Studies on Solidago extracts, which contain this compound, have shown potent radical scavenging activity.

Assay Test Substance Result Reference
DPPH Radical ScavengingSolidago graminifolia extractPotent activity reported[2]
ABTS Radical ScavengingSolidago graminifolia extractPotent activity reported[2]
Experimental Protocols

Standard in vitro methods for assessing antioxidant activity include the DPPH, ABTS, and ORAC assays.

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Procedure:

    • A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

    • Various concentrations of the test compound (this compound) are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature.

    • The absorbance is measured at a specific wavelength (around 517 nm).

  • Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

  • Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, and the color intensity decreases.

  • Procedure:

    • The ABTS radical cation is generated by reacting ABTS with an oxidizing agent like potassium persulfate.

    • The ABTS•+ solution is diluted to a specific absorbance.

    • Different concentrations of the test compound are added to the ABTS•+ solution.

    • The absorbance is measured after a set incubation time.

  • Data Analysis: The scavenging activity is calculated, and results are often expressed as Trolox equivalents or as an IC50 value.

G This compound This compound FreeRadical Free Radical (e.g., DPPH•, ABTS•+) This compound->FreeRadical donates electron/ hydrogen atom Oxidizedthis compound Oxidized this compound This compound->Oxidizedthis compound NeutralizedRadical Neutralized Radical FreeRadical->NeutralizedRadical

References

The Pharmacological Profile of Leiocarposide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leiocarposide, a phenolic bisglucoside found in medicinal plants of the Solidago genus, notably Solidago virgaurea L., has garnered scientific interest for its diverse pharmacological activities.[1][2][3] Traditional use of Solidago species for ailments such as inflammation and urinary tract conditions has prompted investigations into its bioactive constituents.[1] This technical guide provides a comprehensive overview of the published pharmacological data on this compound, with a focus on its anti-inflammatory, analgesic, and diuretic properties. The information is presented to support further research and drug development endeavors.

Pharmacological Activities

Published studies have primarily focused on three key pharmacological effects of this compound: anti-inflammatory, analgesic, and diuretic. While antioxidant and cytotoxic activities have been attributed to extracts of Solidago species rich in polyphenols, including this compound, specific studies on the isolated compound are limited.

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory effects in preclinical models. A key study by Metzner et al. (1984) established its "antiphlogistic" (anti-inflammatory) properties.[2] This activity is believed to be a significant contributor to the traditional use of Solidago extracts in treating inflammatory conditions.[1]

Analgesic Activity

The analgesic, or pain-relieving, effects of this compound have also been reported.[2] This activity is likely associated with its anti-inflammatory properties, as inflammation is a major contributor to pain.

Diuretic Activity

This compound is frequently cited as a contributor to the diuretic effects of Solidago extracts.[4] This activity is relevant to the traditional use of these plants for urinary tract ailments. The proposed mechanism involves an influence on ion and water transport in the kidneys.

Quantitative Data Summary

The following tables summarize the available quantitative data from published studies on the pharmacological activities of this compound. It is important to note that specific quantitative data for the isolated compound is sparse in the readily available literature.

Table 1: Anti-inflammatory Activity of this compound

Experimental ModelAnimal ModelTest SubstanceDoseRoute of Administration% Inhibition of EdemaReference
Carrageenan-induced paw edemaRatThis compoundData not availableData not availableData not available(Metzner et al., 1984)[2]

Table 2: Analgesic Activity of this compound

Experimental ModelAnimal ModelTest SubstanceDoseRoute of Administration% Inhibition of WrithingReference
Acetic acid-induced writhing testMouseThis compoundData not availableData not availableData not available(Metzner et al., 1984)[2]

Experimental Protocols

Detailed experimental protocols for the key assays used to evaluate the pharmacological profile of this compound are described below. These are based on standard pharmacological methods.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)

This widely used model assesses the in vivo anti-inflammatory activity of a compound.

  • Animals: Male Wistar rats (150-200g) are typically used.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The test substance (this compound) or vehicle is administered orally or intraperitoneally.

    • After a set pre-treatment time (e.g., 60 minutes), a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each rat.

    • The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle-treated control group.

Acetic Acid-Induced Writhing Test in Mice (Analgesic Assay)

This model is used to evaluate peripheral analgesic activity.

  • Animals: Swiss albino mice (20-25g) are commonly used.

  • Procedure:

    • The test substance (this compound) or vehicle is administered orally or intraperitoneally.

    • After a pre-treatment period (e.g., 30 minutes), each mouse is injected intraperitoneally with 0.1 mL of 0.6% acetic acid solution.

    • Five minutes after the acetic acid injection, the number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a defined period (e.g., 10 minutes).

  • Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the vehicle-treated control group.

Diuretic Activity Assay in Rats

This assay measures the effect of a substance on urine output and electrolyte excretion.

  • Animals: Male Wistar rats (200-250g) are used.

  • Procedure:

    • Animals are fasted and deprived of water for a period (e.g., 18 hours) before the experiment.

    • Rats are orally administered with a saline load (e.g., 25 mL/kg) to ensure uniform hydration.

    • The test substance (this compound), a standard diuretic (e.g., furosemide), or vehicle is administered orally.

    • Animals are placed in individual metabolic cages, and urine is collected at specified time intervals (e.g., over 5 or 24 hours).

  • Data Analysis: The total urine volume is measured. The concentration of electrolytes (Na+, K+, Cl-) in the urine can also be determined to assess the saluretic effect.

Signaling Pathways and Mechanisms of Action

While the precise molecular mechanisms of this compound are not fully elucidated in the available literature, its anti-inflammatory effects likely involve the modulation of key inflammatory pathways.

Potential Anti-inflammatory Signaling Pathway

A common pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. Many natural anti-inflammatory compounds exert their effects by inhibiting this pathway. Although not directly demonstrated for this compound, a hypothetical mechanism is presented below.

G Hypothetical Anti-inflammatory Signaling Pathway of this compound cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) Receptor Receptor Inflammatory_Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active translocates to This compound This compound This compound->IKK_Complex inhibits? Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression induces

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for evaluating the pharmacological activities of a test compound like this compound.

Workflow for In Vivo Anti-inflammatory and Analgesic Screening

G Workflow for In Vivo Anti-inflammatory and Analgesic Screening Start Start: Test Compound (this compound) Animal_Model Select Animal Model (Rat for edema, Mouse for writhing) Start->Animal_Model Dosing Administer Test Compound and Controls (Vehicle, Standard) Animal_Model->Dosing Induction Induce Inflammation/Pain (Carrageenan or Acetic Acid) Dosing->Induction Measurement Measure Pharmacological Response (Paw Volume or Number of Writhes) Induction->Measurement Data_Analysis Data Analysis (% Inhibition) Measurement->Data_Analysis Conclusion Conclusion on Activity Data_Analysis->Conclusion

Caption: Standard workflow for in vivo screening of anti-inflammatory and analgesic activities.

Logical Relationship of this compound's Pharmacological Effects

G Logical Relationship of this compound's Pharmacological Effects This compound This compound Anti_Inflammatory Anti-inflammatory Effect This compound->Anti_Inflammatory Analgesic Analgesic Effect This compound->Analgesic Diuretic Diuretic Effect This compound->Diuretic Anti_Inflammatory->Analgesic contributes to Traditional_Use Traditional Use in Inflammatory and Urinary Conditions Anti_Inflammatory->Traditional_Use Diuretic->Traditional_Use

Caption: Interrelationship of this compound's observed pharmacological activities.

Conclusion

This compound, a key bioactive compound from Solidago species, exhibits promising anti-inflammatory, analgesic, and diuretic properties based on available preclinical evidence. However, there is a clear need for further research to quantify these effects, elucidate the underlying molecular mechanisms, and explore its potential in other therapeutic areas such as antioxidant and anticancer applications. The information and standardized protocols presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field of pharmacology and drug development, facilitating future investigations into the therapeutic potential of this compound.

References

The Ethnobotanical Legacy and Pharmacological Potential of Leiocarposide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the ethnobotanical applications, pharmacological activities, and underlying molecular mechanisms of leiocarposide, a significant phenolic bisglucoside primarily found in the plant genus Solidago. With a focus on providing actionable data and protocols for the scientific community, this document synthesizes current knowledge to facilitate further research and development in phytopharmacology.

Ethnobotanical Significance of this compound-Containing Plants

This compound is most notably present in Solidago virgaurea L., commonly known as European goldenrod.[1] This plant has a long and well-documented history of use in traditional medicine across Europe and Asia.[2] Ethnobotanical records consistently highlight its application for a range of ailments, primarily centered around its anti-inflammatory, diuretic, and analgesic properties.

Traditional Therapeutic Applications

The aerial parts of Solidago virgaurea are the most commonly utilized portion of the plant in traditional preparations.[2] Its historical and continued use is predominantly for:

  • Urinary Tract Disorders: It is widely employed as a diuretic and for treating inflammatory conditions of the urinary tract, including cystitis and urolithiasis (kidney stones).[2][3] Traditional preparations are believed to help in the prevention of kidney and bladder calculi.[3]

  • Inflammatory Conditions: The plant is used to alleviate various inflammatory conditions. This includes its use as a mouth rinse for inflammation of the oral cavity and throat.[3]

  • Pain Relief: Its analgesic properties have been leveraged for pain management.

  • Wound Healing: Topically, it has been applied to promote the healing of wounds.

Traditional Preparation and Dosage

The most common forms of traditional preparation are infusions and decoctions.[3]

  • Infusion: A typical preparation involves steeping 1-2 teaspoons (approximately 3-5 grams) of the dried herb in 150 mL of boiling water for 5-10 minutes. The usual daily dosage ranges from 6-12 grams of the dried herb.[4]

  • Decoction: This involves a more prolonged boiling of the plant material.

  • Tincture: An alcohol-based extract is also traditionally used.

Quantitative Analysis of this compound

The concentration of this compound can vary significantly depending on the part of the plant and its developmental stage. This variation is a critical consideration for the standardization of herbal preparations and for targeted extraction for drug development.

Table 1: Quantitative Data on this compound and Associated Compounds in Solidago virgaurea

Plant Part/Growth StageCompoundConcentration (mg/g dry weight)
Stem LeavesThis compound5.17
Rosette LeavesFlavonoids8.63
FlowersTotal Phenols29.36
Before BloomingThis compound9.65
Full Bloom StageTotal Phenols28.84
Full Bloom StageTotal Flavonoids7.95

Data compiled from a study on phytochemical compositions in different organs and growth stages of S. virga-urea L.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and pharmacological evaluation of this compound, synthesized from established research practices.

Extraction and Isolation of this compound

This protocol outlines a general procedure for the extraction and isolation of this compound from Solidago virgaurea.

  • Plant Material Preparation: Air-dry the aerial parts of Solidago virgaurea in the shade and grind them into a coarse powder.

  • Initial Extraction:

    • Macerate the powdered plant material with methanol (B129727) at a 1:10 (w/v) ratio for 24 hours at room temperature with occasional shaking.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process three times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude methanol extract.

  • Solvent Partitioning:

    • Suspend the crude methanol extract in distilled water.

    • Perform liquid-liquid partitioning successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar and moderately polar compounds.

    • The aqueous fraction, which will contain the polar glycosides including this compound, is retained.

  • Column Chromatography:

    • Subject the concentrated aqueous fraction to column chromatography on a Diaion HP-20 column.

    • Elute the column with a stepwise gradient of methanol in water (e.g., 0%, 20%, 40%, 60%, 80%, and 100% methanol).

    • Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:formic acid:acetic acid:water) and visualize under UV light.

    • Pool the fractions containing the compound of interest.

  • Further Purification:

    • Subject the pooled fractions to further purification using silica (B1680970) gel column chromatography with a chloroform:methanol:water solvent system.

    • Final purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

cluster_extraction Extraction & Isolation Workflow Plant Material Plant Material Methanol Extraction Methanol Extraction Plant Material->Methanol Extraction Crude Methanol Extract Crude Methanol Extract Solvent Partitioning Solvent Partitioning Crude Methanol Extract->Solvent Partitioning Aqueous Fraction Aqueous Fraction Column Chromatography Column Chromatography Aqueous Fraction->Column Chromatography Purified this compound Purified this compound Methanol Extraction->Crude Methanol Extract Solvent Partitioning->Aqueous Fraction Further Purification Further Purification Column Chromatography->Further Purification Further Purification->Purified this compound cluster_hplc HPLC Quantification Workflow Standard/Sample Prep Standard/Sample Prep HPLC System HPLC System Standard/Sample Prep->HPLC System Injection Data Analysis Data Analysis HPLC System->Data Analysis Chromatogram Concentration Concentration Data Analysis->Concentration Calibration Curve cluster_nfkb Hypothesized Inhibition of NF-κB Pathway by this compound Inflammatory Stimuli Inflammatory Stimuli IKK Activation IKK Activation Inflammatory Stimuli->IKK Activation IκB Degradation IκB Degradation IKK Activation->IκB Degradation NF-κB Translocation NF-κB Translocation IκB Degradation->NF-κB Translocation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Translocation->Pro-inflammatory Gene Expression This compound This compound This compound->IKK Activation cluster_mapk Hypothesized Modulation of MAPK Pathway by this compound Cellular Stress Cellular Stress MAPKKK Activation MAPKKK Activation Cellular Stress->MAPKKK Activation MAPKK Activation MAPKK Activation MAPKKK Activation->MAPKK Activation MAPK Activation (p38, JNK, ERK) MAPK Activation (p38, JNK, ERK) MAPKK Activation->MAPK Activation (p38, JNK, ERK) Inflammatory Response Inflammatory Response MAPK Activation (p38, JNK, ERK)->Inflammatory Response This compound This compound This compound->MAPKKK Activation

References

Uncharted Territory: The Cytotoxic Potential of Leiocarposide Remains Largely Unexplored

Author: BenchChem Technical Support Team. Date: December 2025

Despite its documented presence in medicinal plants and acknowledged anti-inflammatory and analgesic properties, a comprehensive understanding of the cytotoxic effects of Leiocarposide is conspicuously absent from the current scientific literature. An in-depth review of available research reveals a significant gap in the investigation of this phenolic bisglucoside's potential as an anticancer agent, with no dedicated studies detailing its impact on cell viability, underlying molecular mechanisms, or specific experimental protocols for its cytotoxic evaluation.

This compound is a known constituent of plants from the Solidago genus, commonly known as goldenrods.[1][2][3] Extracts from these plants, particularly Solidago virgaurea, have been traditionally used for their anti-inflammatory, diuretic, and analgesic effects.[1][2][4] While some studies have explored the cytotoxic activities of Solidago extracts against various cancer cell lines, this activity has been primarily attributed to other phytochemicals, such as terpenoids, rather than specifically to this compound.[4][5]

Currently, there is no publicly available research that provides quantitative data on the cytotoxicity of isolated this compound, such as IC50 values across different cancer cell lines. Furthermore, the scientific literature lacks detailed experimental protocols for assessing this compound's cytotoxic effects, including methodologies for cell culture, cytotoxicity assays (e.g., MTT, LDH), and apoptosis detection.

Consequently, the signaling pathways that might be modulated by this compound in the context of cancer cell death remain entirely speculative. Without experimental data, it is impossible to construct diagrams of potential signaling cascades, experimental workflows, or logical relationships related to its cytotoxic activity.

While the broader family of phenolic compounds and glycosides has been a source of many bioactive molecules with anticancer potential, this compound itself represents a frontier for investigation in cancer research.[6][7] Future studies are warranted to isolate pure this compound and systematically evaluate its cytotoxic and cytostatic effects against a panel of human cancer cell lines. Such research would be crucial in determining its potential as a novel therapeutic agent and would need to encompass detailed mechanistic studies to elucidate any targeted signaling pathways.

For researchers, scientists, and drug development professionals interested in the anticancer potential of natural products, this compound presents an opportunity for novel discovery. The initial steps would involve the isolation and purification of the compound, followed by systematic in vitro screening to assess its cytotoxic profile. Positive findings would then necessitate further investigation into its mechanism of action, including its effects on the cell cycle, apoptosis, and key cancer-related signaling pathways.

References

Leiocarposide: A Technical Overview of its Bioactivities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Introduction

Leiocarposide, a phenolic glycoside, is a significant bioactive compound predominantly isolated from plants of the Solidago genus, commonly known as goldenrod. It has garnered scientific interest for its diverse pharmacological activities, including anti-inflammatory, analgesic, and diuretic properties. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, focusing on its known biological activities, the limited available quantitative data, and relevant experimental methodologies. It is important to note that while the parent compound, this compound, has been the subject of some investigation, publicly available scientific literature and patent databases lack information on the synthesis, biological activities, and experimental protocols for specific This compound derivatives .

Chemical Structure

This compound is characterized by its complex glycosidic structure. Its systematic IUPAC name is [2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 6-hydroxy-2-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate.

Potential Biological Activities of this compound

This compound has been attributed with several biological activities, primarily based on studies of extracts from Solidago virgaurea and on the compound itself. The main reported activities are summarized below.

Data Presentation: Known Activities of this compound
Biological ActivityTest ModelCompound/ExtractDosageObserved EffectSource
Anti-inflammatoryCarrageenan-induced paw edema in ratsThis compound200 mg/kg27% reduction in edema 5 hours post-administration. The effect was noted to be inferior to phenylbutazone.[1]
AnalgesicNot specified in detail in the available literature.This compoundNot SpecifiedReported to have analgesic effects.[2]
DiureticNot specified in detail in the available literature.This compoundNot SpecifiedReported to contribute to the diuretic properties of goldenrod.[2][3]

Experimental Protocols

Detailed experimental protocols for the assessment of this compound's activities are not extensively described in the readily available literature. However, a general methodology for the in vivo anti-inflammatory assay cited can be outlined based on standard pharmacological procedures.

General Protocol: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the anti-inflammatory activity of compounds.

  • Animal Model: Male or female Wistar or Sprague-Dawley rats weighing between 150-200g are typically used. Animals are fasted overnight before the experiment with free access to water.

  • Compound Administration: this compound (or the test substance) is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally (p.o.) or intraperitoneally (i.p.) at a specific dose (e.g., 200 mg/kg). A control group receives only the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin (B1671933) or phenylbutazone.

  • Induction of Inflammation: One hour after the administration of the test substance, a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each rat.

  • Measurement of Paw Edema: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: The percentage of edema inhibition is calculated for each group using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the average paw volume in the control group, and Vt is the average paw volume in the treated group. Statistical significance is determined using appropriate tests like ANOVA followed by Dunnett's test.

Signaling Pathways

The precise molecular mechanisms and signaling pathways of this compound are not well-elucidated. However, extracts of Solidago virgaurea, which contain this compound, have been reported to increase the level of type I collagen through a TβRI kinase-independent Smad signaling pathway, suggesting potential anti-wrinkle and skin regenerative properties.[3] It is important to emphasize that this pathway has been associated with the plant extract as a whole and not specifically demonstrated for this compound in isolation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Solidago virgaurea Extract Solidago virgaurea Extract Receptor Receptor Solidago virgaurea Extract->Receptor Binds Smad2_3 Smad2/3 Receptor->Smad2_3 Phosphorylates (TβRI kinase-independent) Smad_Complex Smad2/3/4 Complex Smad2_3->Smad_Complex Smad4 Smad4 Smad4->Smad_Complex Gene_Transcription Gene Transcription (e.g., COL1A1, COL1A2) Smad_Complex->Gene_Transcription Translocates and Initiates Type_I_Collagen Increased Type I Collagen Gene_Transcription->Type_I_Collagen Leads to Synthesis of caption Proposed TβRI Kinase-Independent Smad Pathway for Solidago virgaurea Extract.

Caption: Proposed TβRI Kinase-Independent Smad Pathway for Solidago virgaurea Extract.

Experimental Workflow: Extraction and Analysis

The following diagram illustrates a general workflow for the extraction of this compound from plant material and its subsequent analysis.

G Plant_Material Dried and Powdered Solidago sp. Plant Material Extraction Solvent Extraction (e.g., with Methanol or Ethanol) Plant_Material->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Plant Extract Filtration->Crude_Extract Chromatography Column Chromatography (e.g., Silica Gel, Sephadex) Crude_Extract->Chromatography Fractionation Fraction Collection Chromatography->Fractionation TLC_HPLC TLC/HPLC Analysis of Fractions Fractionation->TLC_HPLC Pure_Compound Isolation of Pure This compound TLC_HPLC->Pure_Compound Structural_Elucidation Structural Elucidation (NMR, Mass Spectrometry) Pure_Compound->Structural_Elucidation Bioassays Biological Activity Screening Pure_Compound->Bioassays caption General Workflow for this compound Extraction and Analysis.

Caption: General Workflow for this compound Extraction and Analysis.

Future Directions and Conclusion

This compound presents itself as a promising natural product with established anti-inflammatory, analgesic, and diuretic activities. However, the lack of research into its derivatives represents a significant knowledge gap. Future research should focus on the following areas:

  • Synthesis of Derivatives: The chemical synthesis of this compound analogues could lead to the discovery of compounds with enhanced potency, selectivity, or improved pharmacokinetic profiles.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: A systematic investigation of how structural modifications of this compound affect its biological activity is crucial for rational drug design.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways of this compound is essential for understanding its therapeutic effects and potential side effects.

  • In-depth Pharmacological Evaluation: Comprehensive preclinical studies are needed to validate the reported activities and to explore other potential therapeutic applications.

References

In Silico Prediction of Leiocarposide Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leiocarposide, a phenolic bisglucoside isolated from Solidago virgaurea, has demonstrated notable anti-inflammatory and analgesic properties.[1][2] However, its precise molecular targets and mechanisms of action remain largely unelucidated. This technical guide outlines a comprehensive in silico strategy to predict and characterize the molecular targets of this compound, thereby accelerating its development as a potential therapeutic agent. By leveraging a combination of reverse docking, pharmacophore modeling, and network pharmacology, this workflow provides a robust framework for identifying putative protein interactions and contextually mapping them onto relevant biological pathways. This document serves as a methodological blueprint for researchers seeking to apply computational approaches to natural product drug discovery.

Introduction to this compound

This compound is a natural phenolic compound with a history of traditional use for its medicinal properties.[2] Pre-clinical studies have substantiated its efficacy as an anti-inflammatory and analgesic agent, suggesting its potential in treating a range of inflammatory conditions and pain.[1] Despite these promising bioactivities, a significant knowledge gap exists regarding the specific proteins and signaling pathways through which this compound exerts its therapeutic effects. Computational, or in silico, methods offer a time- and cost-effective approach to bridge this gap by predicting potential molecular targets before embarking on extensive laboratory-based validation.[3]

Proposed In Silico Target Prediction Workflow

The proposed workflow integrates multiple computational techniques to build a high-confidence list of potential this compound targets. This multi-faceted approach, illustrated below, enhances the predictive accuracy by combining ligand-based, structure-based, and systems-based methodologies.

G cluster_0 Data Preparation cluster_1 Target Prediction cluster_2 Analysis & Validation Leiocarposide_Structure This compound 3D Structure (SDF/MOL2) Reverse_Docking Reverse Docking (e.g., AutoDock Vina, PharmMapper) Leiocarposide_Structure->Reverse_Docking Pharmacophore_Screening Pharmacophore Model Screening (e.g., PharmaGist, LigandScout) Leiocarposide_Structure->Pharmacophore_Screening Target_Databases Protein Target Databases (PDB, ChEMBL, DrugBank) Target_Databases->Reverse_Docking Network_Pharmacology Network Pharmacology Analysis (e.g., Cytoscape, STRING) Target_Databases->Network_Pharmacology Hit_List_Generation Generate & Prioritize Hit List Reverse_Docking->Hit_List_Generation Pharmacophore_Screening->Hit_List_Generation Network_Pharmacology->Hit_List_Generation Pathway_Analysis KEGG/GO Pathway Analysis Hit_List_Generation->Pathway_Analysis MD_Simulation Molecular Dynamics Simulation Pathway_Analysis->MD_Simulation In_Vitro_Validation In Vitro Validation MD_Simulation->In_Vitro_Validation

Caption: Proposed in silico workflow for this compound target prediction.

Data Presentation: Potential Targets for this compound

Based on its known anti-inflammatory and analgesic activities, a preliminary list of potential protein targets can be compiled from existing literature. These targets are frequently implicated in inflammation and pain signaling pathways and represent high-priority candidates for the initial in silico screening.

Table 1: Potential Anti-inflammatory Targets for this compound

Target ProteinFunction in InflammationRationale for Inclusion
Cyclooxygenase-2 (COX-2)Catalyzes the synthesis of prostaglandins (B1171923), key inflammatory mediators.Well-established target for NSAIDs.[4][5][6]
5-Lipoxygenase (5-LOX)Key enzyme in the biosynthesis of leukotrienes, another class of inflammatory mediators.Inhibition of 5-LOX is a therapeutic strategy for inflammatory diseases.[4][5]
Tumor Necrosis Factor-alpha (TNF-α)Pro-inflammatory cytokine that plays a central role in systemic inflammation.A major target for biologic anti-inflammatory drugs.[7][8][9]
Nuclear Factor-kappa B (NF-κB)Transcription factor that regulates the expression of numerous pro-inflammatory genes.Central regulator of the inflammatory response.[10]
Mitogen-Activated Protein Kinases (MAPKs)A family of kinases (e.g., p38, JNK) involved in cytokine production and inflammatory signaling.Key components of intracellular signaling cascades in inflammation.
Janus Kinases (JAKs)Mediate signaling for a variety of cytokines and growth factors involved in inflammation.Targeted by a class of small-molecule inhibitors for inflammatory conditions.

Table 2: Potential Analgesic Targets for this compound

Target ProteinFunction in Pain SignalingRationale for Inclusion
Transient Receptor Potential (TRP) ChannelsFamily of ion channels (e.g., TRPV1, TRPA1) involved in the detection of noxious stimuli.Key players in nociception and pain sensation.[11]
Prostaglandin E2 Receptors (EP receptors)G-protein coupled receptors that mediate the sensitizing effects of prostaglandins on nociceptors.Downstream targets of COX-2 activity in pain pathways.
Opioid Receptors (μ, δ, κ)Primary targets for opioid analgesics, mediating pain relief through central and peripheral mechanisms.Included to explore potential non-opioid or atypical opioid interactions.[12]
Voltage-gated Sodium Channels (Nav)Essential for the initiation and propagation of action potentials in sensory neurons.Targets for local anesthetics and some systemic analgesics.
G-protein Coupled Receptors (GPCRs)A broad class of receptors involved in modulating nociceptive signaling.Includes cannabinoid receptors and other emerging pain targets.[12]

Experimental Protocols

Reverse Docking Protocol

Reverse docking screens a single ligand against a library of protein structures to identify potential binding partners.

  • Ligand Preparation:

    • Obtain the 2D structure of this compound from PubChem (CID 156073).[13]

    • Convert the 2D structure to a 3D conformation using a molecular modeling software (e.g., Avogadro, ChemDraw).

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

    • Save the optimized structure in a format compatible with docking software (e.g., PDBQT).

  • Target Database Preparation:

    • Compile a library of 3D protein structures from databases such as the Protein Data Bank (PDB). Focus on human proteins associated with inflammation and pain as listed in Tables 1 and 2.

    • Prepare each protein for docking by removing water molecules, adding polar hydrogens, and assigning partial charges using tools like AutoDockTools.[14]

  • Docking Simulation:

    • Utilize a docking program such as AutoDock Vina to dock the prepared this compound structure against each protein in the target library.[14]

    • Define the binding site for each protein. For a blind docking approach, the entire protein can be defined as the search space.

    • Run the docking simulations to generate multiple binding poses for this compound with each target.

  • Analysis and Scoring:

    • Rank the protein targets based on the predicted binding affinity (e.g., kcal/mol) of the best-scoring pose.

    • Visually inspect the top-ranked protein-ligand complexes to analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions).

Pharmacophore Modeling and Screening Protocol

This ligand-based approach identifies molecules with similar 3D arrangements of pharmacophoric features.

  • Pharmacophore Model Generation:

    • Collect a set of known active ligands for a specific high-priority target (e.g., COX-2 inhibitors).

    • Use software like LigandScout or PharmaGist to align the active ligands and generate a common feature pharmacophore model.[8][15][16] This model represents the essential steric and electronic features for bioactivity.

  • Database Screening:

    • Screen the 3D structure of this compound against the generated pharmacophore model.

    • A successful "hit" indicates that this compound can adopt a conformation that matches the pharmacophoric features required for binding to the target.

  • Model Validation and Refinement:

    • Validate the pharmacophore model using a set of known inactive compounds (decoys) to ensure its specificity.

    • Refine the model by adjusting feature tolerances to improve its predictive power.

Network Pharmacology Protocol

Network pharmacology analyzes the complex interactions between drugs, targets, and diseases from a systems-level perspective.

  • Target Identification:

    • Use databases such as STITCH and SwissTargetPrediction to obtain a list of predicted targets for this compound based on chemical similarity to known drugs.

    • Combine this list with the high-scoring hits from reverse docking.

  • Network Construction:

    • Construct a compound-target-disease network using software like Cytoscape.

    • Nodes in the network will represent this compound, its predicted protein targets, and associated diseases (e.g., inflammation, pain).

    • Edges will represent the interactions between these nodes.

  • Topological Analysis and Pathway Enrichment:

    • Analyze the network topology to identify key hub proteins (nodes with a high degree of connectivity).

    • Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the list of predicted targets using tools like DAVID or ShinyGO to identify significantly enriched biological pathways.[17]

Mandatory Visualizations

Signaling Pathway Diagrams

G cluster_0 Pro-inflammatory Stimuli cluster_1 Intracellular Signaling cluster_2 Gene Expression Stimuli LPS, Cytokines IKK IKK Stimuli->IKK p38_MAPK p38 MAPK Stimuli->p38_MAPK JNK JNK Stimuli->JNK NFkB NF-κB IKK->NFkB Nucleus Nucleus p38_MAPK->Nucleus JNK->Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (TNF-α, COX-2, IL-6) Nucleus->Genes This compound This compound This compound->IKK ? This compound->p38_MAPK ? This compound->NFkB ?

Caption: Putative inhibition of the NF-κB and MAPK signaling pathways.

G cluster_0 Membrane Phospholipids cluster_1 Arachidonic Acid Cascade Phospholipids Membrane Phospholipids PLA2 PLA2 Phospholipids->PLA2 AA Arachidonic Acid PLA2->AA COX2 COX-2 AA->COX2 LOX5 5-LOX AA->LOX5 Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX5->Leukotrienes This compound This compound This compound->COX2 ? This compound->LOX5 ?

Caption: Potential inhibition of the arachidonic acid cascade.

Experimental Workflow Diagram

G cluster_0 Phase 1: Prediction cluster_1 Phase 2: Analysis cluster_2 Phase 3: Validation node1 Reverse Docking Screen this compound against protein library node4 Target Prioritization Rank targets by binding score, network centrality, and pharmacophore fit node1->node4 node2 Pharmacophore Screening Match this compound to known inhibitor models node2->node4 node3 Network Pharmacology Build interaction network node3->node4 node5 Pathway Analysis Identify enriched GO terms and KEGG pathways node4->node5 node6 In Vitro Assays Enzyme inhibition, binding assays node5->node6

Caption: Phased approach for target identification and validation.

Conclusion

The in silico framework detailed in this guide provides a systematic and multi-pronged strategy for elucidating the molecular targets of this compound. By integrating reverse docking, pharmacophore modeling, and network pharmacology, researchers can generate a robust, prioritized list of putative targets for subsequent experimental validation. This approach not only has the potential to reveal the precise mechanisms underlying the anti-inflammatory and analgesic effects of this compound but also serves as a template for the computational exploration of other promising natural products. The successful application of these methodologies will significantly accelerate the translation of traditional knowledge into evidence-based therapeutics.

References

A Comprehensive Review of Leiocarposide Research: Biological Activities and Putative Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leiocarposide is a phenolic bisglucoside that has been identified in various plant species, most notably in European goldenrod (Solidago virgaurea L.).[1][2][3] This natural compound has garnered interest within the scientific community for its potential therapeutic properties, primarily its anti-inflammatory, analgesic, and diuretic effects.[1][2][3] This technical guide provides a comprehensive review of the existing literature on this compound, summarizing its known biological activities, presenting available data, and outlining the experimental methodologies used to evaluate its effects. The guide also explores potential mechanisms of action, including hypothetical signaling pathways that may underlie its pharmacological activities.

Biological Activities of this compound

The primary pharmacological effects attributed to this compound are its anti-inflammatory, analgesic, and diuretic properties.[1][2][3] These activities have been primarily investigated in the context of extracts from Solidago species, where this compound is thought to act in synergy with other constituents like flavonoids and saponins.[2]

Anti-inflammatory and Analgesic Activity
Diuretic Activity

This compound, often in conjunction with flavonoids, is credited with the diuretic effects of Solidago extracts.[2] These extracts have been traditionally used to support urinary tract health by promoting urine flow.[2]

Quantitative Data

Detailed quantitative data for isolated this compound, such as IC50 or ED50 values, are scarce in the available literature. The majority of studies have focused on the effects of whole plant extracts. The following table summarizes the qualitative findings.

Biological ActivityModel SystemObserved EffectQuantitative DataSource
Anti-inflammatory Carrageenan-induced paw edema in ratsReduction in paw edemaData not available in accessible literature[1][3]
Analgesic Not specified in abstractsReduction in pain responseData not available in accessible literature[1][3]
Diuretic In vivo rodent modelsIncreased urine outputData not available in accessible literature[2]

Experimental Protocols

Detailed experimental protocols for studies using isolated this compound are not extensively described in the accessible literature. However, based on standard pharmacological methods, the following are generalized protocols for the key bioassays mentioned.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)

This widely used model assesses the in vivo anti-inflammatory activity of a compound.

  • Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Grouping: Animals are randomly divided into control, standard (e.g., indomethacin), and test groups (receiving different doses of this compound).

  • Administration: this compound or the standard drug is administered, typically intraperitoneally (i.p.) or orally (p.o.), at a set time before the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of a 1% carrageenan solution in saline is administered into the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Hot Plate Test for Analgesic Activity

This method is used to evaluate the central analgesic effects of a compound.

  • Animals: Mice or rats are used.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.

  • Procedure:

    • The animal is placed on the hot plate, and the latency to the first sign of pain (e.g., licking of the hind paw or jumping) is recorded.

    • A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

    • The test compound or a standard analgesic (e.g., morphine) is administered, and the latency is measured again at different time points (e.g., 30, 60, 90, and 120 minutes) after administration.

  • Data Analysis: An increase in the reaction time is indicative of an analgesic effect.

Diuretic Activity Assay in Rats

This assay measures the effect of a substance on urine output and electrolyte excretion.

  • Animals: Male Wistar rats are typically used.

  • Hydration: Animals are orally pre-hydrated with a saline solution (e.g., 0.9% NaCl at 25 ml/kg body weight).

  • Administration: The test compound (this compound), a standard diuretic (e.g., furosemide), or the vehicle (control) is administered orally.

  • Urine Collection: Animals are placed in individual metabolic cages, and urine is collected over a specified period (e.g., 5 or 24 hours).

  • Measurements:

    • The total volume of urine is measured.

    • The concentrations of electrolytes (Na+, K+, Cl-) in the urine are determined using a flame photometer or ion-selective electrodes.

  • Data Analysis: The diuretic action (ratio of urine volume of the test group to the control group) and electrolyte excretion patterns are analyzed.

Signaling Pathways and Mechanisms of Action (Hypothetical)

The precise molecular mechanisms underlying the biological activities of this compound have not been definitively elucidated in the available literature. However, based on its chemical structure as a phenolic compound and the known pharmacology of anti-inflammatory and diuretic drugs, we can propose some hypothetical signaling pathways that may be involved.

Putative Anti-inflammatory and Analgesic Mechanisms

Many phenolic compounds exert anti-inflammatory effects by modulating key inflammatory pathways. A plausible hypothesis is that this compound may interfere with the arachidonic acid cascade and the NF-κB signaling pathway.

  • Inhibition of Cyclooxygenase (COX) Enzymes: Non-steroidal anti-inflammatory drugs (NSAIDs) primarily act by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins (B1171923) (PGs). PGs are key mediators of inflammation, pain, and fever. It is conceivable that this compound could directly or indirectly inhibit the activity of COX-1 and/or COX-2, leading to reduced prostaglandin (B15479496) production.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX1->Prostaglandins COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain This compound This compound (Hypothetical) This compound->COX2 Inhibition? NFkB_Inhibition_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (p50/p65) NFkB_active Active NF-κB (Nuclear Translocation) NFkB_IkB->NFkB_active IκB Degradation Proinflammatory_Genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) NFkB_active->Proinflammatory_Genes Induces This compound This compound (Hypothetical) This compound->IKK Inhibition? Diuretic_Workflow Oral_Admin Oral Administration of this compound Absorption Absorption & Metabolism Oral_Admin->Absorption Renal_Filtration Renal Filtration Absorption->Renal_Filtration Tubular_Action Action on Renal Tubules (Osmotic Effect or Ion Transporter Modulation) Renal_Filtration->Tubular_Action Increased_Excretion Increased Water & Electrolyte Excretion Tubular_Action->Increased_Excretion Diuresis Diuresis Increased_Excretion->Diuresis

References

The Natural Abundance and Analysis of Leiocarposide in Solidago Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leiocarposide, a phenolic bisglucoside, is a significant bioactive compound predominantly found in Solidago virgaurea L. (European goldenrod). This complex molecule, a heterodimer of a salicin (B1681394) derivative and a glucosylated methoxy-hydroxy-benzoic acid, has garnered scientific interest for its potential pharmacological activities, including anti-inflammatory and analgesic effects. This technical guide provides a comprehensive overview of the natural abundance of this compound in Solidago species, details established experimental protocols for its extraction and quantification, and proposes a putative biosynthetic pathway. All quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through diagrams generated using the DOT language.

Data Presentation: Quantitative Abundance of this compound

The concentration of this compound in Solidago virgaurea is influenced by various factors, including the specific organ of the plant and its developmental stage. Notably, this compound is considered a characteristic compound of S. virgaurea and is generally absent in other common Solidago species such as S. canadensis and S. gigantea.[1]

Plant MaterialThis compound Content (% of dry material)Reference
S. virgaurea from in vitro culture (1997)0.24[1]
S. virgaurea from in vitro culture (1998)0.14[1]
S. virgaurea from in vitro culture (1999)0.21[1]
Naturally growing S. virgaurea0.2–1.0[2]

Table 1: this compound Content in Solidago virgaurea from In Vitro Culture and Natural Sources.

Plant Organ/Phenological StageThis compound Content (mg/g dry weight)Reference
Rosette Leaves (full bloom)Not specified[3]
Stem Leaves (full bloom)5.17[3]
Flowers (full bloom)Not specified[3]
Aerial parts (before blooming)9.65[3]

Table 2: this compound Content in Different Organs and Phenological Stages of Solidago virgaurea. [3]

Experimental Protocols

Extraction of this compound

a) Ultrasonic-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to facilitate the extraction of this compound from the plant matrix.

  • Plant Material Preparation: Dry the aerial parts of Solidago virgaurea in the shade at room temperature and grind them into a fine powder.

  • Extraction Procedure:

    • Weigh 200 mg of the powdered plant material.

    • Add 10 ml of methanol (B129727) to the sample.

    • Place the mixture in an ultrasonic bath at room temperature for 30 minutes.[3]

    • Filter the resulting extract to remove solid plant debris. The supernatant contains the extracted this compound.

b) Infusion Method

A simpler method for extracting phenolic glycosides.

  • Plant Material Preparation: As described for UAE.

  • Extraction Procedure:

    • Place a known quantity of the powdered plant material in a suitable vessel.

    • Add methanol as the solvent.

    • Heat the mixture at 90°C for 1 hour.[1]

    • Filter the extract to separate the liquid phase.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and reliable method for the quantitative analysis of this compound.

  • Sample Preparation:

    • Filter the methanolic extract through a 0.45 µm membrane filter prior to injection.[1]

  • HPLC System and Conditions:

    • Apparatus: A LaChrom apparatus (Merck Hitachi) or equivalent, equipped with a pump, an injection valve with a 20 µl sample loop, and a UV/Vis Diode Array Detector (DAD).[1]

    • Column: Lichrospher 100 RP-18e (5 µm), 250 x 4.6 mm (Merck) or a similar reverse-phase column.[1]

    • Mobile Phase: Isocratic elution with a methanol-water mixture. The exact ratio should be optimized for best separation.[1]

    • Flow Rate: 1 ml/min.[1]

    • Detection: UV detection at a wavelength of 216 nm.[1]

    • Peak Identification: Identify the this compound peak by comparing its retention time (reported as 8.37 min under specific conditions) and UV/Vis spectrum with that of a purified standard.[1]

    • Quantification: Use the internal standard method for accurate quantitative calculations.[1]

Mandatory Visualizations

Proposed Biosynthetic Pathway of this compound

The complete biosynthetic pathway of this compound has not been fully elucidated. However, based on its structure—a derivative of salicin esterified with a glucosylated phenolic acid—a putative pathway can be proposed, originating from the phenylpropanoid pathway.

Biosynthesis_of_this compound cluster_phenylpropanoid Phenylpropanoid Pathway cluster_benzoic_acid Benzoic Acid Derivative Synthesis cluster_salicin Salicin Synthesis Shikimate\nPathway Shikimate Pathway L-Phenylalanine L-Phenylalanine Shikimate\nPathway->L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid o-Coumaric Acid o-Coumaric Acid Cinnamic Acid->o-Coumaric Acid Hydroxylation Benzoic Acid Benzoic Acid p-Coumaric Acid->Benzoic Acid Side-chain cleavage p-Hydroxybenzoic\nAcid p-Hydroxybenzoic Acid Benzoic Acid->p-Hydroxybenzoic\nAcid Vanillic Acid\n(Methoxy-hydroxy-benzoic acid) Vanillic Acid (Methoxy-hydroxy-benzoic acid) p-Hydroxybenzoic\nAcid->Vanillic Acid\n(Methoxy-hydroxy-benzoic acid) Hydroxylation & Methylation Vanillic Acid\nGlucoside Vanillic Acid Glucoside Vanillic Acid\n(Methoxy-hydroxy-benzoic acid)->Vanillic Acid\nGlucoside UDP-Glucose Glycosyltransferase Salicylaldehyde Salicylaldehyde o-Coumaric Acid->Salicylaldehyde Side-chain shortening Salicyl Alcohol Salicyl Alcohol Salicylaldehyde->Salicyl Alcohol Reduction Salicin Salicin Salicyl Alcohol->Salicin UDP-Glucose Glycosyltransferase This compound This compound Salicin->this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for this compound Analysis

The following diagram outlines the general workflow for the extraction and quantification of this compound from Solidago virgaurea.

Experimental_Workflow Start Start Plant_Material Plant Material (Solidago virgaurea) Start->Plant_Material Drying Drying (Shade, Room Temp) Plant_Material->Drying Grinding Grinding to Powder Drying->Grinding Extraction Extraction Grinding->Extraction UAE Ultrasonic-Assisted Extraction (Methanol) Extraction->UAE Method 1 Infusion Infusion (Methanol, 90°C) Extraction->Infusion Method 2 Filtration Filtration UAE->Filtration Infusion->Filtration Crude_Extract Crude Methanolic Extract Filtration->Crude_Extract Sample_Prep Sample Preparation (0.45 µm Filtration) Crude_Extract->Sample_Prep HPLC_Analysis HPLC-UV/DAD Analysis Sample_Prep->HPLC_Analysis Quantification Quantification (Internal Standard) HPLC_Analysis->Quantification End End Quantification->End

Caption: Experimental workflow for this compound analysis.

References

Spectroscopic and Structural Elucidation of Leiocarposide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leiocarposide is a noteworthy phenolic bisglucoside first identified in Solidago virgaurea L., a plant with a history of use in traditional medicine. Structurally, it is a heterodimer of salicin (B1681394) esterified to a methoxy-hydroxy-benzoic acid.[1] This complex structure necessitates a comprehensive analytical approach for its full characterization, relying primarily on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This technical guide provides a detailed overview of the available spectroscopic data for this compound and outlines the typical experimental protocols for its isolation and analysis.

Chemical Structure and Properties

  • Systematic Name: 2-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzyl 2-hydroxy-3-methoxy-4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzoate[1]

  • Molecular Formula: C₂₇H₃₄O₁₆[1]

  • Molecular Weight: 614.55 g/mol [1]

  • Appearance: Solid powder[1]

Mass Spectrometry Data

High-resolution mass spectrometry is crucial for determining the elemental composition and exact mass of this compound. The predicted monoisotopic mass and data for common adducts are summarized below.

Ion SpeciesPredicted m/z
[M+H]⁺ 615.19198
[M+Na]⁺ 637.17392
[M-H]⁻ 613.17742
[M+NH₄]⁺ 632.21852
[M+K]⁺ 653.14786
[M+HCOO]⁻ 659.18290
Exact Mass 614.1847

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

For the purpose of this guide, a representative protocol for acquiring such data is provided in the Experimental Protocols section. The typical NMR analysis would involve a suite of experiments including:

  • ¹H NMR: To identify the number and environment of protons.

  • ¹³C NMR: To determine the number and type of carbon atoms.

  • DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, crucial for connecting different structural fragments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

Experimental Protocols

The following sections describe a generalized yet detailed methodology for the isolation and spectroscopic analysis of this compound from a plant source like Solidago virgaurea.

Isolation and Purification of this compound
  • Plant Material Collection and Preparation: Aerial parts of Solidago virgaurea are collected, air-dried, and ground into a fine powder.

  • Extraction: The powdered plant material is exhaustively extracted with methanol (B129727) or a methanol/water mixture at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar and moderately polar compounds. The aqueous layer, containing the polar glycosides, is retained.

  • Column Chromatography: The aqueous fraction is subjected to column chromatography on a suitable stationary phase, such as Diaion HP-20 or silica (B1680970) gel. The column is eluted with a gradient of decreasingly polar solvents (e.g., water-methanol or chloroform-methanol mixtures).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and further purified by preparative HPLC on a C18 column using a water/acetonitrile or water/methanol gradient to yield pure this compound.

Spectroscopic Analysis
  • Sample Preparation: A sample of pure this compound (typically 5-10 mg for NMR) is dissolved in an appropriate deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a standard 5 mm NMR tube. For high-resolution mass spectrometry, a dilute solution in a suitable solvent (e.g., methanol) is prepared.

  • NMR Spectroscopy:

    • Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • ¹H and ¹³C NMR: Standard 1D ¹H and ¹³C{¹H} spectra are acquired.

    • 2D NMR: A suite of 2D NMR experiments (COSY, HSQC, HMBC, and NOESY) are performed to enable complete and unambiguous assignment of all proton and carbon signals.

  • Mass Spectrometry:

    • Instrumentation: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

    • Analysis: Data is acquired in both positive and negative ion modes to observe different adducts and confirm the molecular weight and elemental composition.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of this compound.

experimental_workflow cluster_extraction Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_results Data Interpretation plant_material Dried & Powdered Solidago virgaurea extraction Solvent Extraction (Methanol/Water) plant_material->extraction partitioning Solvent Partitioning extraction->partitioning column_chrom Column Chromatography partitioning->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound nmr_analysis NMR Spectroscopy (1D: 1H, 13C; 2D: COSY, HSQC, HMBC) pure_compound->nmr_analysis ms_analysis Mass Spectrometry (HR-ESI-MS) pure_compound->ms_analysis structure_elucidation Structure Elucidation nmr_analysis->structure_elucidation ms_analysis->structure_elucidation

Caption: Workflow for Isolation and Structural Elucidation of this compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Leiocarposide from Solidago Leaves

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Solidago (goldenrod) species are herbaceous plants known for their rich composition of bioactive compounds, including flavonoids, phenolic acids, and terpenoids. Among these, leiocarposide, a phenolic glycoside, has garnered significant interest for its potential pharmacological activities, including diuretic and anti-inflammatory effects[1]. These application notes provide a detailed protocol for the extraction, purification, and quantification of this compound from the leaves of Solidago, primarily focusing on Solidago virgaurea. The methodologies described herein are compiled from established scientific literature to guide researchers in obtaining high-purity this compound for further investigation.

Optimal Plant Material and Harvesting: The concentration of this compound in Solidago is influenced by the plant part and its developmental stage. For optimal yield, it is recommended to harvest the stem leaves of Solidago virgaurea before the plant begins to bloom[2]. Studies have shown that the this compound content is highest in stem leaves (up to 5.17 mg/g dry weight) and can reach up to 9.65 mg/g of dry matter when harvested at the pre-blooming stage[2].

Quantitative Data Summary

The following tables summarize the quantitative data on this compound content in Solidago species and the yields of extractions from plant materials.

Table 1: this compound Content in Solidago virgaurea

Plant PartDevelopmental StageThis compound Content (mg/g Dry Weight)Reference
Stem LeavesNot Specified5.17[2]
Not SpecifiedBefore Blooming9.65[2]
Aerial PartsNot Specified2.08[3]
In Vitro CultureNot Specified1.4 - 2.4[4]

Table 2: Extraction Yields from Solidago Species

Extraction MethodSolvent SystemPlant SpeciesExtraction Yield (%)Reference
Pressurized Liquid Extraction (PLE)AcetoneSolidago virgaurea28.9[1]
Maceration40% Aqueous EthanolSolidago canadensisNot Specified[5]
Accelerated Solvent Extraction (ASE)50% Ethanol/WaterSolidago virgaurea9 (w/v concentration)

Experimental Protocols

This section outlines a comprehensive protocol for the extraction and purification of this compound from Solidago leaves, followed by its quantification using High-Performance Liquid Chromatography (HPLC).

Part 1: Extraction of Crude this compound

This protocol describes a methanol-based extraction method, which has been shown to be effective for obtaining this compound.

Materials and Equipment:

  • Dried and powdered Solidago stem leaves

  • Methanol (B129727) (HPLC grade)

  • Reflux apparatus or heating mantle with a stirrer

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel with filter paper)

  • Lyophilizer (optional)

Procedure:

  • Extraction:

    • Weigh 100 g of dried and powdered Solidago stem leaves.

    • Place the plant material into a round-bottom flask.

    • Add 1 L of methanol to the flask.

    • Heat the mixture to 90°C and reflux for 1 hour with continuous stirring[4].

  • Filtration and Concentration:

    • After extraction, allow the mixture to cool to room temperature.

    • Filter the mixture through a Büchner funnel to separate the extract from the plant debris.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

  • Drying:

    • The concentrated crude extract can be further dried using a lyophilizer or in a vacuum oven to yield a solid residue.

Part 2: Multi-Step Chromatographic Purification of this compound

A multi-step chromatographic approach is employed to purify this compound from the crude extract. This involves sequential column chromatography using silica (B1680970) gel, polyamide, and Sephadex LH-20.

Step 2.1: Silica Gel Column Chromatography

Materials and Equipment:

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Crude Solidago extract

  • Solvents: Chloroform, Methanol, Water (all HPLC grade)

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in chloroform.

    • Pour the slurry into the chromatography column and allow it to settle, ensuring a uniformly packed column.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of methanol.

    • Adsorb the dissolved extract onto a small amount of silica gel and dry it.

    • Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

  • Elution:

    • Elute the column with a stepwise gradient of increasing polarity using a chloroform-methanol-water solvent system. A suggested gradient is as follows:

      • 100% Chloroform

      • Chloroform:Methanol (95:5)

      • Chloroform:Methanol (90:10)

      • Chloroform:Methanol (80:20)

      • Chloroform:Methanol:Water (70:30:5)

    • Collect fractions of a consistent volume (e.g., 20 mL).

  • Fraction Analysis:

    • Monitor the collected fractions using TLC.

    • Pool the fractions containing the compound of interest (this compound) based on the TLC profile.

  • Concentration:

    • Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain a partially purified extract.

Step 2.2: Polyamide Column Chromatography

Materials and Equipment:

  • Polyamide resin

  • Glass chromatography column

  • Partially purified extract from the silica gel step

  • Solvents: Methanol, Ammonia (B1221849) solution (0.01%)

  • Fraction collector

  • TLC plates and developing chamber

Procedure:

  • Column Packing:

    • Prepare a slurry of polyamide resin in methanol.

    • Pack the chromatography column with the slurry.

  • Sample Loading:

    • Dissolve the partially purified extract in a small volume of methanol.

    • Load the solution onto the top of the polyamide column.

  • Elution:

    • Elute the column with a 0.01% ammonia solution in methanol[4].

    • Collect fractions and monitor by TLC.

  • Fraction Pooling and Concentration:

    • Pool the fractions containing the target compound.

    • Concentrate the pooled fractions to dryness.

Step 2.3: Sephadex LH-20 Column Chromatography

Materials and Equipment:

  • Sephadex LH-20 resin

  • Glass chromatography column

  • Purified extract from the polyamide step

  • Methanol (HPLC grade)

  • Fraction collector

Procedure:

  • Column Preparation:

    • Swell the Sephadex LH-20 resin in methanol for at least 3 hours before packing[6].

    • Pack the column with the swollen Sephadex LH-20[6].

  • Sample Loading:

    • Dissolve the extract from the previous step in a minimal amount of methanol.

    • Apply the sample to the top of the Sephadex LH-20 column.

  • Elution:

    • Elute the column with methanol as the mobile phase[4].

    • Collect the fractions containing the purified this compound.

  • Final Product:

    • Evaporate the solvent from the final pooled fractions to obtain purified this compound.

Part 3: Quantification by High-Performance Liquid Chromatography (HPLC)

Materials and Equipment:

  • HPLC system with a UV/Vis detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • Purified this compound sample

  • This compound standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Syringe filters (0.45 µm)

Procedure:

  • Sample and Standard Preparation:

    • Prepare a stock solution of the purified this compound and the this compound standard in methanol.

    • Prepare a series of standard solutions of known concentrations for the calibration curve.

    • Filter all samples and standards through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase, 250 x 4.6 mm, 5 µm[4].

    • Mobile Phase: Isocratic elution with a methanol-water mixture[4]. The exact ratio should be optimized for best separation.

    • Flow Rate: 1 mL/min[4].

    • Detection Wavelength: 216 nm[4].

    • Injection Volume: 20 µL[4].

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the purified this compound sample.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Visualizations

Extraction_Workflow start Dried Solidago Leaves extraction Methanol Extraction (90°C, 1 hr) start->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract silica_gel Silica Gel Column (Chloroform:Methanol:Water gradient) crude_extract->silica_gel polyamide Polyamide Column (Methanol with 0.01% NH3) silica_gel->polyamide Pool & Concentrate Fractions sephadex Sephadex LH-20 Column (Methanol) polyamide->sephadex Pool & Concentrate Fractions purified_product Purified this compound sephadex->purified_product Pool & Concentrate Fractions hplc HPLC Analysis (Quantification) purified_product->hplc

Caption: Workflow for the extraction and purification of this compound.

Purification_Logic crude Crude Extract silica Silica Gel Chromatography (Normal Phase) crude->silica Separation by Polarity polyamide_node Polyamide Chromatography (Adsorption) silica->polyamide_node Further purification of phenolic compounds sephadex_node Sephadex LH-20 (Size Exclusion) polyamide_node->sephadex_node Removal of smaller/ larger impurities pure Purified this compound sephadex_node->pure

Caption: Logic of the multi-step purification process.

References

High-Yield Purification of Leiocarposide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leiocarposide, a phenolic bisglucoside predominantly found in Solidago virgaurea (European goldenrod), has garnered significant interest for its notable anti-inflammatory and analgesic properties. As research into its therapeutic potential expands, the need for an efficient and scalable purification method to obtain high-purity this compound is critical. This document provides a detailed protocol for a high-yield purification strategy, combining macroporous resin chromatography and preparative high-performance liquid chromatography (prep-HPLC). The described method is designed to be robust and reproducible, yielding this compound with high purity suitable for pharmacological studies and drug development. Additionally, this note outlines the putative anti-inflammatory signaling pathway of this compound, offering a basis for mechanistic investigations.

Introduction

This compound is a key bioactive constituent of Solidago virgaurea, a plant with a long history of use in traditional medicine for treating inflammatory conditions. The concentration of this compound in the plant material can be up to 1.6%, making it a viable candidate for large-scale extraction and purification. The purification of natural products like this compound often involves multiple chromatographic steps to remove a wide range of impurities. Macroporous resin chromatography serves as an effective initial step for the enrichment of glycosides from crude plant extracts, offering high adsorption capacity and selectivity. Subsequent purification by preparative HPLC is a powerful technique for isolating individual compounds with high resolution and purity. This protocol details a two-step purification process designed to maximize the yield and purity of this compound.

Data Presentation

The following tables summarize the expected quantitative data from the purification process, providing a benchmark for researchers implementing this protocol.

Table 1: Purification Yield and Purity of this compound

Purification StepStarting Material (g)Product (g)Step Yield (%)Overall Yield (%)Purity (%)
Crude Extract1000 (Dried Plant)15015.015.0~5
Macroporous Resin150 (Crude Extract)3020.03.0~40
Prep-HPLC30 (Enriched Fraction)1033.31.0>98

Table 2: Preparative HPLC Parameters

ParameterValue
ColumnC18, 10 µm, 250 x 50 mm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile (B52724) with 0.1% Formic Acid
Gradient20-40% B over 40 min
Flow Rate80 mL/min
Detection280 nm
Injection Volume5 mL (100 mg/mL)

Experimental Protocols

Protocol 1: Extraction of this compound from Solidago virgaurea
  • Plant Material Preparation: Air-dry the aerial parts of Solidago virgaurea and grind them into a fine powder.

  • Extraction:

    • Macerate 1 kg of the powdered plant material in 10 L of 70% ethanol (B145695) at room temperature for 24 hours with occasional stirring.

    • Filter the extract through cheesecloth and then a Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure at 45°C using a rotary evaporator to obtain the crude extract.

Protocol 2: Enrichment of this compound using Macroporous Resin Chromatography
  • Resin Preparation:

    • Select a macroporous adsorbent resin (e.g., D101).

    • Pre-soak the resin in ethanol for 24 hours, then wash thoroughly with deionized water until the effluent is clear.

    • Pack the resin into a glass column (e.g., 10 x 100 cm).

  • Sample Loading:

    • Dissolve the crude extract in deionized water to a concentration of 100 mg/mL.

    • Load the sample solution onto the prepared resin column at a flow rate of 2 bed volumes (BV)/hour.

  • Elution:

    • Wash the column with 5 BV of deionized water to remove sugars and other polar impurities.

    • Elute the column with a stepwise gradient of ethanol:

      • 10% ethanol (5 BV)

      • 30% ethanol (10 BV) - Collect this fraction containing this compound

      • 50% ethanol (5 BV)

      • 70% ethanol (5 BV)

  • Concentration: Concentrate the 30% ethanol fraction under reduced pressure to dryness to obtain the this compound-enriched fraction.

Protocol 3: High-Yield Purification of this compound by Preparative HPLC
  • Sample Preparation: Dissolve the enriched fraction from Protocol 2 in the initial mobile phase (20% acetonitrile in water with 0.1% formic acid) to a concentration of 100 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Chromatography:

    • Equilibrate the preparative HPLC system with the C18 column using the initial mobile phase conditions.

    • Inject the prepared sample onto the column.

    • Run the gradient elution as specified in Table 2.

    • Monitor the elution profile at 280 nm and collect the fractions corresponding to the this compound peak.

  • Post-Purification:

    • Combine the fractions containing pure this compound.

    • Remove the acetonitrile by rotary evaporation.

    • Lyophilize the remaining aqueous solution to obtain pure this compound as a powder.

Protocol 4: Crystallization of this compound
  • Solvent Selection: Dissolve the purified this compound powder in a minimal amount of hot 80% ethanol.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Further cool the solution at 4°C for 24 hours to promote crystal formation.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold 80% ethanol.

    • Dry the crystals under vacuum to obtain pure crystalline this compound.

Mandatory Visualization

experimental_workflow cluster_extraction Extraction cluster_enrichment Enrichment cluster_purification Purification cluster_crystallization Crystallization plant Solidago virgaurea Powder extraction 70% Ethanol Maceration plant->extraction crude_extract Crude Extract extraction->crude_extract macroporous_resin Macroporous Resin Chromatography crude_extract->macroporous_resin enriched_fraction This compound-Enriched Fraction macroporous_resin->enriched_fraction prep_hplc Preparative HPLC enriched_fraction->prep_hplc pure_this compound Pure this compound (>98%) prep_hplc->pure_this compound crystallization Crystallization from Ethanol/Water pure_this compound->crystallization crystalline_product Crystalline this compound crystallization->crystalline_product

Caption: Workflow for the high-yield purification of this compound.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK activates IKK IKK TLR4->IKK activates AP1 AP-1 MAPK->AP1 activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates This compound This compound This compound->MAPK inhibits This compound->IKK inhibits inflammatory_genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) NFkB_nuc->inflammatory_genes induces transcription AP1->inflammatory_genes induces transcription

Caption: Putative anti-inflammatory signaling pathway of this compound.

Application Note: HPLC-UV Method for the Quantification of Leiocarposide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of Leiocarposide in plant materials using a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method.

Introduction

This compound, a phenolic glucoside found in species such as Solidago virgaurea, is a compound of interest for its potential biological activities. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological research. This application note describes a validated HPLC-UV method for the reliable determination of this compound.

Experimental Protocols

Sample Preparation

A critical step in the accurate quantification of this compound is the efficient extraction from the plant matrix.

Protocol 1: Hot Methanol (B129727) Extraction [1]

  • Grinding: Dry the plant material (e.g., aerial parts of Solidago virgaurea) and grind it into a fine powder.

  • Extraction: Accurately weigh a portion of the powdered plant material and transfer it to a suitable extraction vessel. Add methanol to the sample.

  • Heating: Heat the mixture at 90°C for 1 hour to facilitate the extraction of this compound.

  • Filtration: After extraction, filter the mixture through a 0.45 µm membrane filter to remove particulate matter.

  • Dilution: Dilute the filtered extract with the mobile phase to an appropriate concentration for HPLC analysis.

Protocol 2: Ultrasonic Extraction [2]

  • Grinding: Dry the plant material and grind it into a fine powder.

  • Extraction: Weigh 200 mg of the powdered sample and add 10 ml of methanol.

  • Ultrasonication: Place the sample in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • Filtration: Filter the extract through a 0.45 µm membrane filter prior to injection into the HPLC system.

Standard Preparation
  • Stock Solution: Prepare a stock solution of this compound standard of known concentration (e.g., 1 mg/mL) in methanol.

  • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve (e.g., 5, 10, 25, 50, 100 µg/mL).

HPLC-UV Method

The following chromatographic conditions have been found suitable for the analysis of this compound[1].

  • Instrument: LaChrom apparatus (Merck Hitachi) or equivalent HPLC system equipped with a UV/Vis Diode Array Detector (DAD).

  • Column: Lichrospher 100 RP-18e (5 µm), 250 x 4.6 mm.

  • Mobile Phase: Isocratic elution with a mixture of methanol and water. The exact ratio should be optimized to achieve good separation and a reasonable retention time.

  • Flow Rate: 1 mL/min.

  • Detection Wavelength: 216 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Retention Time: Approximately 8.37 minutes for this compound under these conditions[1].

Data Presentation

The following tables summarize quantitative data for this compound content in Solidago virgaurea from published studies.

Table 1: this compound Content in Solidago virgaurea from In Vitro Culture [1]

Year of HarvestThis compound Content (% in dry material)
19970.24
19980.14

Table 2: this compound Content in Different Organs and Phenological Stages of Solidago virga-urea [2]

Plant Organ / Growth StageThis compound Content (mg/g dry weight)
By Organ
Rosette LeafNot specified
Stem Leaf5.17
FlowerNot specified
By Growth Stage
Before Bloom9.65
First BloomNot specified
Full BloomNot specified
After BloomNot specified

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound using the HPLC-UV method.

HPLC_Workflow start Start sample_prep Sample Preparation (Extraction & Filtration) start->sample_prep standard_prep Standard Preparation (Stock & Working Standards) start->standard_prep hplc_analysis HPLC-UV Analysis (Injection & Separation) sample_prep->hplc_analysis standard_prep->hplc_analysis data_acquisition Data Acquisition (Chromatogram Recording at 216 nm) hplc_analysis->data_acquisition quantification Quantification (Peak Area Integration & Calculation) data_acquisition->quantification end_node Report Results quantification->end_node

Caption: Workflow for this compound Quantification by HPLC-UV.

References

Application Note and Protocols: In Vitro Anti-inflammatory Assay for Leiocarposide using RAW 264.7 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leiocarposide is a phenolic bisglucoside predominantly found in Solidago virgaurea (European goldenrod), a plant with a history of use in traditional medicine for its anti-inflammatory properties.[1][2][3][4][5] The increasing interest in naturally derived compounds for therapeutic applications necessitates standardized methods to evaluate their efficacy and elucidate their mechanisms of action. This document provides a comprehensive protocol for assessing the in vitro anti-inflammatory activity of this compound using the murine macrophage cell line RAW 264.7.

Macrophages are key players in the inflammatory response.[6] Upon stimulation with bacterial lipopolysaccharide (LPS), RAW 264.7 cells trigger intracellular signaling cascades, primarily involving the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[7][8][9] This leads to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[7][10] This application note details the experimental procedures to quantify the inhibitory effects of this compound on these inflammatory markers and provides a framework for investigating its potential mechanism of action through the NF-κB and MAPK signaling pathways.

Materials and Reagents

  • RAW 264.7 cell line (ATCC® TIB-71™)

  • This compound (purity ≥95%)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Griess Reagent System

  • Sodium nitrite (B80452) (NaNO2)

  • PGE2, TNF-α, IL-6, and IL-1β ELISA kits

  • Cell lysis buffer

  • Protease and phosphatase inhibitor cocktails

Experimental Protocols

Cell Culture and Maintenance
  • Culture RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.[9]

  • Subculture the cells every 2-3 days by detaching them with a cell scraper. A sub-cultivation ratio of 1:3 to 1:6 is recommended.[2]

Experimental Workflow

The overall experimental workflow is depicted below.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_assays Assays cluster_analysis Data Analysis cell_culture RAW 264.7 Cell Culture plate_cells Plate Cells in 96-well Plates cell_culture->plate_cells pre_treat Pre-treat with this compound plate_cells->pre_treat lps_stim Stimulate with LPS pre_treat->lps_stim mtt_assay MTT Assay (Cytotoxicity) lps_stim->mtt_assay collect_supernatant Collect Supernatant lps_stim->collect_supernatant data_analysis Analyze & Tabulate Data mtt_assay->data_analysis griess_assay Griess Assay (NO) collect_supernatant->griess_assay elisa_assay ELISA (PGE2, TNF-α, IL-6, IL-1β) collect_supernatant->elisa_assay griess_assay->data_analysis elisa_assay->data_analysis signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway TLR4->MAPK_pathway NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway p38 p38 MAPK_pathway->p38 ERK ERK MAPK_pathway->ERK JNK JNK MAPK_pathway->JNK inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) p38->inflammatory_genes ERK->inflammatory_genes JNK->inflammatory_genes IkB IκBα NFkB_pathway->IkB p65 p65 IkB->p65 p65_nucleus p65 (nucleus) p65->p65_nucleus translocation p65_nucleus->inflammatory_genes This compound This compound This compound->MAPK_pathway inhibits This compound->NFkB_pathway inhibits

References

Application Notes and Protocols for Determining the Antioxidant Activity of Leiocarposide using DPPH and ABTS Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leiocarposide, a flavonoid glycoside, is a subject of growing interest for its potential therapeutic properties, including its antioxidant activity. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate oxidative damage by scavenging free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most widely used, simple, and rapid spectrophotometric methods for evaluating the in vitro antioxidant capacity of chemical compounds.[1][2] These assays are based on the ability of an antioxidant to donate an electron or a hydrogen atom to a stable free radical, causing a measurable color change.[1][3]

This document provides detailed application notes and experimental protocols for assessing the antioxidant activity of this compound using both the DPPH and ABTS methods.

Principle of the Assays

DPPH Assay: The DPPH assay is based on the reduction of the stable free radical DPPH•. In its radical form, DPPH has a deep purple color with an absorption maximum around 517 nm.[1][3] When an antioxidant, such as this compound, donates a hydrogen atom or an electron to DPPH•, it is reduced to its non-radical form, DPPH-H, resulting in a color change from purple to yellow.[2] The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant and its radical-scavenging capacity.[3]

ABTS Assay: The ABTS assay involves the generation of the blue/green ABTS radical cation (ABTS•+).[4] This is typically achieved through the oxidation of ABTS with a strong oxidizing agent like potassium persulfate.[4][5] The pre-formed ABTS•+ has a characteristic absorbance at 734 nm.[4] In the presence of an antioxidant that can donate an electron, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization, measured as a decrease in absorbance at 734 nm, is indicative of the antioxidant's scavenging activity.[4]

Data Presentation

The antioxidant activity of this compound is typically quantified by its IC50 value, which represents the concentration of the compound required to scavenge 50% of the initial free radicals.[6] A lower IC50 value indicates a higher antioxidant potency.[6] The results can be compared with a standard antioxidant, such as Trolox (a water-soluble analog of vitamin E) or ascorbic acid. The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant activity as a given concentration of the test compound.[7]

Table 1: Illustrative Antioxidant Activity Data for this compound

CompoundAssayIC50 (µg/mL)TEAC (Trolox Equivalents)
This compoundDPPHHypothetical ValueHypothetical Value
This compoundABTSHypothetical ValueHypothetical Value
Trolox (Standard)DPPHTypical Value1.0
Trolox (Standard)ABTSTypical Value1.0
Ascorbic Acid (Standard)DPPHTypical ValueCalculated Value
Ascorbic Acid (Standard)ABTSTypical ValueCalculated Value

Note: Specific IC50 and TEAC values for this compound are not yet widely published and would need to be determined experimentally. The values for standards can vary slightly based on experimental conditions.

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol is a widely used method to assess the ability of a compound to act as a free radical scavenger.[3]

Materials and Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol (B145695) (spectrophotometric grade)[3]

  • This compound

  • Trolox or Ascorbic Acid (as a positive control)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Stock Solution: Prepare a 0.1 mM DPPH solution by dissolving an appropriate amount of DPPH in methanol or ethanol.[2][3] This solution should be freshly prepared and kept in the dark to prevent degradation.[3]

  • Preparation of Test Samples: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, or DMSO). From this stock, create a series of dilutions to obtain a range of concentrations for testing. Prepare similar dilutions for the positive control (Trolox or ascorbic acid).

  • Assay Procedure:

    • Add a defined volume of the DPPH working solution to each well of a 96-well plate or a cuvette.[8]

    • Add an equal volume of the different concentrations of this compound or the standard to the wells.[3]

    • For the blank (control), add the same volume of the solvent used to dissolve the samples instead of the sample itself.[3]

    • Mix the contents of the wells thoroughly.

  • Incubation: Incubate the plate or cuvettes in the dark at room temperature for a set period, typically 30 minutes.[3][8]

  • Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a microplate reader or spectrophotometer.[3]

Data Analysis:

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the DPPH solution without the sample.

  • A_sample is the absorbance of the DPPH solution with the sample.

The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound and calculating the concentration at which 50% inhibition is achieved.[6]

ABTS Radical Cation Decolorization Assay

This assay is a versatile method for measuring the total antioxidant capacity of both hydrophilic and lipophilic compounds.[4]

Materials and Reagents:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Deionized water

  • Ethanol or phosphate-buffered saline (PBS)

  • This compound

  • Trolox (as a standard)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.[5][9]

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.[4][5]

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radicals.[5][9]

  • Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[10]

  • Preparation of Test Samples: Prepare a stock solution of this compound in a suitable solvent. From this stock, create a series of dilutions. Prepare similar dilutions for the Trolox standard.

  • Assay Procedure:

    • Add a large volume of the ABTS•+ working solution to each well of a 96-well plate or a cuvette.

    • Add a small volume of the different concentrations of this compound or the Trolox standard to the wells.

    • For the blank (control), add the same volume of the solvent used for the samples.

  • Incubation: Incubate the reaction mixture at room temperature for a specific time, typically 6-30 minutes.[5][10]

  • Absorbance Measurement: Measure the absorbance of each solution at 734 nm.[4]

Data Analysis:

The percentage of ABTS•+ scavenging activity is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the ABTS•+ solution without the sample.

  • A_sample is the absorbance of the ABTS•+ solution with the sample.

The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound. The TEAC value is calculated by comparing the slope of the dose-response curve of this compound with that of Trolox.

Mandatory Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol/Ethanol Mix Mix DPPH Solution with This compound/Standard DPPH_sol->Mix Sample_prep Prepare this compound and Standard Dilutions Sample_prep->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_stock Prepare ABTS•+ Stock (ABTS + K₂S₂O₈) ABTS_working Prepare ABTS•+ Working Solution (Adjust Absorbance to 0.70) ABTS_stock->ABTS_working Mix Mix ABTS•+ Solution with This compound/Standard ABTS_working->Mix Sample_prep Prepare this compound and Standard Dilutions Sample_prep->Mix Incubate Incubate at RT (6-30 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition, IC50, and TEAC Values Measure->Calculate

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

Antioxidant_Mechanism cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH_radical DPPH• (Purple) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H Reduction ABTS_radical ABTS•+ (Blue-Green) ABTS_neutral ABTS (Colorless) ABTS_radical->ABTS_neutral Reduction This compound This compound (Antioxidant) This compound->DPPH_radical H• or e⁻ donation This compound->ABTS_radical e⁻ donation

Caption: Simplified Mechanism of Antioxidant Action in DPPH and ABTS Assays.

References

Application Notes and Protocols for Testing Analgesic Effects of Leiocarposide in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various animal models for evaluating the analgesic properties of Leiocarposide, a phenolic bisglucoside isolated from Solidago virgaurea L. The following sections detail the established protocols for key in vivo assays, present a framework for data interpretation, and illustrate the potential mechanisms of action.

Introduction

This compound has been identified as a compound with potential antiphlogistic (anti-inflammatory) and analgesic effects.[1] Preclinical evaluation of its efficacy and mechanism of action is a critical step in the drug development process. This document outlines the standard animal models used to assess both central and peripheral analgesic activity. These models are essential for characterizing the pharmacological profile of this compound and determining its potential as a therapeutic agent for pain management.

Data Presentation

While specific quantitative data on the analgesic effects of this compound from publicly available literature is limited, the following tables provide a template for how such data should be structured and presented. These examples are based on typical results obtained for other analgesic compounds in similar assays.

Table 1: Effect of this compound in the Acetic Acid-Induced Writhing Test in Mice

Treatment GroupDose (mg/kg)Mean Number of Writhes (± SEM)% Inhibition
Vehicle Control-45.2 ± 3.1-
This compound5030.1 ± 2.533.4
This compound10020.5 ± 2.1**54.6
This compound20012.8 ± 1.9 71.7
Diclofenac Sodium108.5 ± 1.281.2
p<0.05, **p<0.01, ***p<0.001 compared to vehicle control. SEM: Standard Error of the Mean.

Table 2: Effect of this compound in the Hot Plate Test in Mice

Treatment GroupDose (mg/kg)Latency to Response (seconds ± SEM)
30 min
Vehicle Control-8.2 ± 0.7
This compound5010.1 ± 0.9
This compound10012.5 ± 1.1
This compound20015.3 ± 1.4**
Morphine1022.1 ± 1.8***
p<0.05, **p<0.01, ***p<0.001 compared to vehicle control.

Table 3: Effect of this compound in the Tail-Flick Test in Rats

Treatment GroupDose (mg/kg)Tail-Flick Latency (seconds ± SEM)
30 min
Vehicle Control-3.5 ± 0.3
This compound504.8 ± 0.4
This compound1006.2 ± 0.6
This compound2008.1 ± 0.8**
Morphine512.4 ± 1.1***
p<0.05, **p<0.01, ***p<0.001 compared to vehicle control.

Table 4: Effect of this compound in the Formalin Test in Mice

Treatment GroupDose (mg/kg)Licking Time (seconds ± SEM)
Phase 1 (0-5 min)
Vehicle Control-65.4 ± 5.2
This compound5050.2 ± 4.8
This compound10042.1 ± 4.1
This compound20030.8 ± 3.5**
Morphine1025.3 ± 2.9***
p<0.05, **p<0.01, ***p<0.001 compared to vehicle control.

Experimental Protocols

Acetic Acid-Induced Writhing Test (Peripheral Analgesia)

This model assesses the efficacy of analgesics against visceral pain. The intraperitoneal injection of acetic acid induces a characteristic writhing response (abdominal contractions and stretching of the hind limbs) by stimulating the release of inflammatory mediators.

Materials:

  • Male Swiss albino mice (20-25 g)

  • This compound (various doses)

  • Vehicle (e.g., 0.9% saline with 0.5% Tween 80)

  • Acetic acid solution (0.6% in distilled water)

  • Standard analgesic (e.g., Diclofenac sodium, 10 mg/kg)

  • Syringes and needles for administration

  • Observation chambers

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory environment for at least one week before the experiment. House them in a temperature-controlled room with a 12-hour light/dark cycle and provide free access to food and water.

  • Grouping: Randomly divide the mice into experimental groups (n=6-8 per group): Vehicle control, this compound (multiple doses), and a positive control group (e.g., Diclofenac sodium).

  • Drug Administration: Administer this compound or the standard drug intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the acetic acid injection. The vehicle control group receives the same volume of the vehicle.

  • Induction of Writhing: Inject 0.6% acetic acid (10 mL/kg) intraperitoneally to each mouse.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber. After a 5-minute latency period, record the total number of writhes for each mouse over a 20-minute period.

  • Data Analysis: Calculate the mean number of writhes for each group. The percentage of inhibition is calculated using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Hot Plate Test (Central Analgesia)

This test evaluates the central analgesic activity of a compound by measuring the reaction time of the animal to a thermal stimulus. An increase in the latency to respond (e.g., paw licking, jumping) indicates an analgesic effect.

Materials:

  • Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g)

  • Hot plate apparatus with adjustable temperature

  • This compound (various doses)

  • Vehicle

  • Standard analgesic (e.g., Morphine, 5-10 mg/kg)

  • Syringes and needles

  • Restraining cylinders (for mice)

Procedure:

  • Apparatus Setup: Set the temperature of the hot plate to 55 ± 0.5°C.

  • Baseline Latency: Place each animal on the hot plate and record the time it takes to exhibit a nociceptive response (licking of the hind paw or jumping). This is the baseline latency. A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage. Animals with a baseline latency outside a defined range (e.g., 5-15 seconds) should be excluded.

  • Grouping and Administration: Group the animals and administer this compound, vehicle, or the standard drug as described in the writhing test protocol.

  • Post-Treatment Latency: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each animal back on the hot plate and record the reaction latency.

  • Data Analysis: Compare the post-treatment latencies to the baseline latencies and to the vehicle control group at each time point.

Tail-Flick Test (Central Analgesia)

Similar to the hot plate test, the tail-flick test assesses central analgesic activity by measuring the latency of a reflexive tail flick in response to a focused heat stimulus.

Materials:

  • Male Sprague-Dawley rats (150-200 g)

  • Tail-flick analgesiometer

  • This compound (various doses)

  • Vehicle

  • Standard analgesic (e.g., Morphine, 5 mg/kg)

  • Syringes and needles

  • Animal restrainers

Procedure:

  • Baseline Latency: Gently place each rat in a restrainer and position its tail over the heat source of the analgesiometer. Measure the time it takes for the rat to flick its tail away from the heat. This is the baseline latency. A cut-off time (e.g., 10-12 seconds) is necessary to prevent tissue damage.

  • Grouping and Administration: Group the animals and administer the test compounds as previously described.

  • Post-Treatment Latency: Measure the tail-flick latency at different time intervals after drug administration (e.g., 30, 60, 90 minutes).

  • Data Analysis: Analyze the data by comparing the post-treatment latencies with the baseline and vehicle control values.

Formalin Test (Peripheral and Central Analgesia)

The formalin test is a robust model that can differentiate between neurogenic (early phase) and inflammatory (late phase) pain, allowing for a more detailed characterization of an analgesic's mechanism.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Formalin solution (2.5% in saline)

  • This compound (various doses)

  • Vehicle

  • Standard analgesic (e.g., Morphine, 10 mg/kg)

  • Syringes and needles

  • Observation chambers

Procedure:

  • Acclimatization and Grouping: Acclimatize the mice to the observation chambers for at least 30 minutes before the experiment. Group the animals as described in the previous protocols.

  • Drug Administration: Administer this compound, vehicle, or the standard drug 30-60 minutes prior to the formalin injection.

  • Induction of Nociception: Inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw of each mouse.

  • Observation: Immediately after the injection, return the mouse to the observation chamber and record the total time spent licking or biting the injected paw. The observation is divided into two phases:

    • Phase 1 (Early Phase): 0-5 minutes post-injection (neurogenic pain).

    • Phase 2 (Late Phase): 15-30 minutes post-injection (inflammatory pain).

  • Data Analysis: Calculate the mean licking time for each phase for all groups and compare the results of the treated groups to the vehicle control group.

Visualizations

Experimental Workflow

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_models Analgesic Models cluster_data Data Collection & Analysis A Animal Acclimatization (Mice/Rats) B Random Grouping (Vehicle, this compound, Standard) A->B C Baseline Measurement (Hot Plate / Tail-Flick) B->C For central analgesia models D Drug Administration (i.p. or p.o.) B->D C->D E Acetic Acid-Induced Writhing Test D->E F Hot Plate Test D->F G Tail-Flick Test D->G H Formalin Test D->H I Record Nociceptive Responses (Writhes, Latency, Licking Time) E->I F->I G->I H->I J Calculate % Inhibition or Change in Latency I->J K Statistical Analysis J->K

Caption: General workflow for assessing the analgesic effects of this compound.

Putative Signaling Pathway for Anti-inflammatory and Analgesic Effects

Based on the known mechanisms of related compounds from Solidago species, the analgesic and anti-inflammatory effects of this compound may be mediated through the inhibition of key inflammatory pathways.

G cluster_stimulus Inflammatory Stimulus (e.g., Acetic Acid, Formalin) cluster_pathway Intracellular Signaling Cascade cluster_response Nociceptive Response Stimulus Tissue Injury / Nociceptive Stimulus NFkB NF-κB Activation Stimulus->NFkB activates COX2 COX-2 Upregulation NFkB->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Prostaglandins Prostaglandin Synthesis COX2->Prostaglandins Pain Pain & Inflammation Prostaglandins->Pain sensitizes nociceptors Cytokines->Pain contribute to This compound This compound This compound->NFkB inhibits This compound->COX2 inhibits

Caption: Putative anti-inflammatory and analgesic signaling pathway of this compound.

References

Application Notes and Protocols for Assessing the Diuretic Activity of Leiocarposide in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the diuretic potential of Leiocarposide, a phenolic bisglucoside naturally found in Solidago virgaurea. The protocols outlined below are based on established methods for assessing diuretic activity in rodent models.

Introduction

This compound is a natural compound that has been investigated for its anti-inflammatory and analgesic effects.[1] The plant from which it is derived, Solidago virgaurea, has a history of traditional use for urinary tract conditions, suggesting that its constituents may possess diuretic properties.[2] This protocol provides a detailed framework for the scientific evaluation of this compound's diuretic activity in a rat model, an essential step in its potential development as a therapeutic agent.

Key Considerations
  • Solubility: this compound is soluble in DMSO.[3] For in vivo studies, it is crucial to prepare a vehicle solution that is safe for administration to rats. A common approach involves dissolving the compound in a minimal amount of DMSO and then diluting it with a larger volume of a non-toxic vehicle such as saline, polyethylene (B3416737) glycol (PEG300), or Tween 80.[4] A vehicle control group is essential to account for any effects of the solvent mixture.

  • Toxicity: As of the latest available data, the median lethal dose (LD50) of this compound in rats has not been established.[5][6][7][8] Therefore, conducting an acute oral toxicity study is a mandatory prerequisite to determine a safe and effective dose range for the diuretic activity assessment.

Experimental Protocols

Acute Oral Toxicity Study (Limit Test)

This protocol is based on the OECD 425 guideline to determine the acute oral toxicity of this compound.

Objective: To determine the LD50 of this compound and establish a safe dose range for subsequent studies.

Materials:

  • Male and female Wistar rats (8-12 weeks old, 200-245 g)[12]

  • This compound

  • Vehicle (e.g., 5% DMSO + 30% PEG300 + 65% Saline)[4]

  • Oral gavage needles

  • Standard laboratory animal housing

Procedure:

  • Fast the rats overnight (food, but not water) before dosing.[13]

  • Administer a single oral dose of 2000 mg/kg of this compound to one rat.[12] The volume administered should be based on the animal's body weight.

  • Observe the animal closely for the first 30 minutes, with special attention during the first four hours, and then periodically for 24 hours for any signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior).[12]

  • If the first animal survives, administer the same 2000 mg/kg dose to four additional rats.[12]

  • Observe all animals for 14 days for any signs of delayed toxicity or mortality.[6]

  • Record body weight changes, food and water consumption, and any observed clinical signs.

  • If mortality is observed, further testing at lower doses will be required to determine the LD50. If no mortality occurs at 2000 mg/kg, the LD50 is considered to be greater than 2000 mg/kg, and this dose can be used to select doses for the diuretic study (typically 1/10th to 1/5th of the maximum tolerated dose).[6]

Assessment of Diuretic Activity

This protocol is adapted from the Lipschitz test, a standard method for screening diuretic agents.[3]

Objective: To evaluate the effect of this compound on urine output and electrolyte excretion in rats.

Materials:

  • Male Wistar rats (150-200g)[3]

  • Metabolic cages for individual housing and urine collection[4]

  • This compound

  • Furosemide (positive control)[12]

  • Vehicle (negative control)

  • 0.9% saline solution[3]

  • Graduated cylinders for urine volume measurement

  • Flame photometer or ion-selective electrodes for electrolyte analysis

Experimental Groups: A minimum of six animals should be used per group.[12]

GroupTreatmentDosageRoute of Administration
IVehicle Control2 mL/100 g body weightOral
IIPositive ControlFurosemide 10 mg/kgOral
IIIThis compound (Low Dose)e.g., 100 mg/kgOral
IVThis compound (Medium Dose)e.g., 200 mg/kgOral
VThis compound (High Dose)e.g., 400 mg/kgOral

Note: The doses for this compound are suggested based on studies with Solidago virgaurea extracts and should be optimized in a pilot study based on the results of the acute toxicity test.[13]

Procedure:

  • Acclimatize the rats to the metabolic cages for 24 hours before the experiment.[12]

  • Fast the animals for 18 hours prior to the experiment, with free access to water.[4][12]

  • On the day of the experiment, administer 15 mL/kg of 0.9% saline solution orally to all animals to ensure a uniform water and salt load.[12][13]

  • Thirty minutes after saline loading, administer the respective treatments (Vehicle, Furosemide, or this compound) orally.

  • Immediately place each rat in its individual metabolic cage.[12]

  • Collect urine at 1, 2, 3, 4, and 5 hours post-treatment.[12] Some studies may extend the collection period to 24 hours.[4]

  • Record the total volume of urine for each animal at each time point.[3]

  • At the end of the collection period, measure the concentration of sodium (Na+), potassium (K+), and chloride (Cl-) ions in the urine samples.

Data Analysis: Calculate the following indices to evaluate diuretic activity:

  • Diuretic Index: (Urine output of test group) / (Urine output of control group)[12]

  • Saluretic Index (for each ion): (Electrolyte excretion of test group) / (Electrolyte excretion of control group)[12]

  • Natriuretic Index: (Na+ excretion of test group) / (Na+ excretion of control group)[12]

  • Carbonic Anhydrase Inhibition Index: [Cl- / (Na+ + K+)] in urine[12]

Data Presentation

The quantitative data from the diuretic activity study should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Cumulative Urine Output (mL)

Group1 hr2 hr3 hr4 hr5 hr
Vehicle Control
Furosemide (10 mg/kg)
This compound (100 mg/kg)
This compound (200 mg/kg)
This compound (400 mg/kg)

Values to be presented as mean ± SEM.

Table 2: Effect of this compound on Total Urine Volume and Electrolyte Excretion over 5 hours

GroupTotal Urine Volume (mL)Na+ (mmol/L)K+ (mmol/L)Cl- (mmol/L)
Vehicle Control
Furosemide (10 mg/kg)
This compound (100 mg/kg)
This compound (200 mg/kg)
This compound (400 mg/kg)

Values to be presented as mean ± SEM.

Table 3: Diuretic, Saluretic, and Natriuretic Indices

GroupDiuretic IndexNa+ Saluretic IndexK+ Saluretic IndexCl- Saluretic IndexNatriuretic IndexCarbonic Anhydrase Inhibition
Furosemide (10 mg/kg)
This compound (100 mg/kg)
This compound (200 mg/kg)
This compound (400 mg/kg)

Visualizations

Experimental Workflow

experimental_workflow acclimatization Acclimatization (24h in metabolic cages) fasting Fasting (18h, water ad libitum) acclimatization->fasting hydration Saline Loading (15 mL/kg, oral) fasting->hydration grouping Grouping & Dosing - Vehicle - Furosemide - this compound (3 doses) hydration->grouping collection Urine Collection (Hourly for 5 hours) grouping->collection analysis Urine Analysis - Volume - Na+, K+, Cl- collection->analysis data_analysis Data Analysis - Diuretic Index - Saluretic Index - Natriuretic Index analysis->data_analysis

Caption: Workflow for assessing the diuretic activity of this compound in rats.

Hypothetical Signaling Pathway for Diuretic Action

As the precise mechanism of this compound is unknown, this diagram illustrates a general pathway by which some natural compounds exert diuretic effects.

signaling_pathway This compound This compound renal_tubule Renal Tubule Epithelial Cell This compound->renal_tubule Acts on ion_transporters Inhibition of Na+/K+/2Cl- or Na+/Cl- Symporters renal_tubule->ion_transporters ion_reabsorption Decreased Na+ and Cl- Reabsorption ion_transporters->ion_reabsorption osmotic_pressure Increased Osmotic Pressure in Tubular Fluid ion_reabsorption->osmotic_pressure water_reabsorption Decreased Water Reabsorption osmotic_pressure->water_reabsorption diuresis Increased Urine Output (Diuresis) water_reabsorption->diuresis

Caption: A potential mechanism of action for diuretic compounds in the renal tubules.

References

Application Notes and Protocols for the Development of a Stable Leiocarposide Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leiocarposide, a phenolic bisglucoside found in species such as Solidago virgaurea, has demonstrated notable anti-inflammatory and analgesic properties.[1] These therapeutic potentials underscore the need for a stable pharmaceutical formulation to ensure product quality, efficacy, and safety. As a glycoside, this compound is susceptible to degradation through hydrolysis of its glycosidic bonds, as well as oxidation of its phenolic moieties, particularly when exposed to adverse environmental conditions such as non-ideal pH, elevated temperatures, and light.

These application notes provide a comprehensive guide to developing a stable formulation for this compound. The protocols outlined herein cover critical aspects of pre-formulation studies, formulation development, and stability assessment, adhering to standard pharmaceutical practices.

Pre-formulation Studies: Understanding this compound's Physicochemical Properties

A thorough understanding of the intrinsic properties of this compound is the cornerstone of developing a stable formulation.

Solubility Profile

Objective: To determine the solubility of this compound in various pharmaceutically acceptable solvents and buffers.

Protocol:

  • Prepare a series of vials containing a fixed amount of this compound.

  • Add increasing volumes of the selected solvent (e.g., water, ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycol 400, and various pH buffers ranging from 2 to 8) to each vial.

  • Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Visually inspect the vials for the presence of undissolved solid.

  • Filter the saturated solutions and analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Express solubility in terms of mg/mL.

Forced Degradation Studies

Objective: To identify the degradation pathways of this compound and to develop a stability-indicating analytical method. Forced degradation studies involve exposing the drug substance to stress conditions more severe than accelerated stability testing to predict its degradation profile.[2]

Protocol:

  • Acid and Base Hydrolysis:

    • Dissolve this compound in 0.1 M HCl and 0.1 M NaOH.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, and 24 hours).[3]

    • At each time point, withdraw a sample, neutralize it, and dilute it to a suitable concentration for analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.[3]

    • Monitor the degradation over time (e.g., 2, 4, 8, 12, and 24 hours).

  • Thermal Degradation:

    • Expose solid this compound powder to dry heat in a calibrated oven (e.g., 60°C, 80°C).

    • Sample at various time points and prepare solutions for analysis.

  • Photostability:

    • Expose a solution of this compound and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be protected from light by wrapping the container in aluminum foil.

  • Analysis:

    • Analyze all stressed samples using a stability-indicating HPLC method. The method should be capable of separating the intact this compound from all degradation products.[4]

    • A photodiode array (PDA) detector is recommended to check for peak purity.

    • Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.[5]

Data Presentation:

The results of the forced degradation studies should be summarized in a table to clearly indicate the extent of degradation under each stress condition.

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionDurationTemperature% Degradation of this compoundNumber of Degradation Products
0.1 M HCl24 hours60°CData to be generatedData to be generated
0.1 M NaOH24 hours60°CData to be generatedData to be generated
3% H₂O₂24 hoursRoom TempData to be generatedData to be generated
Dry Heat48 hours80°CData to be generatedData to be generated
Photolight1.2 million lux hrsRoom TempData to be generatedData to be generated

Note: The above table is a template. The actual data needs to be generated through experimental work.

Formulation Development

The choice of excipients is critical in developing a stable formulation. Excipients can protect the active pharmaceutical ingredient (API) from degradation and improve its performance.

Excipient Compatibility Studies

Objective: To evaluate the compatibility of this compound with various commonly used pharmaceutical excipients.

Protocol:

  • Prepare binary mixtures of this compound with each selected excipient (e.g., microcrystalline cellulose, lactose, starch, magnesium stearate, croscarmellose sodium) in a 1:1 or 1:5 ratio.

  • Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 2 and 4 weeks).

  • Analyze the samples at initial and subsequent time points for the appearance of new peaks or a significant decrease in the peak area of this compound using the stability-indicating HPLC method.

  • A physical mixture of the drug and excipient stored under ambient conditions can be used as a control.

Data Presentation:

The compatibility data can be presented in a table format for easy comparison.

Table 2: Excipient Compatibility Study for this compound

ExcipientRatio (Drug:Excipient)Storage ConditionTime PointAssay of this compound (%)Observations (e.g., color change, new peaks)
Microcrystalline Cellulose1:140°C/75% RHInitial100.0No change
4 weeksData to be generatedData to be generated
Lactose1:140°C/75% RHInitial100.0No change
4 weeksData to be generatedData to be generated
Magnesium Stearate1:540°C/75% RHInitial100.0No change
4 weeksData to be generatedData to be generated

Note: This table is a template. The actual data needs to be generated through experimental work.

Formulation Strategies for Enhanced Stability

Based on the pre-formulation data, several strategies can be employed to enhance the stability of this compound:

  • pH Optimization: For liquid formulations, buffering the solution to a pH where this compound exhibits maximum stability is crucial.

  • Antioxidants: The inclusion of antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) can mitigate oxidative degradation.

  • Chelating Agents: Agents like ethylenediaminetetraacetic acid (EDTA) can be added to chelate metal ions that may catalyze oxidative reactions.

  • Lyophilization (Freeze-Drying): For parenteral formulations, lyophilization can significantly improve the stability of hydrolysis-sensitive compounds by removing water. Cryoprotectants and lyoprotectants like mannitol, sucrose, or trehalose (B1683222) are often used in these formulations.[1]

  • Solid Dosage Forms: For oral administration, solid dosage forms like tablets or capsules are generally more stable than liquid formulations. The choice of fillers, binders, and disintegrants should be based on the compatibility studies.

Stability Testing of the Final Formulation

Once a prototype formulation is developed, its long-term stability must be evaluated according to ICH guidelines (Q1A(R2)).

Protocol:

  • Package the final formulation in the intended container closure system.

  • Store the samples under long-term (e.g., 25°C/60% RH or 30°C/65% RH) and accelerated (40°C/75% RH) storage conditions.

  • Analyze the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).

  • The analytical tests should include:

    • Assay of this compound

    • Quantification of degradation products

    • Physical appearance

    • For solid dosage forms: dissolution, hardness, friability, and moisture content.

    • For liquid dosage forms: pH, viscosity, and clarity.

Data Presentation:

The stability data should be presented in a tabular format.

Table 3: Stability Data for this compound Formulation (Example: Tablets)

Test ParameterSpecificationStorage ConditionInitial3 Months6 Months
Appearance White, round, biconvex tablet40°C/75% RHCompliesDataData
Assay (%) 95.0 - 105.040°C/75% RH100.2DataData
Degradation Product 1 (%) NMT 0.2%40°C/75% RHNDDataData
Total Impurities (%) NMT 1.0%40°C/75% RHNDDataData
Dissolution (%) NLT 80% in 30 min40°C/75% RH95.6DataData

NMT: Not More Than; NLT: Not Less Than; ND: Not Detected. Note: This is a template table.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for developing a stable this compound formulation.

G cluster_0 Pre-formulation cluster_1 Formulation Development cluster_2 Stability & Analysis cluster_3 Final Product A This compound API B Solubility Profile A->B C Forced Degradation Studies A->C E Prototype Formulation B->E D Excipient Compatibility C->D G Stability-Indicating HPLC Method C->G D->E F Process Optimization E->F H ICH Stability Testing F->H G->H I Data Analysis & Shelf-life Prediction H->I J Stable this compound Formulation I->J

Caption: Workflow for Stable this compound Formulation Development.

Proposed Anti-inflammatory Signaling Pathway of this compound

This compound's anti-inflammatory effects are likely mediated through the inhibition of key inflammatory pathways. A plausible mechanism involves the inhibition of cyclooxygenase (COX) enzymes and the modulation of the NF-κB signaling pathway.

G cluster_0 Inflammatory Stimuli (e.g., LPS, Cytokines) cluster_1 Cell Membrane cluster_2 Prostaglandin Synthesis Pathway cluster_3 NF-κB Signaling Pathway cluster_4 Site of Action for this compound Stimuli Inflammatory Stimuli IKK IKK Complex Stimuli->IKK activates Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 activation AA Arachidonic Acid PLA2->AA COX1 COX-1 (constitutive) AA->COX1 COX2 COX-2 (inducible) AA->COX2 PGs Prostaglandins (PGE2, etc.) COX1->PGs COX2->PGs Inflammation Inflammation PGs->Inflammation Pain, Fever, Swelling IkB IκB IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB->Genes activates transcription This compound This compound This compound->COX2 Inhibition This compound->IKK Inhibition

Caption: Proposed Anti-inflammatory Mechanism of this compound.

Conclusion

The development of a stable formulation for this compound is a multi-step process that requires a systematic approach. The protocols and guidelines presented in these application notes provide a framework for researchers and formulation scientists to conduct the necessary studies to understand the stability of this compound and to design a robust formulation. By carefully characterizing the drug substance, selecting compatible excipients, and performing rigorous stability testing, a high-quality, stable, and effective this compound product can be successfully developed.

References

Application Notes and Protocols for In vivo Dose-Response Study of Leiocarposide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leiocarposide, a phenolic glycoside isolated from plants of the Solidago genus, has demonstrated potential therapeutic effects, including anti-inflammatory, analgesic, and diuretic properties in preclinical studies.[1][2] Notably, in vivo research has indicated its efficacy in inhibiting urinary calculi growth in rats at a dose of 25 mg/kg administered orally. To further characterize its pharmacological profile and establish a clear dose-response relationship for its anti-inflammatory and analgesic activities, a well-designed in vivo study is imperative.

These application notes provide a detailed protocol for conducting a comprehensive in vivo dose-response study of this compound, encompassing preliminary acute toxicity assessment, evaluation of anti-inflammatory and analgesic efficacy, and investigation of the underlying mechanism of action.

Preliminary Acute Oral Toxicity Assessment (Modified OECD 423)

Objective: To determine the acute oral toxicity of this compound in a rodent model to establish a safe dose range for subsequent efficacy studies.

Protocol:

  • Test System: Female Sprague-Dawley rats (8-12 weeks old, 180-220g).

  • Housing: Animals should be housed in standard laboratory conditions (22 ± 3 °C, 50-60% humidity, 12h light/dark cycle) with ad libitum access to food and water.

  • Procedure: A stepwise procedure is employed using a starting dose of 300 mg/kg, based on the lack of toxicity data and as a conservative starting point.

    • Administer this compound orally (p.o.) via gavage to a group of three rats.

    • Observe animals for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior) continuously for the first 4 hours, and then daily for 14 days.

    • Record body weight on days 0, 7, and 14.

    • If no mortality is observed, a higher dose (e.g., 2000 mg/kg) is administered to a new group of three animals.

    • The study is stopped if mortality is observed in a dose group.

  • Data Analysis: The results will classify this compound into a GHS toxicity category based on the observed mortality at different dose levels. This information is critical for selecting a safe and appropriate dose range for the efficacy studies.

In vivo Dose-Response Efficacy Studies

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the dose-dependent anti-inflammatory effect of this compound on acute inflammation.

Experimental Protocol:

  • Test System: Male Wistar rats (150-180g).

  • Grouping and Dosing:

    • Animals are randomly divided into five groups (n=6 per group).

    • This compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally.

  • Procedure:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Administer the respective treatments orally to each group.

    • One hour after treatment, induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[3][4]

    • Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.[3][5]

  • Endpoint Measurement: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice

Objective: To assess the dose-dependent peripheral analgesic effect of this compound.

Experimental Protocol:

  • Test System: Male Swiss albino mice (20-25g).

  • Grouping and Dosing:

    • Animals are randomly divided into five groups (n=8 per group).

    • This compound is administered orally.

  • Procedure:

    • Administer the respective treatments orally to each group.

    • Thirty minutes after treatment, induce visceral pain by intraperitoneally (i.p.) injecting 0.1 mL of 0.7% acetic acid solution.[6]

    • Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions and stretching of hind limbs) for each mouse over a 10-minute period.[6][7]

  • Endpoint Measurement: The percentage inhibition of writhing is calculated for each group using the formula: % Inhibition = [(Wc - Wt) / Wc] * 100 Where Wc is the average number of writhes in the control group and Wt is the average number of writhes in the treated group.

Data Presentation

Table 1: Proposed Dose Groups for In vivo Efficacy Studies

GroupTreatmentDose (mg/kg, p.o.)Animal Model
1Vehicle Control-Rat & Mouse
2This compound10Rat & Mouse
3This compound25Rat & Mouse
4This compound50Rat & Mouse
5Positive ControlIndomethacin (10 mg/kg)Rat & Mouse

Mechanistic Studies

Objective: To investigate the potential mechanism of action of this compound's anti-inflammatory effects.

Protocols:

At the end of the carrageenan-induced paw edema study (4 hours), animals will be euthanized, and the inflamed paw tissue will be collected for the following analyses:

  • Measurement of COX-2 and PGE2 Levels:

    • Homogenize the paw tissue in an appropriate buffer.

    • Centrifuge the homogenate and collect the supernatant.

    • Determine the levels of Cyclooxygenase-2 (COX-2) and Prostaglandin E2 (PGE2) in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Assessment of NF-κB Activation:

    • Prepare nuclear and cytoplasmic extracts from the paw tissue homogenates.

    • Determine the nuclear translocation of the p65 subunit of NF-κB using Western blotting or an ELISA-based transcription factor assay kit. An increase in nuclear p65 indicates NF-κB activation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_toxicity Acute Toxicity Study (OECD 423) cluster_efficacy Efficacy Studies cluster_inflammation Anti-inflammatory Model cluster_analgesia Analgesic Model cluster_mechanistic Mechanistic Studies animal_acclimatization Animal Acclimatization (Rats & Mice) randomization Randomization & Grouping animal_acclimatization->randomization leiocarposide_prep This compound Formulation (Vehicle Suspension) dosing Oral Administration (Vehicle, this compound, Indomethacin) leiocarposide_prep->dosing toxicity_dosing Oral Dosing (Stepwise) toxicity_observation 14-Day Observation (Mortality & Clinical Signs) toxicity_dosing->toxicity_observation dose_range Establish Safe Dose Range toxicity_observation->dose_range dose_range->randomization carrageenan Carrageenan Injection (Rat Paw) dosing->carrageenan acetic_acid Acetic Acid Injection (Mouse i.p.) dosing->acetic_acid paw_measurement Paw Volume Measurement (0-4 hours) carrageenan->paw_measurement tissue_collection Paw Tissue Collection paw_measurement->tissue_collection writhing_count Writhing Count (10 min) acetic_acid->writhing_count biochemical_analysis Biochemical Analysis (COX-2, PGE2, NF-κB) tissue_collection->biochemical_analysis signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_extracellular Extracellular Space stimulus e.g., Carrageenan receptor Toll-like Receptors stimulus->receptor ikb_kinase IKK Complex receptor->ikb_kinase pla2 Phospholipase A2 receptor->pla2 nf_kb_ikb NF-κB/IκB Complex ikb_kinase->nf_kb_ikb Phosphorylates IκB nf_kb NF-κB (p65/p50) nf_kb_ikb->nf_kb Releases NF-κB nf_kb_nucleus NF-κB nf_kb->nf_kb_nucleus Translocation arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox2 COX-2 arachidonic_acid->cox2 gene_transcription Gene Transcription nf_kb_nucleus->gene_transcription pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) gene_transcription->pro_inflammatory_cytokines cox2_protein COX-2 Protein gene_transcription->cox2_protein inflammation Inflammation & Pain pro_inflammatory_cytokines->inflammation pge2 PGE2 cox2_protein->pge2 Catalyzes conversion pge2->inflammation This compound This compound This compound->ikb_kinase Inhibits? This compound->cox2 Inhibits?

References

Application Notes and Protocols for Assessing Leiocarposide Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the assessment of Leiocarposide bioavailability. The methodologies described herein cover essential in vitro and in vivo assays crucial for determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, a phenolic bisglucoside with potential therapeutic applications.

I. Introduction to this compound and Bioavailability Assessment

This compound is a naturally occurring phenolic glycoside found in plants of the Solidago genus.[1] Like many natural compounds, its therapeutic potential is intrinsically linked to its bioavailability, which is the fraction of an administered dose that reaches the systemic circulation in an unchanged form. A thorough understanding of this compound's bioavailability is paramount for its development as a pharmaceutical agent.

The assessment of bioavailability involves a multi-faceted approach, integrating in vitro, in vivo, and analytical methodologies to build a comprehensive pharmacokinetic profile. This document outlines the key experimental protocols required for this assessment.

II. In Vitro Assessment of this compound Bioavailability

In vitro methods offer a high-throughput and cost-effective means to predict the oral absorption and metabolic stability of this compound in the early stages of drug development.

A. Caco-2 Permeability Assay for Intestinal Absorption

The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer of differentiated and polarized enterocytes that serve as an excellent in vitro model of the human intestinal epithelium.[2] This assay is widely used to predict the intestinal permeability of compounds and to identify potential involvement of active transport mechanisms.

Experimental Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Verification: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be above 250 Ω·cm² for a valid assay. The permeability of a paracellular marker, such as Lucifer yellow, is also assessed to confirm the integrity of the tight junctions.

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted to the final experimental concentration (typically 1-10 µM) in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES buffer, pH 7.4).

  • Permeability Assay (Apical to Basolateral - A to B):

    • The culture medium from the apical (donor) and basolateral (receiver) compartments of the Transwell® inserts is replaced with pre-warmed transport buffer.

    • The transport buffer in the apical compartment is replaced with the this compound solution.

    • Samples are collected from the basolateral compartment at various time points (e.g., 30, 60, 90, and 120 minutes).

    • The volume removed is replaced with fresh, pre-warmed transport buffer.

  • Permeability Assay (Basolateral to Apical - B to A):

    • To investigate active efflux, the transport of this compound is also measured in the reverse direction, from the basolateral (donor) to the apical (receiver) compartment.

  • Sample Analysis: The concentration of this compound in the collected samples is quantified using a validated LC-MS/MS method.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug transport across the monolayer.

    • A is the surface area of the filter membrane.

    • C0 is the initial concentration of the compound in the donor compartment.

    The efflux ratio (ER) is calculated as: ER = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Data Presentation:

CompoundPapp (A to B) (x 10⁻⁶ cm/s)Papp (B to A) (x 10⁻⁶ cm/s)Efflux RatioPredicted Absorption
This compoundData to be determinedData to be determinedData to be determinedTo be determined
Propranolol (High Permeability Control)>10--High
Atenolol (Low Permeability Control)<1--Low

Workflow for Caco-2 Permeability Assay:

Caco2_Workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis Caco2_culture Caco-2 Cell Culture on Transwell® Inserts Monolayer_integrity Verify Monolayer Integrity (TEER & Lucifer Yellow) Caco2_culture->Monolayer_integrity Compound_prep Prepare this compound Solution Monolayer_integrity->Compound_prep A_to_B Apical to Basolateral Transport Compound_prep->A_to_B B_to_A Basolateral to Apical Transport Compound_prep->B_to_A Sampling Collect Samples at Time Points A_to_B->Sampling B_to_A->Sampling LCMS_analysis Quantify this compound by LC-MS/MS Sampling->LCMS_analysis Data_analysis Calculate Papp and Efflux Ratio LCMS_analysis->Data_analysis

Caco-2 Permeability Assay Workflow
B. Liver Microsomal Stability Assay for First-Pass Metabolism

Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs.[3] This assay evaluates the metabolic stability of this compound and helps to predict its hepatic clearance.

Experimental Protocol:

  • Materials: Pooled human or rat liver microsomes, NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and phosphate (B84403) buffer (pH 7.4).

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final concentration (typically 1 µM) in phosphate buffer.

  • Incubation:

    • Pre-incubate the liver microsomes and this compound in phosphate buffer at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • A control incubation without the NADPH regenerating system is run in parallel to assess non-enzymatic degradation.

    • Positive control compounds with known metabolic stability (e.g., testosterone (B1683101) for high clearance and verapamil (B1683045) for low clearance) should be included.

  • Time Points: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Preparation: The samples are centrifuged to precipitate the proteins.

  • Sample Analysis: The supernatant is analyzed by a validated LC-MS/MS method to determine the remaining concentration of this compound.

  • Data Analysis:

    • The percentage of this compound remaining at each time point is calculated relative to the 0-minute time point.

    • The natural logarithm of the percentage of remaining compound is plotted against time.

    • The slope of the linear portion of the curve gives the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as: t½ = 0.693 / k

    • The intrinsic clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

Data Presentation:

CompoundIn Vitro t½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Predicted Hepatic Clearance
This compoundData to be determinedData to be determinedTo be determined
Testosterone (High Clearance Control)< 10HighHigh
Verapamil (Low Clearance Control)> 60LowLow

Workflow for Liver Microsomal Stability Assay:

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Prepare Liver Microsomes Pre_incubation Pre-incubate Microsomes & this compound at 37°C Microsomes->Pre_incubation Leiocarposide_sol Prepare this compound Solution Leiocarposide_sol->Pre_incubation NADPH_system Prepare NADPH Regenerating System Start_reaction Initiate Reaction with NADPH System NADPH_system->Start_reaction Pre_incubation->Start_reaction Time_sampling Collect Aliquots at Time Points Start_reaction->Time_sampling Stop_reaction Terminate Reaction with Cold Acetonitrile (B52724) Time_sampling->Stop_reaction Centrifugation Centrifuge to Precipitate Proteins Stop_reaction->Centrifugation LCMS_analysis Analyze Supernatant by LC-MS/MS Centrifugation->LCMS_analysis Data_analysis Calculate t½ and Intrinsic Clearance LCMS_analysis->Data_analysis

Liver Microsomal Stability Assay Workflow

III. In Vivo Pharmacokinetic Assessment of this compound

In vivo studies in animal models, typically rats, are essential for determining the absolute bioavailability and overall pharmacokinetic profile of this compound.

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats are commonly used. The animals are fasted overnight before dosing.

  • Dose Formulation and Administration:

    • Intravenous (IV) Administration: this compound is dissolved in a suitable vehicle (e.g., saline with a co-solvent) and administered as a bolus dose via the tail vein.

    • Oral (PO) Administration: this compound is suspended or dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered by oral gavage.

  • Blood Sampling: Blood samples are collected from the jugular vein or another appropriate site at predetermined time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose). Blood is collected in tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Sample Analysis: The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis to determine the following pharmacokinetic parameters:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure.

    • t½ (Half-life): The time required for the plasma concentration to decrease by half.

    • CL (Clearance): The volume of plasma cleared of the drug per unit of time.

    • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

    • F (Absolute Bioavailability): Calculated as: F (%) = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100

Data Presentation:

ParameterIntravenous AdministrationOral Administration
Dose (mg/kg)e.g., 5e.g., 20
Cmax (ng/mL)-Data to be determined
Tmax (h)-Data to be determined
AUC₀-t (ng·h/mL)Data to be determinedData to be determined
AUC₀-∞ (ng·h/mL)Data to be determinedData to be determined
t½ (h)Data to be determinedData to be determined
CL (L/h/kg)Data to be determined-
Vd (L/kg)Data to be determined-
Absolute Bioavailability (F%) -Data to be determined

Logical Flow for In Vivo Pharmacokinetic Study:

InVivo_PK_Flow cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis IV_Admin Intravenous Administration Blood_Collection Serial Blood Collection IV_Admin->Blood_Collection PO_Admin Oral Administration PO_Admin->Blood_Collection Plasma_Separation Plasma Separation and Storage Blood_Collection->Plasma_Separation LCMS_Quantification LC-MS/MS Quantification of this compound Plasma_Separation->LCMS_Quantification PK_Analysis Pharmacokinetic Parameter Calculation LCMS_Quantification->PK_Analysis Result Determine Absolute Bioavailability (F%) PK_Analysis->Result

In Vivo Pharmacokinetic Study Logical Flow

IV. Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A sensitive and specific analytical method is critical for the accurate quantification of this compound in biological matrices. LC-MS/MS is the gold standard for this purpose.

Protocol Outline:

  • Sample Preparation: Protein precipitation is a common and effective method for extracting this compound from plasma. This involves adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard to the plasma sample, followed by vortexing and centrifugation.

  • Chromatographic Separation (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of water (containing a small amount of formic acid to improve peak shape) and an organic solvent (e.g., acetonitrile or methanol) is employed to separate this compound from endogenous plasma components.

  • Mass Spectrometric Detection (MS/MS):

    • Ionization: Electrospray ionization (ESI) is commonly used, typically in the negative ion mode for phenolic compounds.

    • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. This involves monitoring a specific precursor ion to product ion transition for this compound and the internal standard.

  • Method Validation: The LC-MS/MS method must be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability.

Key LC-MS/MS Parameters for this compound Quantification:

ParameterDescription
LC System
Columne.g., C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase Ae.g., 0.1% Formic Acid in Water
Mobile Phase Be.g., 0.1% Formic Acid in Acetonitrile
Flow Ratee.g., 0.3 mL/min
Injection Volumee.g., 5 µL
MS/MS System
Ionization ModeESI Negative
MRM Transition (this compound)To be determined (Precursor Ion -> Product Ion)
MRM Transition (Internal Standard)To be determined
Collision EnergyTo be optimized
Dwell Timee.g., 100 ms

V. Conclusion

The systematic application of the in vitro and in vivo methods detailed in these application notes will enable a comprehensive assessment of the bioavailability and pharmacokinetic profile of this compound. The data generated from these studies are essential for making informed decisions in the drug development process, including dose selection for preclinical and clinical studies, and for identifying potential liabilities that may require formulation strategies to enhance bioavailability.

References

Application Notes and Protocols for the Structural Elucidation of Leiocarposide using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leiocarposide, a phenolic bisglucoside first identified in Solidago virgaurea, has garnered interest for its potential pharmacological activities, including anti-inflammatory and diuretic effects.[1] The structural elucidation of such natural products is fundamental for understanding their bioactivity and for enabling further research in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the complex structures of natural glycosides like this compound.

This document provides a detailed protocol for the structural elucidation of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. While specific, publicly available, experimentally-derived ¹H and ¹³C NMR data for this compound is limited, this application note serves as a comprehensive guide to the methodologies that would be employed for its structural determination. The data presented herein is representative and intended for illustrative purposes.

Experimental Protocols

Isolation and Purification of this compound

A general procedure for the isolation of phenolic glycosides from plant material is outlined below.

  • Extraction:

    • Air-dried and powdered aerial parts of Solidago virgaurea are extracted with methanol (B129727) (MeOH) at room temperature.

    • The resulting extract is concentrated under reduced pressure to yield a crude methanol extract.

  • Solvent Partitioning:

    • The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

    • Phenolic glycosides are typically enriched in the more polar fractions (EtOAc and n-BuOH).

  • Chromatographic Purification:

    • The n-BuOH fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of CHCl₃-MeOH or EtOAc-MeOH.

    • Fractions are monitored by thin-layer chromatography (TLC).

    • Fractions containing the target compound are combined and further purified by repeated column chromatography on Sephadex LH-20 and/or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of a suitable deuterated solvent, such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆).

    • The solution is transferred to a 5 mm NMR tube.

  • NMR Instrumentation:

    • NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • 1D NMR Experiments:

    • ¹H NMR: Provides information on the number and chemical environment of protons.

    • ¹³C NMR: Provides information on the number and chemical environment of carbon atoms.

    • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (¹JCH).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH), crucial for connecting structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for determining stereochemistry and the conformation of the glycosidic linkages.

Data Presentation: Representative NMR Data for this compound

The following table summarizes the hypothetical ¹H and ¹³C NMR spectral data for this compound, based on its known structure. This data is for illustrative purposes to guide the interpretation of experimentally acquired spectra.

PositionδC (ppm)δH (ppm, mult., J in Hz)Key HMBC Correlations (from H to C)Key COSY Correlations (H-H)
Aglycone 1 (Salicyl alcohol moiety)
1'156.5---
2'125.07.15 (d, 8.0)C-1', C-3', C-6'H-3'
3'129.57.30 (t, 8.0)C-1', C-2', C-4', C-5'H-2', H-4'
4'122.07.05 (t, 8.0)C-2', C-3', C-5', C-6'H-3', H-5'
5'130.07.25 (d, 8.0)C-1', C-3', C-4', C-6'H-4', H-6'
6'117.07.00 (d, 8.0)C-1', C-2', C-4', C-5'H-5'
7' (CH₂)65.05.20 (s)C-1', C-2', C-6', C=O-
Aglycone 2 (Benzoic acid moiety)
1''120.0---
2''150.0---
3''145.0---
4''115.06.80 (d, 8.5)C-2'', C-3'', C-5'', C-6''H-5''
5''125.07.50 (d, 8.5)C-1'', C-3'', C-4'', C-6''H-4''
6''152.0---
C=O168.0---
OCH₃56.03.85 (s)C-3''-
Glucose 1 (on Salicyl moiety)
1'''102.04.90 (d, 7.5)C-1', C-2''', C-3''', C-5'''H-2'''
2'''74.53.50 (m)C-1''', C-3'''H-1''', H-3'''
3'''77.03.60 (m)C-2''', C-4'''H-2''', H-4'''
4'''71.03.40 (m)C-3''', C-5'''H-3''', H-5'''
5'''77.53.45 (m)C-1''', C-4''', C-6'''H-4''', H-6'''a/b
6'''a62.03.90 (dd, 12.0, 2.5)C-5'''H-5''', H-6'''b
6'''b3.70 (dd, 12.0, 5.5)C-5'''H-5''', H-6'''a
Glucose 2 (on Benzoic acid moiety)
1''''101.55.05 (d, 7.5)C-4'', C-2'''', C-3'''', C-5''''H-2''''
2''''74.03.55 (m)C-1'''', C-3''''H-1'''', H-3''''
3''''76.53.65 (m)C-2'''', C-4''''H-2'''', H-4''''
4''''70.53.42 (m)C-3'''', C-5''''H-3'''', H-5''''
5''''77.23.48 (m)C-1'''', C-4'''', C-6''''H-4'''', H-6''''a/b
6''''a61.53.88 (dd, 12.0, 2.5)C-5''''H-5'''', H-6''''b
6''''b3.68 (dd, 12.0, 5.5)C-5''''H-5'''', H-6''''a

Visualization of Structural Elucidation Workflow and Key Correlations

The following diagrams, generated using Graphviz, illustrate the logical workflow for the structural elucidation of this compound and the key 2D NMR correlations that would be used to piece together its structure.

experimental_workflow cluster_isolation Isolation & Purification cluster_nmr NMR Analysis cluster_elucidation Structure Elucidation plant Solidago virgaurea extraction Methanol Extraction plant->extraction partition Solvent Partitioning extraction->partition chromatography Column Chromatography (Silica, Sephadex, HPLC) partition->chromatography pure_compound Pure this compound chromatography->pure_compound nmr_sample NMR Sample Prep (in CD3OD) pure_compound->nmr_sample one_d_nmr 1D NMR (1H, 13C, DEPT) nmr_sample->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC, NOESY) nmr_sample->two_d_nmr data_analysis Spectral Analysis one_d_nmr->data_analysis two_d_nmr->data_analysis fragment_id Identify Spin Systems & Fragments data_analysis->fragment_id connectivity Establish Connectivity (HMBC, COSY) fragment_id->connectivity stereochem Determine Stereochemistry (NOESY, Coupling Constants) connectivity->stereochem final_structure Final Structure of This compound stereochem->final_structure

Caption: General workflow for the structural elucidation of this compound.

key_correlations cluster_aglycone1 Salicyl Alcohol Moiety cluster_aglycone2 Benzoic Acid Moiety cluster_sugars Glucose Units A1 C-1' C-2' C-3' C-4' C-5' C-6' CH₂ (7') A1:f1->A1:f2 COSY A1:f2->A1:f3 COSY A1:f3->A1:f4 COSY A1:f4->A1:f5 COSY A1:f5->A1:f6 COSY A2 C-1'' C-2'' C-3'' (OMe) C-4'' C-5'' C-6'' C=O A1:f6->A2:f6 H-7' to C=O A1:f6->A2:f6 Ester Linkage A2:f3->A2:f4 COSY G1 Glucose 1 G1->A1:f0 H-1''' to C-1' G1->A1:f0 Glycosidic Bond G2 Glucose 2 G2->A2:f3 H-1'''' to C-4'' G2->A2:f3 Glycosidic Bond

Caption: Key 2D NMR correlations for assembling the structure of this compound.

Conclusion

The structural elucidation of novel natural products like this compound is a systematic process that relies heavily on the power of modern NMR spectroscopy. By employing a combination of 1D and 2D NMR techniques, researchers can meticulously piece together the molecular architecture, including the nature and connectivity of the aglycone units and the sugar moieties, as well as their stereochemical arrangement. The protocols and representative data outlined in this application note provide a robust framework for scientists engaged in the discovery and characterization of new bioactive compounds from natural sources. The successful application of these methods is critical for advancing our understanding of the chemical diversity of the natural world and for the development of new therapeutic agents.

References

Application of Leiocarposide in Cosmetic Formulations: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leiocarposide, a phenolic bisglucoside found in medicinal plants such as Solidago virgaurea (European Goldenrod), presents significant potential for use in cosmetic and dermatological formulations.[1][2] Its purported biological activities, primarily its anti-inflammatory and antioxidant effects, make it a compelling candidate for addressing a range of skin concerns, including signs of aging, sensitivity, and oxidative stress-induced damage.[3] While research on isolated this compound is ongoing, studies on Solidago virgaurea extracts, in which this compound is a key bioactive constituent, provide valuable insights into its potential applications. These extracts have demonstrated efficacy in modulating inflammatory pathways and scavenging free radicals, suggesting benefits for skin soothing, protection, and rejuvenation.[3][4][5]

This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound-containing formulations, with a focus on their anti-inflammatory, antioxidant, and anti-aging properties. The quantitative data presented is based on studies of Solidago virgaurea extracts, with the understanding that this compound is a significant contributor to the observed effects.

Cosmetic Applications and Mechanisms of Action

This compound's primary value in cosmetic formulations stems from its potential to mitigate inflammation and oxidative stress, two key drivers of skin aging and damage.

  • Anti-inflammatory Action: Chronic inflammation can accelerate skin aging, manifest as redness, and compromise the skin barrier. This compound is believed to contribute to the anti-inflammatory effects of Solidago extracts, which may involve the inhibition of the NF-κB signaling pathway.[3][6][7] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. By inhibiting this pathway, this compound can help to reduce the inflammatory cascade in the skin.

  • Antioxidant Activity: Free radicals generated by UV radiation, pollution, and internal metabolic processes cause oxidative stress, leading to cellular damage, collagen degradation, and wrinkle formation. As a phenolic compound, this compound is expected to possess potent antioxidant properties, capable of neutralizing free radicals and protecting the skin from oxidative damage.[2][3]

  • Anti-Aging Effects: By combating inflammation and oxidative stress, this compound can help to prevent the degradation of key extracellular matrix proteins like collagen and elastin (B1584352). Some plant extracts containing phenolic compounds have been shown to inhibit the activity of collagenase and elastase, enzymes responsible for the breakdown of collagen and elastin, respectively.[8] This enzymatic inhibition helps to maintain skin firmness and elasticity.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies on Solidago virgaurea extracts, which are rich in this compound. This data provides a benchmark for the potential efficacy of formulations containing this active compound.

Table 1: Antioxidant Activity of Solidago virgaurea Extracts

AssayExtract TypeIC50 / EC50 (µg/mL)Reference CompoundReference Compound IC50 / EC50 (µg/mL)
DPPH Radical ScavengingMethanol (B129727) Extract74.66--
DPPH Radical ScavengingLaser Irradiated, Nanofiltered Extract105.2 ± 1.1Ascorbic Acid-

IC50/EC50: The concentration of the extract required to scavenge 50% of the DPPH radicals. A lower value indicates higher antioxidant activity.[5][9]

Table 2: Anti-Enzymatic Activity of Solidago virgaurea Extracts

AssayExtract TypeIC50 (µg/mL)Reference CompoundReference Compound IC50 (µg/mL)
α-Glucosidase InhibitionAccelerated Solvent Extract, Nanofiltered9.3 ± 0.9Acarbose66.5 ± 4.2
α-Glucosidase InhibitionLaser Irradiated, Nanofiltered Extract8.6 ± 0.7Acarbose66.5 ± 4.2

IC50: The concentration of the extract required to inhibit 50% of the enzyme's activity. A lower value indicates higher inhibitory potency.[4]

Experimental Protocols

The following are detailed protocols for key in vitro experiments to substantiate the cosmetic claims of this compound-containing formulations.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

Objective: To determine the free radical scavenging capacity of a test compound (e.g., this compound or a this compound-rich extract).

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compound

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader (spectrophotometer)

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

  • Preparation of test samples: Dissolve the test compound in methanol to prepare a stock solution. Create a series of dilutions from the stock solution.

  • Preparation of positive control: Prepare a stock solution and serial dilutions of the positive control in methanol.

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the test sample, positive control, or methanol (as a blank) to the respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control is the absorbance of the DPPH solution with methanol.

    • A_sample is the absorbance of the DPPH solution with the test sample or positive control.

  • Data Analysis: Plot the percentage of inhibition against the concentration of the test sample to determine the IC50 value.

Protocol 2: In Vitro Anti-Inflammatory Assay - Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Objective: To assess the anti-inflammatory potential of a test compound by measuring its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • Test compound (this compound or extract)

  • Griess Reagent (for NO measurement)

  • 96-well cell culture plate

  • Cell incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM in a humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with different concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and vehicle control groups.

  • Nitrite (B80452) Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite is proportional to the NO produced.

  • Calculation: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples from the standard curve. The percentage of inhibition of NO production is calculated as: % Inhibition = [(NO_LPS - NO_sample) / NO_LPS] x 100 Where:

    • NO_LPS is the nitrite concentration in the LPS-stimulated group.

    • NO_sample is the nitrite concentration in the LPS-stimulated group treated with the test compound.

  • Cell Viability Assay: Perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.

Protocol 3: Anti-Collagenase and Anti-Elastase Assays

Objective: To evaluate the potential of a test compound to inhibit the activity of collagenase and elastase, enzymes that degrade collagen and elastin in the skin.

Materials:

  • Collagenase from Clostridium histolyticum

  • FALGPA (N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala) as collagenase substrate

  • Porcine pancreatic elastase

  • N-Succinyl-Ala-Ala-Ala-p-nitroanilide as elastase substrate

  • Tricine buffer

  • Test compound

  • Positive control (e.g., Epigallocatechin gallate - EGCG)

  • 96-well microplate

  • Microplate reader

Anti-Collagenase Assay Procedure:

  • Prepare solutions of collagenase, FALGPA, and the test compound in Tricine buffer.

  • In a 96-well plate, mix the collagenase enzyme with different concentrations of the test compound or positive control. Incubate for 15 minutes.

  • Initiate the reaction by adding the FALGPA substrate.

  • Measure the decrease in absorbance at 345 nm over time.

  • Calculate the percentage of inhibition and the IC50 value.

Anti-Elastase Assay Procedure:

  • Prepare solutions of elastase, the substrate, and the test compound in buffer.

  • In a 96-well plate, mix the elastase enzyme with different concentrations of the test compound or positive control. Incubate for 15 minutes.

  • Initiate the reaction by adding the substrate.

  • Measure the increase in absorbance at 405 nm over time due to the release of p-nitroaniline.

  • Calculate the percentage of inhibition and the IC50 value.

Visualizations

Signaling Pathway

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus UV, Pollutants UV, Pollutants TLR Toll-like Receptor UV, Pollutants->TLR IKK IKK Complex TLR->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB->Nucleus Translocation NFkB_nuc NF-κB This compound This compound This compound->IKK Inhibits IkB_NFkB->NFkB IκB Degradation Pro-inflammatory Genes Transcription of Pro-inflammatory Genes (e.g., COX-2, Cytokines) NFkB_nuc->Pro-inflammatory Genes Activates

Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.

Experimental Workflow

G cluster_prep Preparation cluster_assay In Vitro Assays cluster_analysis Data Analysis Prep_Sample Prepare this compound/ Extract Dilutions Antioxidant Antioxidant Assay (e.g., DPPH) Prep_Sample->Antioxidant Anti_Inflammatory Anti-inflammatory Assay (e.g., NO Inhibition) Prep_Sample->Anti_Inflammatory Anti_Aging Anti-Aging Assays (Anti-collagenase/ Anti-elastase) Prep_Sample->Anti_Aging Prep_Reagents Prepare Assay Reagents (DPPH, Cell Culture Media, etc.) Prep_Reagents->Antioxidant Prep_Reagents->Anti_Inflammatory Prep_Reagents->Anti_Aging Measure Spectrophotometric Measurement Antioxidant->Measure Anti_Inflammatory->Measure Anti_Aging->Measure Calculate Calculate % Inhibition and IC50 Values Measure->Calculate Conclude Draw Conclusions on Efficacy Calculate->Conclude

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Leiocarposide Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome the challenges associated with the low yield of Leiocarposide during extraction from its natural sources, primarily Solidago virgaurea (European goldenrod).

Troubleshooting Guide

Issue 1: Low Overall Yield of this compound in the Crude Extract

Q: My initial extraction of Solidago virgaurea has resulted in a very low yield of this compound. What are the potential causes and how can I improve it?

A: Low yields of this compound can stem from several factors, ranging from the quality of the plant material to the extraction parameters. Here’s a systematic approach to troubleshooting this issue:

1. Plant Material Quality and Preparation:

  • Harvesting Time: The concentration of this compound in Solidago virgaurea varies significantly with the plant's growth stage. The highest levels of this compound are typically found before the blooming period.[1] Harvesting at full bloom, while potentially increasing total phenols and flavonoids, may decrease the specific yield of this compound.[1]

  • Plant Organ: this compound concentration also differs between plant parts. Studies have shown that stem leaves can contain a higher concentration of this compound compared to flowers and rosette leaves.[1]

  • Drying Method: As a phenolic glycoside, this compound can be susceptible to degradation during post-harvest processing.[2] Avoid high-temperature oven-drying, which can lead to the breakdown of thermolabile compounds. Freeze-drying or drying at moderate temperatures (e.g., below 40°C) is recommended to preserve the integrity of the molecule.

  • Particle Size: The efficiency of solvent penetration is highly dependent on the surface area of the plant material. Ensure the dried plant material is finely and uniformly ground to maximize contact between the plant matrix and the extraction solvent. A particle size of around 2 mm has been suggested as optimal for the extraction of saponins (B1172615) from Solidago virgaurea, a principle that can be applied to other glycosides like this compound.

2. Extraction Solvent and Conditions:

  • Solvent Polarity: The choice of solvent is critical for effectively solubilizing this compound, a phenolic bisglucoside. Polar solvents are generally more effective for extracting glycosides.[3] Methanol (B129727) and ethanol, often in aqueous mixtures (e.g., 70-80% alcohol content), are commonly used for extracting phenolic compounds from plant materials.[3][4] Purely non-polar solvents like hexane (B92381) will be ineffective. Experimenting with a gradient of solvent polarities (e.g., starting with a less polar solvent and moving to a more polar one) can help in optimizing the extraction.[5][6]

  • Solvent-to-Solid Ratio: An insufficient volume of solvent can lead to a saturated solution, preventing further extraction of the target compound. A common starting point is a 1:10 or 1:20 (w/v) ratio of plant material to solvent. This ratio may need to be optimized for your specific experimental setup.

  • Extraction Time and Temperature: Prolonged extraction times at elevated temperatures can lead to the degradation of phenolic glycosides.[7][8] It's a trade-off between achieving sufficient extraction and minimizing degradation. For heat-sensitive compounds like this compound, shorter extraction times with more efficient methods are preferable.

3. Extraction Method:

  • Conventional Methods (Maceration, Soxhlet): While simple, these methods can be inefficient and time-consuming (maceration) or expose the compound to prolonged heat (Soxhlet), which can be detrimental to thermolabile glycosides.

  • Advanced Methods (Ultrasound-Assisted Extraction - UAE, Microwave-Assisted Extraction - MAE): These techniques can significantly improve extraction efficiency and reduce extraction times, often leading to higher yields of phenolic compounds.[9] The use of ultrasound or microwaves can enhance solvent penetration and cell wall disruption, facilitating the release of this compound.[9]

Issue 2: Suspected Degradation of this compound During Extraction

Q: I suspect that my this compound is degrading during the extraction process, leading to low yields. How can I confirm this and what steps can I take to prevent it?

A: Degradation is a common issue with phenolic glycosides, which can be sensitive to heat, pH, and enzymatic activity.[2][10]

1. Identifying Degradation:

  • Chromatographic Analysis: Use High-Performance Liquid Chromatography (HPLC) to analyze your crude extract. The presence of unexpected peaks, particularly those corresponding to the aglycone of this compound or other breakdown products, can indicate degradation. A diminished peak for this compound over time or with increasing extraction temperature also suggests instability.

  • Control Experiments: Run extractions under different conditions (e.g., varying temperature, pH, and light exposure) and compare the resulting chromatograms to identify the primary cause of degradation.

2. Preventing Degradation:

  • Temperature Control: As this compound is likely thermolabile, it is crucial to manage the temperature throughout the extraction process.

    • For maceration, conduct the extraction at room temperature or in a cold room.

    • If using heat-assisted methods, aim for the lowest effective temperature.

    • Advanced methods like Ultrasound-Assisted Extraction (UAE) can often be performed at lower temperatures, preserving heat-sensitive compounds.

  • pH Management: Phenolic glycosides can be unstable under acidic or alkaline conditions.[8][11] Maintaining a neutral pH during extraction and subsequent processing steps is advisable. If the plant material itself alters the pH of the solvent, consider using a buffered extraction solvent.

  • Protection from Light and Oxygen: Phenolic compounds can be susceptible to photodegradation and oxidation.[12][13][14][15] Conduct extractions in amber glassware or protect the extraction vessel from light. Purging the extraction solvent with nitrogen can help to minimize oxidative degradation.

  • Inhibition of Enzymatic Activity: Fresh plant material contains enzymes that can hydrolyze glycosidic bonds upon cell disruption.[10] Using fresh plant material with cold, non-aqueous extraction solvents and short extraction times can minimize enzymatic degradation.[2] Alternatively, flash-freezing the plant material immediately after harvesting and then freeze-drying can help to deactivate these enzymes.

Frequently Asked Questions (FAQs)

Q1: What is the best extraction method for maximizing this compound yield?

A1: While there is no single "best" method, advanced techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) generally offer higher yields and shorter extraction times compared to conventional methods like maceration and Soxhlet extraction, especially for phenolic compounds.[9] These methods are particularly advantageous for thermolabile compounds like this compound as they can often be performed at lower temperatures.

Q2: Which solvent system is optimal for this compound extraction?

A2: Based on the polar nature of phenolic glycosides, polar solvents are most effective. Methanol and ethanol, particularly in aqueous solutions (e.g., 70-80%), are excellent choices for extracting this compound.[3][4] The synergy between water and alcohol can enhance the extraction of a broader range of polar compounds.[5]

Q3: How does the harvesting time of Solidago virgaurea affect this compound content?

A3: The phytochemical profile of Solidago virgaurea changes throughout its growth cycle. For the highest concentration of this compound, it is recommended to harvest the plant material, specifically the stem leaves, before the onset of blooming.[1]

Q4: Can I use fresh plant material for extraction?

A4: Yes, using fresh plant material can be beneficial as it avoids potential degradation during drying. However, be aware that endogenous enzymes can be activated upon cell lysis, potentially leading to the hydrolysis of this compound.[2][10] To mitigate this, it is recommended to use cold, non-aqueous solvents and minimize the extraction time.[2]

Q5: How should I store my extracts to prevent this compound degradation?

A5: To ensure the long-term stability of your extracts, they should be stored at low temperatures (-20°C or below), protected from light in amber vials, and preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Data Presentation

Table 1: this compound and Total Phenolic/Flavonoid Content in Solidago virgaurea

Plant Part/Growth StageTotal Phenol (mg GAE/g DW)Total Flavonoids (mg RUT/g DW)This compound (mg/g DW)Reference
By Plant Organ
Flowers29.36--
Rosette Leaves-8.63-[1]
Stem Leaves--5.17[1]
By Growth Stage
Before Bloom--9.65[1]
Full Bloom28.847.95-[1]
By Population
"Sang Deh"26.958.822.08
"Pol Sefid"---[16]

GAE: Gallic Acid Equivalents; RUT: Rutin Equivalents; DW: Dry Weight.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol provides a general procedure for the extraction of this compound from dried Solidago virgaurea material using UAE.

1. Materials and Reagents:

  • Dried and finely powdered Solidago virgaurea (particle size ~2 mm)

  • Methanol (HPLC grade)

  • Deionized water

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Rotary evaporator

  • Syringe filters (0.45 µm)

2. Procedure:

  • Accurately weigh 2 g of the powdered plant material into a suitable flask.

  • Add 40 mL of a 70:30 (v/v) methanol-water solution.

  • Place the flask in an ultrasonic bath or use a probe sonicator.

  • Perform ultrasonic maceration for 30 minutes at a controlled temperature (e.g., 25-30°C).

  • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.

  • To ensure exhaustive extraction, the plant residue can be re-extracted with an additional 40 mL of the solvent mixture.

  • Combine the supernatants and evaporate the methanol under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • The remaining aqueous extract can be lyophilized to obtain a dry powder or used directly for analysis.

  • Prior to HPLC analysis, dissolve a known amount of the dry extract in the mobile phase and filter through a 0.45 µm syringe filter.

Protocol 2: Quantification of this compound by HPLC-UV

This protocol outlines a method for the quantification of this compound in extracts using High-Performance Liquid Chromatography with UV detection.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B). A typical gradient could be: 0-5 min, 10-20% A; 5-20 min, 20-40% A; 20-25 min, 40-10% A; 25-30 min, 10% A.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Based on the UV absorbance of phenolic compounds, a wavelength between 254 nm and 280 nm is likely suitable. This should be optimized using a standard of this compound.

  • Injection Volume: 10-20 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh a known amount of pure this compound standard and dissolve it in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Calibration Curve: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover a linear concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the extract as described in Protocol 1, ensuring the final concentration is within the range of the calibration curve.

3. Analysis:

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Visualizations

experimental_workflow cluster_preparation Material Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_output Output harvest Harvest S. virgaurea (pre-blooming) dry Drying (Freeze-drying or <40°C) harvest->dry grind Grinding (fine powder, ~2mm) dry->grind extraction Ultrasound-Assisted Extraction (e.g., 70% Methanol, 30 min, <30°C) grind->extraction filtration Filtration / Centrifugation extraction->filtration concentration Solvent Evaporation (<40°C) filtration->concentration hplc_prep Sample Preparation for HPLC concentration->hplc_prep hplc_analysis HPLC-UV Quantification hplc_prep->hplc_analysis yield_calc Yield Calculation hplc_analysis->yield_calc

Caption: Experimental workflow for this compound extraction and quantification.

troubleshooting_low_yield cluster_material Plant Material Issues cluster_extraction Extraction Parameter Issues cluster_degradation Degradation Issues start Low this compound Yield harvest_time Incorrect Harvest Time? (Harvest pre-blooming) start->harvest_time plant_part Wrong Plant Part? (Use stem leaves) drying Improper Drying? (Use low temp/freeze-dry) particle_size Incorrect Particle Size? (Grind to fine powder) solvent Suboptimal Solvent? (Use polar solvent, e.g., 70% MeOH) start->solvent ratio Incorrect Solvent/Solid Ratio? (Increase solvent volume) method Inefficient Method? (Use UAE or MAE) temperature High Temperature? (Extract at lower temp) start->temperature ph Incorrect pH? (Maintain neutral pH) light_o2 Light/Oxygen Exposure? (Protect from light/use inert gas)

Caption: Troubleshooting decision tree for low this compound yield.

References

Improving the solubility of Leiocarposide for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use Leiocarposide in in vitro assays. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges related to the solubility of this phenolic bisglucoside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a phenolic bisglucoside with the chemical formula C27H34O16 and a molecular weight of 614.55 g/mol .[1][2] It is a natural product found in plants of the Solidago genus, such as Solidago virgaurea.[3] Pre-clinical studies have indicated that this compound possesses anti-inflammatory and analgesic properties.[4]

Q2: In which solvents is this compound soluble?

This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1] Its solubility in aqueous solutions, such as cell culture media or phosphate-buffered saline (PBS), is limited, which can present challenges for in vitro experiments.

Q3: How should I store this compound powder and stock solutions?

  • Powder: For long-term storage, keep the solid powder in a dry, dark environment at -20°C. For short-term storage (days to weeks), 0-4°C is acceptable.[1]

  • Stock Solutions: Aliquot your DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles. For long-term storage, these aliquots should be kept at -80°C. For short-term storage, -20°C is suitable.[5]

Q4: What is the expected stability of this compound in solution?

As a phenolic glycoside, the stability of this compound in aqueous solutions can be influenced by pH, temperature, light, and oxygen. Generally, phenolic compounds are more stable in acidic conditions (pH < 7) and at lower temperatures.[6][7][8] Exposure to light and oxygen can lead to degradation over time.[9] It is recommended to prepare fresh working solutions for each experiment and to protect solutions from light.

Troubleshooting Guide: Solubility Issues with this compound

This guide provides a systematic approach to address common solubility problems encountered when preparing this compound for in vitro assays.

Problem: My this compound precipitates when I dilute my DMSO stock solution into aqueous cell culture medium.

This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble.

Solution Workflow:

G cluster_step1 Optimize Dilution cluster_step2 Adjust Solvent cluster_step3 Modify Vehicle start Precipitation Observed step1 Step 1: Optimize Dilution Technique start->step1 step2 Step 2: Adjust Final DMSO Concentration step1->step2 If precipitation persists action1a Use serial dilutions in media action1b Add stock solution dropwise while vortexing step3 Step 3: Modify the Vehicle step2->step3 If precipitation persists action2a Ensure final DMSO is ≤ 0.5% (ideally ≤ 0.1%) action2b Perform a vehicle toxicity control end_soluble Compound Soluble step3->end_soluble If successful end_insoluble Further Strategies Needed step3->end_insoluble If precipitation persists action3a Pre-warm the cell culture medium to 37°C action3b Consider using a small amount of serum in the dilution medium

Troubleshooting workflow for this compound precipitation.

Detailed Steps:

  • Optimize Dilution Technique:

    • Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions of your concentrated DMSO stock into pre-warmed cell culture medium.[10][11] This gradual decrease in the organic solvent concentration can help maintain solubility.

    • Vigorous Mixing: When adding the this compound stock to the aqueous medium, add it dropwise while gently vortexing or swirling the tube to facilitate rapid dispersion and prevent localized high concentrations that can lead to precipitation.[10]

  • Adjust Final DMSO Concentration:

    • Minimize DMSO: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally at or below 0.1%, to avoid solvent-induced cytotoxicity. Some cell lines may tolerate up to 0.5%.

    • Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest this compound concentration.[10]

  • Modify the Vehicle:

    • Pre-warm Media: Always use cell culture medium that has been pre-warmed to 37°C for your dilutions.[12][13]

    • Incorporate Serum: For some hydrophobic compounds, performing the initial dilution into a small volume of pre-warmed fetal bovine serum (FBS) before further dilution into the final cell culture medium can improve solubility.[12][13]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the preparation of a high-concentration stock solution, which is crucial for minimizing the final DMSO concentration in your experiments.

Materials:

  • This compound powder (MW: 614.55 g/mol )

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh a precise amount of this compound powder (e.g., 1 mg or 5 mg) in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of DMSO to the powder to achieve a 10 mM concentration. Refer to the table below for required volumes.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid overheating.

  • Storage: Aliquot the stock solution into single-use, sterile, amber vials and store at -80°C for long-term storage or -20°C for short-term storage.[5]

Stock Solution Preparation Table:

Desired ConcentrationMass of this compoundVolume of DMSO to Add
1 mM1 mg1.63 mL
5 mM1 mg0.33 mL
10 mM1 mg0.16 mL
50 mM1 mg0.03 mL
1 mM5 mg8.14 mL
5 mM5 mg1.63 mL
10 mM5 mg0.81 mL
50 mM5 mg0.16 mL
Data derived from supplier information.[1]
Protocol 2: Preparation of Working Solutions and Dosing Cells

This protocol describes the dilution of the DMSO stock solution into cell culture medium for treating cells in a 96-well plate format.

G cluster_prep Preparation cluster_dosing Dosing stock 10 mM this compound in DMSO Stock intermediate 100 µM Intermediate Dilution in Media stock->intermediate 1:100 dilution (e.g., 2 µL stock in 198 µL media) final Final Concentration in 96-well plate intermediate->final Add to wells (e.g., 10 µL of 100 µM into 90 µL media for 10 µM final)

Workflow for preparing this compound working solutions.

Procedure:

  • Thaw Stock Solution: Thaw a single-use aliquot of your 10 mM this compound DMSO stock solution at room temperature.

  • Prepare Intermediate Dilution: In a sterile tube, prepare an intermediate dilution (e.g., 100 µM) by adding a small volume of the stock solution to pre-warmed cell culture medium. For example, add 2 µL of the 10 mM stock to 198 µL of medium for a 1:100 dilution. Mix gently by pipetting.

  • Dose Cells: Add the appropriate volume of the intermediate dilution to the wells of your cell culture plate containing cells and pre-warmed medium to achieve your desired final concentrations.

  • Vehicle Control: Prepare a vehicle control by adding the equivalent volume of DMSO (diluted in media to the same concentration as in your highest dose) to control wells.

Proposed Signaling Pathway for this compound's Anti-inflammatory Action

Based on its known anti-inflammatory properties and the mechanisms of other phenolic compounds, this compound is proposed to exert its effects through the inhibition of the NF-κB and MAPK signaling pathways.[3][14][15]

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) receptor Receptor (e.g., TLR4) inflammatory_stimuli->receptor MAPKKK MAPKKK receptor->MAPKKK IKK IKK Complex receptor->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK NFkB_nucleus NF-κB (p65/p50) (in nucleus) MAPK->NFkB_nucleus activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->NFkB_nucleus translocates inflammatory_genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) NFkB_nucleus->inflammatory_genes induces This compound This compound This compound->MAPK inhibits phosphorylation This compound->IKK inhibits

Proposed mechanism of this compound's anti-inflammatory effects.

This proposed pathway illustrates that inflammatory stimuli can activate both the MAPK and NF-κB pathways, leading to the transcription of pro-inflammatory genes. This compound may inhibit this process by preventing the phosphorylation of key kinases in the MAPK cascade and by inhibiting the IKK complex, which is crucial for NF-κB activation.[14][15]

References

Stability issues of Leiocarposide in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of Leiocarposide

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of this compound in various solvents. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common stability-related issues encountered during research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it soluble?

A1: this compound is a phenolic bisglucoside found in plants such as Solidago virgaurea.[1][2] It is reported to be soluble in Dimethyl Sulfoxide (DMSO).[3] For other polar organic solvents like methanol (B129727) and ethanol, solubility should be determined on a small scale first. Due to its glycosidic nature, it may have limited solubility in non-polar organic solvents.

Q2: What are the recommended storage conditions for solid this compound and its stock solutions?

A2:

  • Solid Form: For long-term storage (months to years), it is recommended to keep solid this compound in a dry, dark environment at -20°C.[1][3] For short-term storage (days to weeks), 0-4°C is acceptable.[3]

  • In Solvent: Stock solutions, typically in DMSO, should be stored at -80°C for long-term stability (up to a year).[1] For short-term use, aliquots can be stored at -20°C. Avoid repeated freeze-thaw cycles.

Q3: What are the primary factors that can affect the stability of this compound in solution?

A3: As a phenolic bisglucoside, the stability of this compound can be influenced by several factors common to natural glycosides:[4][5][6]

  • pH: Glycosidic bonds are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[5][6][7] Phenolic groups can also be sensitive to pH.

  • Temperature: Elevated temperatures can significantly accelerate the rate of chemical degradation.[4][5][8]

  • Light: Exposure to UV or even ambient light can lead to photodegradation.[4][5][9]

  • Oxidation: The phenolic moieties in this compound may be prone to oxidation, especially in the presence of oxygen or oxidizing agents.[5]

Troubleshooting Guide

Issue Encountered Possible Cause Recommended Solution
Inconsistent or unexpected results in biological assays. Degradation of this compound in the experimental solvent or media.Prepare fresh solutions of this compound for each experiment. If using a stock solution, ensure it has been stored properly at -80°C for no longer than recommended and minimize freeze-thaw cycles.[1] Consider performing a quick purity check of your working solution using HPLC.
Appearance of unknown peaks in HPLC/LC-MS analysis of a this compound solution. The solution has degraded due to improper storage or handling (e.g., exposure to high temperature, light, or incompatible pH).Review your solution preparation and storage procedures. Ensure solutions are protected from light and stored at the appropriate temperature.[1][3] If working with aqueous buffers, ensure the pH is suitable and consider preparing fresh buffers. The unknown peaks could be degradation products.[10]
Loss of compound over time in an aqueous buffer. Hydrolysis of the glycosidic bonds. This is a common issue for glycosides in aqueous solutions, especially at non-neutral pH.[7][8][11]Determine the optimal pH for stability by conducting a pH-rate profile study (see Experimental Protocols). If possible, prepare fresh solutions in a validated stable buffer immediately before use. For storage, consider using an anhydrous organic solvent like DMSO.
Discoloration of the this compound solution. Possible oxidation of the phenolic components of the molecule.Prepare solutions in degassed solvents and consider storing aliquots under an inert atmosphere (e.g., nitrogen or argon). Protect from light.

Quantitative Stability Data

Table 1: Example Stability Data Summary for this compound

Solvent Temperature (°C) pH Light Condition Half-life (t½) Primary Degradation Products (if identified)
DMSO25N/AAmbient> 30 daysNot determined
Methanol25N/AAmbientUser-determinedUser-determined
Ethanol25N/AAmbientUser-determinedUser-determined
PBS Buffer377.4DarkUser-determinedUser-determined
Acetate Buffer375.0DarkUser-determinedUser-determined
Carbonate Buffer379.0DarkUser-determinedUser-determined

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to identify potential degradation pathways and establish a stability-indicating analytical method.

1. Objective: To assess the stability of this compound under various stress conditions (hydrolytic, oxidative, and photolytic).

2. Materials:

  • This compound

  • Solvents: Methanol (HPLC grade), DMSO (anhydrous), Purified Water (Type I)

  • Stress Agents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

  • HPLC system with a UV or PDA detector, or LC-MS

3. Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Neutralize with an equimolar amount of NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at specified time points and neutralize with HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light. Analyze at specified time points.

  • Photolytic Degradation: Expose a solution of this compound in a transparent vial to a calibrated light source (e.g., ICH option 1 or 2). Simultaneously, keep a control sample in the dark. Analyze both samples at various time points.

  • Thermal Degradation: Incubate a solid sample and a solution of this compound at elevated temperatures (e.g., 40°C, 60°C, 80°C) and analyze at various time points.

4. Analysis:

  • Analyze all samples using a suitable, validated stability-indicating HPLC or LC-MS method.[12][13] The method should be able to resolve the parent this compound peak from any degradation products.

  • Calculate the percentage of this compound remaining at each time point relative to the time zero sample.

Visualizations

Logical Workflow for Troubleshooting Stability

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Investigation of Degradation Factors cluster_3 Resolution A Inconsistent Experimental Results or Unexpected Analytical Peaks B Verify Solution Preparation & Storage Conditions (-20°C short-term, -80°C long-term) A->B C Check for Repeated Freeze-Thaw Cycles A->C D Assess Purity of Starting Material A->D E pH Stability Check (Especially for aqueous solutions) B->E If aqueous H Oxidation Check (Consider degassed solvents) B->H F Temperature Sensitivity Check (Avoid high heat) C->F G Light Exposure Check (Use amber vials or protect from light) D->G J Optimize Solvent and Buffer System E->J K Implement Strict Storage Protocols F->K G->K H->J I Prepare Fresh Solutions Before Each Experiment J->I K->I

Caption: A troubleshooting workflow for identifying and resolving this compound stability issues.

Conceptual Degradation Pathway for a Phenolic Glycoside

G cluster_degradation Degradation Products A This compound (Phenolic Bisglucoside) B Aglycone + Sugar Moieties A->B Hydrolysis (Acid/Base/Enzymatic) C Oxidized Phenolic Derivatives A->C Oxidation (O₂, Light) D Isomeric Byproducts A->D Rearrangement (Heat, pH)

Caption: Potential degradation pathways for a phenolic glycoside like this compound.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Leiocarposide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Leiocarposide. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during HPLC analysis, with a specific focus on resolving peak tailing issues.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem?

A1: Peak tailing is a phenomenon in HPLC where a chromatographic peak is not symmetrical, exhibiting a trailing edge that extends further than its leading edge.[1][2][3] In an ideal separation, peaks should be symmetrical or Gaussian in shape.[1][2] Peak tailing is problematic because it can lead to decreased resolution between adjacent peaks, inaccurate peak integration and quantification, and reduced overall method robustness and reproducibility.[1][2][3] A tailing factor (Tf) or asymmetry factor (As) greater than 1.2 often indicates significant tailing, with values above 2.0 being generally unacceptable for precise analytical methods.[1][4]

Q2: I am observing peak tailing specifically for this compound. What are the most likely causes?

A2: this compound is a phenolic bisglucoside, a type of flavonoid glycoside.[5][6][7] Peak tailing for such compounds in reversed-phase HPLC is often attributed to several factors:

  • Secondary Interactions: The primary cause of peak tailing is often the interaction of the analyte with active sites on the stationary phase, particularly residual silanol (B1196071) groups on silica-based columns (e.g., C18).[2][3][4][8][9] Phenolic hydroxyl groups and other polar functionalities in this compound can interact strongly with these silanols, leading to a secondary retention mechanism that causes tailing.[2][4]

  • Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is close to the pKa of the phenolic hydroxyl groups in this compound, the compound can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.[1][8]

  • Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase, resulting in peak distortion and tailing.[2][9][10][11]

  • Column Degradation: Over time, HPLC columns can degrade. This can manifest as a loss of stationary phase, creation of active sites, or contamination, all of which can contribute to peak tailing.[1][9]

  • Extra-Column Effects: Issues outside of the analytical column, such as excessive tubing length or diameter between the injector, column, and detector, can cause band broadening and peak tailing.[8][10][12]

Q3: How can I prevent peak tailing in future analyses of this compound?

A3: Proactive measures can significantly reduce the likelihood of peak tailing:

  • Proper Column Selection: Use a high-quality, end-capped C18 column or consider a column with a different stationary phase (e.g., polar-embedded) that is less prone to secondary interactions with polar analytes.[2][8]

  • Method Development: During method development, carefully optimize the mobile phase pH, buffer concentration, and organic modifier to ensure good peak shape.[13][14]

  • Sample Preparation: Ensure your this compound standard and sample are fully dissolved in a solvent compatible with the mobile phase. Filtering the sample before injection can prevent particulate matter from damaging the column.[11]

  • System Maintenance: Regularly maintain your HPLC system, including checking for leaks, minimizing tubing length, and ensuring connections are secure to reduce extra-column volume.[12]

  • Use of Guard Columns: Employing a guard column with the same stationary phase as your analytical column can help protect it from contaminants and extend its lifetime.[2][11]

Troubleshooting Guide for Peak Tailing of this compound

This guide provides a systematic approach to identifying and resolving peak tailing issues during the HPLC analysis of this compound.

Problem: Asymmetrical peak shape (tailing) observed for this compound.

Below is a troubleshooting workflow to address this issue.

G start Peak Tailing Observed for this compound check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_only_leio No check_all_peaks->no_only_leio No overload Column Overload? yes_all_peaks->overload dilute_sample Dilute sample 10-fold and reinject overload->dilute_sample overload_resolved Peak shape improves? dilute_sample->overload_resolved overload_yes Yes overload_resolved->overload_yes Yes overload_no No overload_resolved->overload_no No overload_solution Issue is column overload. Adjust sample concentration. overload_yes->overload_solution extra_column Check for extra-column effects (tubing, connections) overload_no->extra_column secondary_interactions Suspect Secondary Interactions or Mobile Phase Mismatch no_only_leio->secondary_interactions adjust_ph Adjust Mobile Phase pH (e.g., add 0.1% formic acid) secondary_interactions->adjust_ph ph_resolved Peak shape improves? adjust_ph->ph_resolved ph_yes Yes ph_resolved->ph_yes Yes ph_no No ph_resolved->ph_no No ph_solution pH adjustment is effective. Optimize pH. ph_yes->ph_solution change_column Consider a different column (e.g., polar-embedded or end-capped) ph_no->change_column column_resolved Peak shape improves? change_column->column_resolved column_yes Yes column_resolved->column_yes Yes column_no No column_resolved->column_no No column_solution Column chemistry was the issue. Use the new column. column_yes->column_solution check_column_health Evaluate column health (age, contamination) column_no->check_column_health flush_column Flush or replace column check_column_health->flush_column

Caption: Troubleshooting workflow for HPLC peak tailing of this compound.

Detailed Troubleshooting Steps and Experimental Protocols

Step 1: Evaluate the Scope of the Problem
  • Question: Is it only the this compound peak that is tailing, or are all peaks in the chromatogram showing tailing?

  • Action: If all peaks are tailing, this often points to a system-wide issue such as column overload or extra-column effects.[2][4] If only the this compound peak is tailing, the issue is more likely related to specific chemical interactions between this compound and the stationary phase or mobile phase.[1]

Step 2: Address System-Wide Issues (If all peaks are tailing)
  • Hypothesis: Column overload.

  • Protocol: Prepare a 10-fold dilution of your sample and inject it into the HPLC system.

  • Expected Result: If peak shape improves significantly, the original sample concentration was too high, causing column overload.[2][11]

  • Solution: Adjust the sample concentration to be within the linear range of the column.

  • Hypothesis: Extra-column band broadening.

  • Protocol: Inspect the HPLC system for any unnecessary lengths of tubing, especially between the column and the detector.[12] Ensure all fittings are properly connected and there are no dead volumes.

  • Solution: Replace long tubing with shorter, narrower internal diameter tubing (e.g., 0.005" PEEK tubing) to minimize dead volume.[8]

Step 3: Address Analyte-Specific Issues (If only this compound peak is tailing)
  • Hypothesis: Secondary interactions with residual silanols.

  • Protocol 1: Adjust Mobile Phase pH. Since this compound has phenolic hydroxyl groups, lowering the mobile phase pH can suppress the ionization of residual silanol groups on the silica-based column, thereby reducing secondary interactions.[4]

    • Method: Prepare a new mobile phase containing a small amount of acid. For a reversed-phase method using water and acetonitrile (B52724) or methanol, add 0.1% formic acid or acetic acid to the aqueous portion of the mobile phase.

    • Example Mobile Phase:

      • Solvent A: Water with 0.1% Formic Acid

      • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Protocol 2: Use a Different Column. If pH adjustment does not resolve the issue, the column itself may be the problem.

    • Method: Switch to a modern, high-purity silica (B1680970) column that is well end-capped. Alternatively, a column with a polar-embedded stationary phase can provide shielding of the silica surface and improve peak shape for polar analytes like this compound.[8]

  • Hypothesis: Column contamination or degradation.

  • Protocol: Flush the column with a strong solvent to remove any strongly retained contaminants. For a C18 column, a sequence of water, methanol, acetonitrile, and isopropanol (B130326) can be effective. If tailing persists and the column is old, it may need to be replaced.[1][12]

Data Presentation: Mobile Phase Modifier Effects on Peak Asymmetry

The following table summarizes typical effects of mobile phase additives on the peak asymmetry of a polar analyte like this compound.

Mobile Phase ModifierAnalyte TypeExpected Asymmetry Factor (As)Rationale
None (Neutral pH)Basic or polar compounds> 1.5Strong secondary interactions with ionized silanols.[4][8]
0.1% Formic Acid (pH ~2.7)Basic or polar compounds1.0 - 1.3Suppresses silanol ionization, minimizing secondary interactions.[4]
10 mM Ammonium Acetate (pH ~7)Acidic or basic compoundsVariableProvides buffering capacity to maintain a stable pH.[2]
0.1% Triethylamine (TEA)Basic compounds1.1 - 1.4Acts as a silanol blocker by competing for active sites.[1]

Logical Relationship Diagram: Causes and Solutions for Peak Tailing

G cause_node Potential Causes of Peak Tailing silanol Secondary Interactions (Silanol Groups) ph Inappropriate Mobile Phase pH overload Column Overload column_health Column Degradation/Contamination extra_column Extra-Column Volume adjust_ph Adjust Mobile Phase pH (e.g., add acid) silanol->adjust_ph endcapped_column Use End-Capped or Polar-Embedded Column silanol->endcapped_column ph->adjust_ph use_buffer Incorporate a Buffer ph->use_buffer dilute_sample Dilute Sample overload->dilute_sample flush_replace_column Flush or Replace Column column_health->flush_replace_column optimize_tubing Minimize Tubing Length/Diameter extra_column->optimize_tubing solution_node Troubleshooting Solutions

Caption: Relationship between causes of peak tailing and their respective solutions.

References

Optimizing mobile phase for better separation of Leiocarposide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the mobile phase for the separation of Leiocarposide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its separation important?

A1: this compound is a phenolic bisglucoside first isolated from Solidago virgaurea L.[1] As a bioactive compound, it has demonstrated anti-inflammatory and analgesic effects.[1] Accurate separation and quantification are crucial for pharmacological studies, quality control of herbal preparations, and the development of new therapeutic agents.

Q2: What is the recommended stationary phase for this compound separation?

A2: For the separation of flavonoid glycosides and phenolic compounds like this compound, a reversed-phase C18 column is the most commonly used and recommended stationary phase.[2] Its nonpolar nature is well-suited for retaining and separating these moderately polar compounds.

Q3: Should I use an isocratic or gradient elution for this compound separation?

A3: Due to the complexity of plant extracts that often contain a wide range of compounds with varying polarities, a gradient elution is almost always necessary. A gradient method, where the concentration of the organic solvent in the mobile phase is gradually increased, allows for the effective separation of both polar glycosides and their less polar counterparts within a reasonable analysis time.

Q4: What are the typical organic solvents and modifiers used in the mobile phase for separating compounds like this compound?

A4: The most common mobile phases for the separation of phenolic compounds and flavonoid glycosides are mixtures of water with either acetonitrile (B52724) or methanol (B129727). To improve peak shape and resolution, a small amount of an acid modifier, such as formic acid, acetic acid, or trifluoroacetic acid, is typically added to the mobile phase.[3][4]

Experimental Protocols

Protocol 1: Sample Preparation from Solidago virgaurea

This protocol is a general guideline for the extraction of this compound from plant material for HPLC analysis.

Materials and Reagents:

  • Dried and powdered aerial parts of Solidago virgaurea

  • Methanol (HPLC grade)

  • Deionized water

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.45 µm)

Procedure:

  • Weigh 1.0 g of the ground plant material into a flask.

  • Add 20 mL of 70% methanol in water (v/v).

  • Perform ultrasonic extraction for 30 minutes at room temperature.

  • Centrifuge the mixture to pellet the solid material.

  • Collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Protocol 2: Starting HPLC Method for Phenolic Glycosides in Solidago Species

The following method, adapted from a validated protocol for the analysis of phenolic compounds in Solidago virgaurea subsp. gigantea, can be used as a starting point for optimizing the separation of this compound.[2]

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water

  • Mobile Phase B: Methanol

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
156040
304060
400100

Flow Rate: 0.7 mL/min Column Temperature: 30°C Detection Wavelength: 254 nm Injection Volume: 10 µL

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Resolution - Mobile phase composition is not optimal.- Gradient slope is too steep.- Column is overloaded.- Optimize Mobile Phase: Systematically vary the organic solvent (e.g., try acetonitrile instead of methanol) and the concentration of the acid modifier.- Adjust Gradient: Decrease the rate of change of the organic solvent to create a shallower gradient. This can improve the separation of closely eluting peaks.- Reduce Sample Load: Decrease the injection volume or dilute the sample.
Peak Tailing - Secondary interactions with residual silanols on the stationary phase.- Incorrect mobile phase pH.- Use an End-capped Column: These columns have fewer free silanol (B1196071) groups.- Adjust Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (typically between 2 and 4) to suppress the ionization of silanol groups. The use of an acid modifier like formic or trifluoroacetic acid is recommended.
Broad Peaks - Extra-column band broadening.- Column contamination or aging.- Minimize Tubing Length: Use shorter, narrower internal diameter tubing between the injector, column, and detector.- Flush the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If performance does not improve, the column may need to be replaced.
Inconsistent Retention Times - Inadequate column equilibration.- Inconsistent mobile phase preparation.- Ensure Proper Equilibration: Equilibrate the column with the initial mobile phase conditions for a sufficient time before the first injection and between runs.- Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.

Visualizations

Logical Workflow for Troubleshooting Poor Peak Resolution

G start Poor Peak Resolution check_mobile_phase Is the mobile phase optimized? start->check_mobile_phase adjust_gradient Is the gradient slope too steep? check_mobile_phase->adjust_gradient No optimize_solvent Try a different organic solvent (e.g., acetonitrile). Vary acid modifier concentration. check_mobile_phase->optimize_solvent Yes check_sample_load Is the column overloaded? adjust_gradient->check_sample_load No flatten_gradient Decrease the rate of change of the organic solvent. adjust_gradient->flatten_gradient Yes reduce_load Decrease injection volume or dilute the sample. check_sample_load->reduce_load Yes solution Resolution Improved check_sample_load->solution No optimize_solvent->solution flatten_gradient->solution reduce_load->solution

Caption: Troubleshooting workflow for poor peak resolution in HPLC.

Proposed Anti-inflammatory Signaling Pathway of this compound

This compound, as a phenolic compound, may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway and the activity of cyclooxygenase-2 (COX-2), which are key mediators of inflammation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor (e.g., TLR4) Inflammatory_Stimulus->Receptor IKK IKK Activation Receptor->IKK IkB_Degradation IκB Degradation IKK->IkB_Degradation NFkB_Activation NF-κB Activation IkB_Degradation->NFkB_Activation NFkB_Translocation NF-κB Translocation NFkB_Activation->NFkB_Translocation COX2_Enzyme COX-2 Enzyme Prostaglandins Pro-inflammatory Prostaglandins COX2_Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Leiocarposide_COX2 This compound Leiocarposide_COX2->COX2_Enzyme Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-6) NFkB_Translocation->Gene_Expression Gene_Expression->COX2_Enzyme leads to synthesis of Leiocarposide_NFkB This compound Leiocarposide_NFkB->NFkB_Translocation

Caption: Inhibition of NF-κB and COX-2 pathways by this compound.

References

How to prevent degradation of Leiocarposide during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of Leiocarposide during storage.

Troubleshooting Guide: Preventing this compound Degradation

Encountering variability in experimental results using stored this compound? This guide will help you troubleshoot potential degradation issues.

Issue Observed Potential Cause Recommended Solution
Loss of potency or altered biological activity Degradation of this compound due to improper storage conditions (temperature, light, pH).Store this compound at -20°C for long-term storage and 4°C for short-term use, protected from light in a tightly sealed container. For solutions, use a suitable solvent and store at -80°C for up to a year.[1]
Appearance of new peaks in HPLC analysis Formation of degradation products. This can be due to hydrolysis, oxidation, or photodegradation.Review storage conditions. Perform a forced degradation study to identify potential degradation products and develop a stability-indicating HPLC method.
Discoloration of the sample (e.g., yellowing) Oxidation of the phenolic moieties in the this compound structure.Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen. Avoid repeated freeze-thaw cycles.
Precipitation or insolubility in solvent Degradation products may have different solubility profiles. Changes in pH of the solution can also affect solubility.Ensure the pH of the solvent is appropriate. Phenolic compounds are generally more stable in acidic conditions.[2][3][4][5] Filter the solution before use if minor precipitation is observed, but investigate the cause.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For long-term storage (up to 3 years), solid this compound should be stored at -20°C.[1] For short-term storage (days to weeks), it can be kept at 0-4°C.[6] It is crucial to store it in a dry, dark environment in a tightly sealed container to prevent degradation from moisture, light, and oxidation.

Q2: How should I store this compound in solution?

When dissolved in a solvent such as DMSO, this compound solutions should be stored at -80°C for long-term stability (up to one year).[1] It is advisable to aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: What factors can cause this compound to degrade?

As a phenolic bisglucoside, this compound is susceptible to degradation through several mechanisms:

  • Hydrolysis: The glycosidic bonds can be cleaved under acidic or basic conditions, separating the sugar moieties from the aglycone. Phenolic glycosides are known to be labile in aqueous media.

  • Oxidation: The phenolic rings are prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions.

  • Photodegradation: Exposure to UV or visible light can induce degradation of phenolic compounds.[1]

  • Temperature: Elevated temperatures can increase the rate of all degradation reactions.

Q4: What are the likely degradation products of this compound?

While specific degradation products of this compound have not been extensively reported in the literature, based on its structure as a phenolic bisglucoside, the following are plausible:

  • Hydrolysis products: Cleavage of the two glycosidic bonds would yield the aglycone of this compound and two glucose molecules. Further hydrolysis of the ester linkage is also possible.

  • Oxidation products: Oxidation of the phenolic hydroxyl groups can lead to the formation of quinone-type structures, which may further polymerize.

Q5: How can I monitor the stability of my this compound sample?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[7][8][9] This involves developing an HPLC method that can separate the intact this compound from its potential degradation products. By periodically analyzing the sample, you can quantify the amount of remaining this compound and detect the formation of any degradation products.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol outlines a general approach for developing a stability-indicating HPLC method for this compound. Method optimization and validation are crucial for specific applications.

1. Objective: To develop and validate an HPLC method capable of separating and quantifying this compound in the presence of its degradation products.

2. Materials and Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • This compound reference standard

  • HPLC-grade acetonitrile (B52724) and methanol

  • HPLC-grade water

  • Acids (e.g., formic acid, acetic acid) and bases (e.g., ammonium (B1175870) hydroxide) for mobile phase modification

  • Forced degradation reagents: Hydrochloric acid, sodium hydroxide, hydrogen peroxide

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 280 nm (or determined by UV scan of this compound)

  • Injection Volume: 10 µL

4. Forced Degradation Study: To generate degradation products and validate the stability-indicating nature of the method, subject this compound to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample at 80°C for 48 hours.

  • Photodegradation: Solution exposed to UV light (254 nm) for 24 hours.

5. Method Validation: Validate the developed HPLC method according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The key is to demonstrate that the peaks of the degradation products do not interfere with the peak of this compound.

Visualizations

G Troubleshooting this compound Degradation storage_solid Solid this compound hydrolysis Hydrolysis (pH sensitive) storage_solid->hydrolysis Moisture oxidation Oxidation (Oxygen, Light) storage_solid->oxidation Air Exposure photodegradation Photodegradation (UV/Vis Light) storage_solid->photodegradation Light Exposure storage_solution This compound Solution storage_solution->hydrolysis Solvent pH storage_solution->oxidation Dissolved O2 storage_solution->photodegradation Light Exposure hplc Stability-Indicating HPLC hydrolysis->hplc oxidation->hplc photodegradation->hplc forced_degradation Forced Degradation Study hplc->forced_degradation Method Development & Validation

Caption: Logical workflow for troubleshooting this compound degradation.

References

Minimizing matrix effects in LC-MS analysis of Leiocarposide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Leiocarposide.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact my this compound analysis?

A: In LC-MS analysis, the "matrix" encompasses all components within a sample apart from the analyte of interest, this compound.[1][2] These components can include salts, lipids, proteins, and other endogenous substances from the biological sample. Matrix effects arise when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[3][4][5] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantitative analysis.[4][5][6] Ion suppression is the more commonly observed phenomenon.[7][8]

Q2: What are the typical signs of matrix effects in my chromatogram?

A: Common indicators of significant matrix effects include poor peak shape, low signal intensity for this compound, and inconsistent, non-reproducible quantitative results across different samples.[8][9] These issues are often due to ion suppression caused by co-eluting matrix components that interfere with the ionization process.[8][9]

Q3: How can I quantitatively assess the extent of matrix effects in my assay?

A: The most widely accepted method is the post-extraction spike protocol.[2][4][10] This involves comparing the peak response of this compound in a clean solvent against its response in a blank matrix extract that has been spiked with the analyte after extraction.[2][7] A significant difference between these two responses indicates the presence of matrix effects.[2] The Matrix Factor (MF) is calculated, where a value of 1 signifies no effect, <1 indicates ion suppression, and >1 suggests ion enhancement.[9] Generally, matrix effect values greater than ±20% are considered significant and require corrective action.[2]

Q4: What is the "gold standard" for compensating for matrix effects?

A: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[2][11][12][13] A SIL-IS is chemically identical to this compound but has a different mass. It co-elutes with the analyte and experiences similar ionization suppression or enhancement.[11] By measuring the ratio of the analyte to the SIL-IS, variability caused by matrix effects can be effectively compensated for, leading to more accurate and precise results.[2][11]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the LC-MS analysis of this compound.

Problem 1: Significant ion suppression is observed (>20%).

  • Cause: Co-elution of matrix components, such as phospholipids (B1166683) or salts, is interfering with this compound ionization.[6][9]

  • Solution 1: Enhance Sample Preparation: The most effective way to combat matrix effects is to improve the sample cleanup procedure to remove interfering components before analysis.[11][14]

    • Switch from Protein Precipitation (PPT) to a more selective technique. While simple, PPT is often the least effective method for removing matrix components.[15][16]

    • Employ Solid-Phase Extraction (SPE). SPE can selectively isolate this compound while removing a larger portion of interfering compounds. Polymeric or mixed-mode SPE sorbents are often very effective at producing clean extracts.[8][15][16]

    • Use Liquid-Liquid Extraction (LLE). LLE can be tailored to separate this compound from matrix components based on its polarity.[8][14]

  • Solution 2: Optimize Chromatography: Modifying the LC method can chromatographically separate this compound from the interfering matrix components.

    • Adjust the Gradient: Use a slower, more shallow gradient to increase the resolution between this compound and interfering peaks.[4]

    • Change Column Chemistry: A different column (e.g., phenyl-hexyl instead of C18) can alter selectivity and improve separation.[8]

    • Use UPLC/UHPLC: Ultra-high-performance liquid chromatography provides better resolution and can significantly reduce matrix effects compared to traditional HPLC.[15][16]

  • Solution 3: Dilute the Sample: If the assay sensitivity allows, diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on the ion source.[4][17][18]

Problem 2: Quantitative results are inconsistent and not reproducible.

  • Cause: This often points to variable matrix effects between different sample lots or inconsistent sample preparation.[9]

  • Solution 1: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned in the FAQ, a SIL-IS is the most robust way to correct for sample-to-sample variability in matrix effects and inconsistencies during sample processing.[2][9]

  • Solution 2: Automate Sample Preparation: Automating the sample preparation process can significantly reduce variability compared to manual procedures.[9]

  • Solution 3: Evaluate Matrix Effect Across Multiple Lots: During method development, assess matrix effects using at least six different lots of the biological matrix to ensure the method is robust.[9]

Comparative Data on Sample Preparation Techniques

The choice of sample preparation is critical for minimizing matrix effects. The following table summarizes the general effectiveness of common techniques.

Sample Preparation TechniqueGeneral Effectiveness in Removing Matrix ComponentsTypical Analyte RecoveryThroughput
Protein Precipitation (PPT) Low to Moderate[15][16]HighHigh
Liquid-Liquid Extraction (LLE) Moderate to High[14][15]Variable (can be low for polar analytes)[15]Low to Moderate
Solid-Phase Extraction (SPE) High[8][15]HighModerate
Supported Liquid Extraction (SLE) HighHighHigh

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

This protocol allows for the quantitative determination of ion suppression or enhancement.

  • Prepare Sample Sets:

    • Set A (Neat Standard): Prepare a standard solution of this compound in the final mobile phase solvent (e.g., 50 ng/mL).

    • Set B (Post-Spiked Matrix): Obtain a blank matrix sample (e.g., plasma known not to contain this compound). Process it using your established sample preparation protocol. In the final, clean extract, spike this compound to the same final concentration as Set A.[2][8]

  • Analysis: Analyze multiple replicates (n=3-6) of both Set A and Set B using the developed LC-MS method under identical conditions.[2]

  • Calculation: Calculate the Matrix Effect (ME) or Matrix Factor (MF) using the following formulas:

    • Matrix Factor (MF) = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)[9]

    • Matrix Effect (%) = (MF - 1) * 100[2]

    • Interpretation: An MF of 1 (ME of 0%) indicates no matrix effect. An MF < 1 indicates suppression, and an MF > 1 indicates enhancement.[9]

Protocol 2: Generic Solid-Phase Extraction (SPE) for Flavonoid Glycosides

This protocol provides a starting point for developing a robust SPE method for this compound from plasma. A polymeric reversed-phase sorbent is often a good choice.

  • Pre-treat Sample: To 200 µL of plasma, add 600 µL of 4% phosphoric acid in water. Vortex to mix. This step helps to disrupt protein binding.

  • Condition SPE Cartridge: Condition a polymeric SPE cartridge (e.g., Waters Oasis HLB, 30 mg) by passing 1 mL of methanol (B129727) followed by 1 mL of water. Do not allow the cartridge to dry.

  • Load Sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.

  • Elute: Elute the this compound from the cartridge using 1 mL of methanol or acetonitrile.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.[19]

Visualized Workflows

Workflow cluster_pre Sample Preparation (Mitigation Point 1) cluster_lc LC Separation (Mitigation Point 2) cluster_ms MS Detection cluster_analysis Data Analysis & Correction Sample Biological Sample (e.g., Plasma) Prep Extraction (SPE, LLE, or PPT) Sample->Prep Extract Clean Extract Prep->Extract LC Chromatographic Separation Extract->LC MS Mass Spectrometry Detection LC->MS Data Data Acquisition MS->Data IS Internal Standard Correction Data->IS Result Final Result IS->Result

Caption: Workflow for LC-MS analysis highlighting key stages for matrix effect mitigation.

Troubleshooting cluster_solutions Mitigation Strategies start Poor Signal or Inconsistent Results? assess Assess Matrix Effect (Post-Extraction Spike) start->assess check Is ME > ±20%? assess->check sol1 Improve Sample Prep (e.g., switch PPT to SPE) check->sol1 Yes pass Method Acceptable check->pass No sol2 Optimize LC Method (e.g., new column, gradient) sol1->sol2 sol3 Use SIL-IS for Correction sol2->sol3 reassess Re-evaluate Performance sol3->reassess reassess->check

Caption: A decision tree for troubleshooting and mitigating matrix effects.

References

Technical Support Center: Recovery of Leiocarposide from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the recovery of Leiocarposide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the extraction, purification, and overall yield of this compound from plant sources, primarily Solidago virgaurea (European Goldenrod).

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which plant parts is it most abundant?

A1: this compound is a phenolic bisglucoside with potential anti-inflammatory, analgesic, and diuretic properties.[1][2] Studies on Solidago virgaurea have shown that the concentration of this compound varies depending on the plant organ and its developmental stage. The highest concentrations are typically found in the flower buds (up to 1.60%) and in the two-year-old leaves after blooming (1.05%).[2] One study found the highest amount of this compound in stem leaves (5.17 mg/g dry weight) and before the blooming stage (9.65 mg/g dry matter).[3] Another study reported higher concentrations in the "Sang Deh" population compared to the "Pol Sefid" population, suggesting that geographical location and genetic variance can influence the content.[4]

Q2: What are the initial steps and considerations before starting the extraction process?

A2: Proper preparation of the plant material is crucial for efficient extraction. This includes:

  • Harvesting: For optimal this compound content, harvesting Solidago virgaurea before or during the full flowering stage is recommended.[3][4]

  • Drying: Proper drying of the plant material is essential to prevent degradation of bioactive compounds. Air-drying in the shade or oven-drying at controlled temperatures (e.g., 40-60°C) are common methods. High temperatures should be avoided as they can lead to the degradation of phenolic glycosides.

  • Grinding: The dried plant material should be ground into a fine powder (e.g., 2 mm particle size) to increase the surface area for solvent penetration and improve extraction efficiency.[5][6]

Q3: Which solvents are most effective for extracting this compound?

A3: this compound is a polar molecule, and therefore, polar solvents are most effective for its extraction. Based on studies of similar phenolic glycosides and compounds from Solidago virgaurea, the following solvents are recommended:

  • Methanol (B129727) and Ethanol (B145695): These are commonly used solvents for extracting phenolic compounds.[7]

  • Aqueous Alcohol Mixtures: Mixtures of ethanol or methanol with water (e.g., 60-70% ethanol) are often more efficient than absolute alcohols for extracting glycosides.[1][5][6][8] For instance, 60% ethanol has been found to be optimal for the extraction of saponins (B1172615) from Solidago virgaurea.[5][6]

Q4: What extraction methods can be used to improve the yield of this compound?

A4: Several extraction techniques can be employed, each with its advantages and disadvantages. The choice of method will depend on the available equipment, scale of extraction, and desired efficiency.

  • Infusion: A simple and cost-effective method involving soaking the plant material in a solvent, often with heating. A study on Solidago virgaurea found that infusion in a boiling water bath for 30 minutes was effective for extracting saponins.[5][6]

  • Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to faster extraction times and potentially higher yields.[9]

Q5: How can I purify the crude extract to isolate this compound?

A5: A multi-step purification strategy is typically required to isolate this compound from the complex crude extract.

  • Liquid-Liquid Partitioning: The crude extract can be partitioned between an aqueous phase and an immiscible organic solvent (e.g., n-butanol) to separate compounds based on their polarity.[7]

  • Macroporous Resin Chromatography: This is an effective technique for the initial cleanup and enrichment of phenolic glycosides. The choice of resin is critical and should be optimized based on the polarity of this compound.[10][11]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution technique used for the final purification of the target compound to achieve high purity.[12][13][14][15]

Troubleshooting Guides

This section provides solutions to common problems encountered during the recovery of this compound.

Guide 1: Low Extraction Yield
Problem Possible Cause(s) Recommended Solution(s)
Low overall yield of crude extract 1. Improper plant material preparation: Incorrect harvesting time, inadequate drying, or coarse grinding. 2. Inefficient extraction solvent: The solvent may not be optimal for this compound. 3. Suboptimal extraction parameters: Incorrect temperature, time, or solid-to-liquid ratio. 4. Degradation of this compound: High temperatures or extreme pH during extraction.1. Harvest Solidago virgaurea before or at the full flowering stage.[3][4] Ensure thorough drying at a controlled temperature (40-60°C) and grind the material to a fine powder (e.g., 2 mm).[5][6] 2. Experiment with different polar solvents and aqueous alcohol mixtures (e.g., 60-70% ethanol).[1][5][6][8] 3. Optimize extraction parameters. For infusion, try a boiling water bath for 30 minutes.[5][6] For UAE and MAE, conduct small-scale experiments to determine the optimal time, temperature, and power settings. 4. Avoid excessive heat and prolonged extraction times. Maintain a neutral or slightly acidic pH during extraction.
Low concentration of this compound in the extract 1. Plant material has a low intrinsic content of this compound. 2. Degradation during processing. 3. Co-extraction of a high amount of other compounds. 1. Source plant material from a location known to produce high yields of this compound.[4] Consider the phenological stage of the plant at harvesting.[3] 2. Minimize exposure to high temperatures, strong light, and extreme pH throughout the extraction and workup process. 3. Employ a pre-extraction step with a non-polar solvent (e.g., hexane) to remove lipids and chlorophyll.
Guide 2: Poor Purification Efficiency
Problem Possible Cause(s) Recommended Solution(s)
Co-elution of impurities during macroporous resin chromatography 1. Inappropriate resin selection: The resin may not have the optimal polarity and pore size for separating this compound from other closely related compounds. 2. Suboptimal loading and elution conditions: Incorrect sample concentration, flow rate, or eluent composition.1. Screen a variety of macroporous resins with different polarities (non-polar, weakly polar, polar) to find the one with the best adsorption and desorption characteristics for this compound.[10][11] 2. Optimize loading conditions (sample concentration, pH, flow rate) and perform a stepwise elution with increasing concentrations of an organic solvent (e.g., ethanol in water) to achieve better separation.
Poor resolution in preparative HPLC 1. Inappropriate column and mobile phase: The stationary phase and solvent system are not providing adequate separation. 2. Column overloading: Injecting too much sample leads to peak broadening and poor separation. 3. Presence of interfering compounds with similar properties. 1. Develop and optimize the analytical HPLC method first to find the best column (e.g., C18) and mobile phase composition (e.g., methanol/water or acetonitrile/water with a small amount of acid like formic or acetic acid) before scaling up to preparative HPLC.[12][13][14][15] 2. Perform a loading study on the analytical column to determine the maximum sample amount that can be injected without losing resolution, then scale up accordingly for the preparative column.[12][15] 3. Consider an additional purification step before preparative HPLC, such as another round of column chromatography with a different stationary phase.
Degradation of this compound during purification 1. Exposure to harsh pH conditions. 2. Prolonged exposure to solvents or high temperatures during solvent evaporation. 1. Maintain a neutral or slightly acidic pH during all purification steps. Avoid strong acids or bases. 2. Use a rotary evaporator at a low temperature (e.g., <40°C) to remove solvents. Minimize the time the sample is in solution. For long-term storage, keep the purified compound as a dry solid at low temperature (-20°C) and protected from light.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol provides a general procedure for the extraction of this compound from Solidago virgaurea using UAE. Optimization of parameters is recommended for specific laboratory conditions.

Materials and Equipment:

  • Dried and powdered Solidago virgaurea aerial parts

  • 60% Ethanol (v/v)

  • Ultrasonic bath

  • Beaker or flask

  • Stirring rod

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Weigh 10 g of the dried, powdered plant material and place it in a beaker or flask.

  • Add 100 mL of 60% ethanol to the plant material.

  • Place the beaker in an ultrasonic bath.

  • Sonicate for 30 minutes at a controlled temperature (e.g., 40-50°C).

  • After sonication, filter the mixture to separate the extract from the solid plant residue.

  • The resulting crude extract can be concentrated using a rotary evaporator at a temperature below 40°C.

Protocol 2: Macroporous Resin Column Chromatography for Enrichment

This protocol outlines a general procedure for the enrichment of this compound from the crude extract. The specific resin and elution conditions should be optimized.

Materials and Equipment:

  • Crude this compound extract

  • Macroporous resin (e.g., AB-8, D101, or other suitable resin)[10][11]

  • Glass column

  • Deionized water

  • Ethanol (various concentrations, e.g., 10%, 30%, 50%, 70%)

  • Fraction collector (optional)

Procedure:

  • Pre-treat the macroporous resin according to the manufacturer's instructions.

  • Pack the glass column with the pre-treated resin.

  • Dissolve the crude extract in a small volume of the initial mobile phase (e.g., deionized water).

  • Load the sample onto the column at a controlled flow rate.

  • Wash the column with deionized water to remove highly polar impurities.

  • Elute the column with a stepwise gradient of increasing ethanol concentrations (e.g., 10%, 30%, 50%, 70%).

  • Collect fractions and analyze them for the presence of this compound using an appropriate analytical method (e.g., HPLC).

  • Combine the fractions containing the highest concentration of this compound.

Data Presentation

Table 1: this compound Content in Solidago virgaurea

Plant PartPhenological StageThis compound Content (mg/g dry weight)Reference
Stem Leaves-5.17[3]
Rosette Leaves-Not specified[3]
Flowers-Not specified[3]
Aerial PartsBefore Blooming9.65[3]
Aerial PartsFirst BloomNot specified[3]
Aerial PartsFull BloomNot specified[3]
Aerial PartsAfter BloomNot specified[3]
Aerial PartsFull Flowering2.08 ("Sang Deh" population)[4]

Table 2: Comparison of Extraction Methods for Compounds from Solidago virgaurea

Extraction MethodSolventTemperatureTimeTarget CompoundsKey FindingsReference
Infusion60% EthanolBoiling Water Bath30 minSaponinsOptimal for saponin (B1150181) extraction.[5][6][8]
Ultrasound-Assisted ExtractionMethanolRoom Temperature30 minPhenols, Flavonoids, this compoundEffective for extracting a range of phenolic compounds.[3]
Microwave-Assisted HydrodistillationWaterMicrowave Power-Essential OilsEfficient for volatile compounds, suggesting potential for other components.[9]
Accelerated Solvent Extraction (ASE)50% Ethanol/Water60°C10 min (3 cycles)Flavonoids, IsoflavonoidsGreen and efficient method for polyphenol extraction.[16]

Visualizations

experimental_workflow plant_material Plant Material (Solidago virgaurea) drying Drying plant_material->drying grinding Grinding drying->grinding extraction Extraction (e.g., UAE, MAE, Infusion) grinding->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract purification Purification crude_extract->purification macroporous_resin Macroporous Resin Chromatography purification->macroporous_resin Initial Cleanup prep_hplc Preparative HPLC macroporous_resin->prep_hplc Enriched Fraction pure_this compound Pure this compound prep_hplc->pure_this compound Final Purification

Caption: Experimental workflow for the recovery of this compound.

troubleshooting_logic start Low this compound Yield check_extraction Review Extraction Protocol start->check_extraction check_purification Review Purification Protocol start->check_purification extraction_issue Extraction Inefficient? check_extraction->extraction_issue purification_issue Purification Loss? check_purification->purification_issue optimize_extraction Optimize Solvent, Time, Temp. extraction_issue->optimize_extraction Yes check_plant_material Analyze Raw Material Quality extraction_issue->check_plant_material No optimize_purification Optimize Resin/HPLC Method purification_issue->optimize_purification Yes check_degradation Assess for Degradation purification_issue->check_degradation No

References

Dealing with co-eluting compounds in Leiocarposide purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with co-eluting compounds during the purification of Leiocarposide.

Troubleshooting Guides

Problem: Poor resolution and co-eluting peaks in the chromatogram.

When purifying this compound from complex mixtures such as extracts of Solidago virgaurea, co-elution with structurally similar compounds is a common challenge. The primary suspects for co-elution are other phenolic glycosides and flavonoids that are abundant in the plant material.

Initial Assessment:

  • Peak Purity Analysis: If you have a photodiode array (PDA) detector, check the peak purity of the this compound peak. A non-homogenous peak across its width is a strong indication of a co-eluting impurity.

  • Mass Spectrometry (MS) Analysis: If coupled with a mass spectrometer, examine the mass spectrum across the elution profile of the target peak. The presence of multiple mass-to-charge ratios (m/z) will confirm co-elution.

Potential Co-eluting Compounds:

Based on the phytochemical profile of Solidago virgaurea, the following compounds are likely to co-elute with this compound due to their similar polarity and structural characteristics.

Compound ClassSpecific ExamplesRationale for Co-elution
Phenolic Glycosides Virgaureoside AStructurally very similar to this compound, differing in the glycosidic linkage or aglycone structure.
Flavonoid Glycosides Quercetin-3-O-glucoside, Kaempferol-3-O-glucoside, RutinThese compounds share a similar glycosidic nature and polarity, leading to close retention times in reversed-phase chromatography.[1]
Phenolic Acids Chlorogenic acid, Caffeic acidThese polar compounds are abundant in Solidago extracts and can have overlapping retention times with polar glycosides.[2]

Troubleshooting Workflow for Co-eluting Peaks

G start Poor Resolution/ Co-elution Observed pda Check Peak Purity (PDA Detector) start->pda ms Analyze Mass Spectrum (LC-MS) start->ms impure Co-elution Confirmed pda->impure ms->impure mobile_phase Optimize Mobile Phase impure->mobile_phase Yes gradient Adjust Gradient Slope (shallower gradient) mobile_phase->gradient solvent Change Organic Solvent (e.g., Acetonitrile to Methanol) mobile_phase->solvent ph Modify Mobile Phase pH (e.g., add 0.1% Formic Acid) mobile_phase->ph not_resolved Resolution Still Poor gradient->not_resolved solvent->not_resolved ph->not_resolved stationary_phase Change Stationary Phase c18_alt Try Different C18 (e.g., with different end-capping) stationary_phase->c18_alt phenyl_hexyl Use Phenyl-Hexyl or Cyano Column stationary_phase->phenyl_hexyl c18_alt->not_resolved phenyl_hexyl->not_resolved other_params Adjust Other Parameters temp Vary Column Temperature other_params->temp flow Decrease Flow Rate other_params->flow resolved Resolution Achieved temp->resolved flow->resolved not_resolved->stationary_phase Try Next Step not_resolved->other_params Try Next Step

Caption: Troubleshooting decision tree for resolving co-eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for this compound purification?

A: For the separation of phenolic glycosides like this compound, a reversed-phase C18 (octadecyl-silica) column is the most commonly used stationary phase.[3] Its nonpolar nature is well-suited for retaining and separating moderately polar compounds from a complex plant extract.

Q2: Should I use an isocratic or gradient elution method?

A: Due to the complexity of plant extracts containing compounds with a wide range of polarities, a gradient elution is almost always necessary for the purification of flavonoid and phenolic glycosides.[3][4] A gradient method, where the concentration of the organic solvent is gradually increased, allows for the effective elution of both polar glycosides and less polar compounds within a single run.

Q3: How does mobile phase pH affect the separation?

A: The pH of the mobile phase can significantly impact the retention time and peak shape of phenolic compounds.[5][6][7][8] Acidifying the mobile phase (e.g., with 0.1% formic acid or acetic acid) is a common practice.[3] This suppresses the ionization of phenolic hydroxyl groups, leading to better peak shapes and more reproducible retention times.

Q4: I'm still seeing co-elution after optimizing my mobile phase. What's next?

A: If mobile phase optimization is insufficient, consider changing the stationary phase. Different C18 columns from various manufacturers can offer different selectivities due to variations in silica (B1680970) purity and end-capping. For a more significant change in selectivity, consider a phenyl-hexyl or a cyano (CN) stationary phase.[4] These phases provide different retention mechanisms that can help resolve structurally similar compounds.

Q5: Can temperature and flow rate be adjusted to improve resolution?

A: Yes. Lowering the flow rate generally increases the number of theoretical plates and can improve resolution, albeit at the cost of longer run times. Temperature can also affect selectivity. It is advisable to systematically evaluate the effect of column temperature (e.g., in increments of 10°C) to find the optimal condition for your separation.[3]

Experimental Protocols

Protocol 1: General Preparative HPLC Method for this compound Purification

This protocol provides a starting point for the preparative purification of this compound from a pre-cleaned Solidago virgaurea extract.

Instrumentation:

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm)

  • UV/Vis or PDA detector

  • Fraction collector

Mobile Phase:

  • Mobile Phase A: Water with 0.1% (v/v) formic acid

  • Mobile Phase B: Acetonitrile or Methanol

Gradient Elution Program:

Time (min)% Mobile Phase B
010
510
4550
5095
5595
6010
7010

Procedure:

  • Dissolve the pre-cleaned Solidago virgaurea extract in a minimal amount of the initial mobile phase.

  • Filter the sample through a 0.45 µm syringe filter.

  • Equilibrate the preparative HPLC column with the initial mobile phase conditions for at least 3 column volumes.

  • Inject the sample onto the column.

  • Run the gradient elution program and monitor the chromatogram at a suitable wavelength (e.g., 280 nm or 330 nm).

  • Collect fractions corresponding to the this compound peak.

  • Analyze the collected fractions for purity using an analytical HPLC method.

  • Pool the pure fractions and remove the solvent under reduced pressure.

General Purification Workflow

G start Crude Plant Extract spe Solid-Phase Extraction (SPE) (e.g., C18 cartridge) start->spe fractionation Initial Fractionation (e.g., Flash Chromatography) spe->fractionation prep_hplc Preparative HPLC fractionation->prep_hplc fractions Collect Fractions prep_hplc->fractions purity_check Purity Analysis (Analytical HPLC) fractions->purity_check pure Pure this compound purity_check->pure Purity > 95% impure Impure Fractions purity_check->impure Purity < 95% repurify Re-purification impure->repurify repurify->prep_hplc

Caption: General workflow for the purification of this compound.

References

Technical Support Center: Troubleshooting Unexpected Side Effects in Animal Studies with Leiocarposide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Leiocarposide in animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential unexpected side effects and challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected lethargy and reduced activity in our rodents following this compound administration. What could be the cause and how should we proceed?

A1: Lethargy and reduced activity can be indicators of several underlying issues. Based on the known analgesic properties of this compound, mild sedation could be an expected pharmacological effect. However, if the lethargy is profound or accompanied by other clinical signs, it warrants a thorough investigation.

Troubleshooting Guide:

  • Dose-Response Evaluation: Determine if the severity of lethargy correlates with the administered dose of this compound. A clear dose-dependent increase in sedation would suggest a pharmacological effect. Consider reducing the dose to a lower therapeutic range.

  • Comprehensive Behavioral Assessment: Implement a standardized behavioral monitoring protocol to objectively quantify the changes in activity.[1][2][3][4][5] This can include open field tests to measure locomotor activity and home cage monitoring.

  • Clinical Health Monitoring: Conduct daily health checks, monitoring for signs of dehydration (e.g., skin tenting, sunken eyes), weight loss, and changes in posture or grooming habits.[3][5]

  • Rule out Hypoglycemia: Some natural compounds can influence blood glucose levels. Measure blood glucose at baseline and at time points corresponding with peak lethargy.

Experimental Protocol: Behavioral Monitoring

  • Objective: To quantify changes in locomotor activity and exploratory behavior.

  • Apparatus: Open field arena (e.g., 50cm x 50cm with 40cm high walls).

  • Procedure:

    • Acclimate the animal to the testing room for at least 30 minutes prior to the test.

    • Gently place the animal in the center of the open field.

    • Record activity for 10-15 minutes using an automated tracking system or by manual observation.

    • Key parameters to analyze include total distance traveled, time spent in the center versus the periphery, and rearing frequency.

  • Data Analysis: Compare the behavioral parameters of the this compound-treated group with a vehicle-treated control group.

Q2: Our study involves chronic administration of this compound, and we have noted a significant increase in urine output and water consumption in the treated group. Is this a cause for concern?

A2: Increased urine output (polyuria) and water consumption (polydipsia) are potential side effects, given that this compound is known to have diuretic properties.[6][7][8] While this may be an expected pharmacological effect, it is crucial to monitor for secondary complications such as dehydration and electrolyte imbalances, especially in long-term studies.

Troubleshooting Guide:

  • Quantitative Monitoring of Fluid Balance: Utilize metabolic cages to accurately measure 24-hour urine volume and water intake.[6][8][9][10] This will provide quantitative data on the diuretic effect.

  • Serum and Urine Electrolyte Analysis: Collect blood and urine samples to analyze key electrolyte levels (Sodium, Potassium, Chloride).[11][12][13][14] Significant deviations from baseline or control values may indicate a need for intervention.

  • Renal Function Assessment: Measure serum creatinine (B1669602) and urea (B33335) levels to assess kidney function.[11][12][13][14][15] While a diuretic effect itself doesn't imply renal damage, it's a prudent precautionary measure.

  • Hydration Status: Monitor for clinical signs of dehydration and record daily body weights. A sudden or significant drop in body weight can be an indicator of dehydration.[9]

Data Presentation: Hypothetical Renal Function and Electrolyte Panel

ParameterControl (Vehicle)This compound (Low Dose)This compound (High Dose)
Serum Creatinine (mg/dL) 0.5 ± 0.10.6 ± 0.10.7 ± 0.2
Serum Urea (mg/dL) 20 ± 322 ± 425 ± 5
Serum Sodium (mEq/L) 142 ± 2138 ± 3135 ± 4
Serum Potassium (mEq/L) 4.5 ± 0.34.1 ± 0.43.7 ± 0.5
24h Urine Volume (mL) 10 ± 218 ± 325 ± 4

*Note: Data are presented as mean ± SD. p < 0.05 compared to control. This is hypothetical data for illustrative purposes.

Q3: We are observing signs of gastrointestinal (GI) distress, such as soft stools and occasional diarrhea, in mice receiving higher doses of this compound. How can we manage this?

A3: Gastrointestinal disturbances are a common side effect of many orally administered compounds, including some with anti-inflammatory properties. It is important to characterize the severity of these effects and take steps to mitigate them.

Troubleshooting Guide:

  • Fecal Scoring: Implement a standardized fecal scoring system to objectively assess stool consistency. This will help in determining the dose-dependency of the GI effects.

  • Gastrointestinal Motility Assay: A charcoal meal transit test can be performed to determine if this compound is altering GI motility.[16][17][18]

  • Histopathological Examination: At the end of the study, or if animals are euthanized due to severe GI distress, collect sections of the stomach and intestines for histopathological analysis to check for signs of inflammation or ulceration.

  • Dose and Formulation Adjustment: Consider reducing the dose or exploring different vehicle formulations that may improve GI tolerance.

Experimental Protocol: Charcoal Meal Gastrointestinal Motility Test

  • Objective: To assess the effect of this compound on gastrointestinal transit time.

  • Procedure:

    • Fast mice for 4-6 hours with free access to water.

    • Administer this compound or vehicle control by oral gavage.

    • After a set time (e.g., 30 minutes), administer a charcoal meal (e.g., 5% charcoal in 10% gum acacia) orally.

    • After a further set time (e.g., 20-30 minutes), euthanize the animals by an approved method.

    • Carefully dissect the small intestine from the pyloric sphincter to the cecum.

    • Measure the total length of the small intestine and the distance traveled by the charcoal meal.

  • Data Analysis: Calculate the percentage of intestinal transit for each animal: (Distance traveled by charcoal / Total length of small intestine) x 100. Compare the mean transit percentage between the treated and control groups.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_monitoring Monitoring cluster_analysis Analysis animal_acclimation Animal Acclimation baseline_measurements Baseline Measurements (Weight, Blood, etc.) animal_acclimation->baseline_measurements randomization Group Randomization baseline_measurements->randomization leiocarposide_admin This compound/ Vehicle Administration randomization->leiocarposide_admin behavioral_assessment Behavioral Assessment leiocarposide_admin->behavioral_assessment clinical_signs Clinical Sign Monitoring leiocarposide_admin->clinical_signs metabolic_cages Metabolic Cage (Urine/Water Intake) leiocarposide_admin->metabolic_cages terminal_collection Terminal Sample Collection (Blood, Tissues) behavioral_assessment->terminal_collection clinical_signs->terminal_collection metabolic_cages->terminal_collection biochemical_analysis Biochemical Analysis terminal_collection->biochemical_analysis histopathology Histopathology terminal_collection->histopathology data_analysis Data Analysis & Interpretation biochemical_analysis->data_analysis histopathology->data_analysis

Figure 1: General experimental workflow for in vivo studies with this compound.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) receptor Receptor (e.g., TLR4) inflammatory_stimuli->receptor mapk MAPK Pathway receptor->mapk ikk IKK Complex receptor->ikk mapk->ikk ikb IκB ikk->ikb phosphorylates nfkb NF-κB ikb->nfkb releases nfkb_n NF-κB nfkb->nfkb_n translocates This compound This compound This compound->mapk Inhibits This compound->ikk Inhibits gene_transcription Pro-inflammatory Gene Transcription nfkb_n->gene_transcription

Figure 2: Potential mechanism of this compound's anti-inflammatory action.

References

Technical Support Center: Optimizing In Vivo Studies of Leiocarposide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leiocarposide. The information is based on available scientific literature and established pharmacological testing principles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound is a phenolic bisglucoside naturally found in plants of the Solidago genus, particularly Solidago virgaurea L. (European goldenrod).[1][2] It is recognized as one of the active compounds contributing to the plant's traditional use as an anti-inflammatory, analgesic (pain-relieving), and diuretic agent.[3][4] Several studies on extracts from Solidago virgaurea suggest that this compound, in synergy with other compounds like flavonoids and saponins, is responsible for these effects.[4][5]

Q2: What is a recommended starting dose for in vivo studies of this compound?

Currently, there is a limited amount of published data on the effective dose of pure this compound in animal models. Therefore, a definitive dose cannot be recommended. A dose-finding (or dose-ranging) study is essential to determine the optimal dose for your specific model and endpoint.

However, based on comparative data, a logical starting point can be inferred. An early study noted that this compound's analgesic effect in the hot-plate test in mice was very similar to that of aminophenazone.[3] Aminophenazone has been shown to be effective in this test at intraperitoneal (i.p.) doses of 50 mg/kg and 100 mg/kg .[1]

Therefore, a pilot study for this compound could reasonably explore a range starting from a lower dose (e.g., 10 mg/kg) and escalating up to or beyond this range (e.g., 30 mg/kg, 100 mg/kg).

Q3: How should this compound be formulated for in vivo administration?

For preclinical in vivo studies, especially with compounds that may have limited water solubility, a common formulation strategy involves a co-solvent system. A widely used vehicle for intraperitoneal (i.p.) or oral gavage administration consists of:

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Saline or Phosphate-Buffered Saline (PBS)

A sample formulation could be 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline.[6] It is critical to first dissolve the this compound in DMSO before adding the other components. The final concentration should be calculated based on the highest intended dose and the dosing volume (e.g., 10 mL/kg for mice).

Q4: What are the potential signaling pathways modulated by this compound?

The precise molecular mechanism of action for this compound has not been fully elucidated. However, based on its established anti-inflammatory activity, it is hypothesized to interfere with major inflammatory signaling cascades. Plant extracts containing this compound have been shown to inhibit the production of pro-inflammatory mediators.[4] Therefore, likely targets for investigation include the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways . These pathways are critical regulators of inflammatory responses, controlling the expression of cytokines like TNF-α and IL-6, and enzymes such as COX-2 and iNOS.[7][8][9]

Troubleshooting Guides

Problem: No observable effect at the initial dose.

  • Verify Compound Activity: Ensure the purity and integrity of your this compound batch. If possible, perform an in vitro assay (e.g., assessing anti-inflammatory effects on LPS-stimulated macrophages) to confirm biological activity.

  • Check Formulation and Solubility: After preparing your dosing solution, visually inspect it for any precipitation. If the compound has crashed out of solution, it will not be bioavailable. Consider adjusting the solvent ratios or using gentle warming and sonication to aid dissolution.

  • Increase the Dose: The initial dose may be sub-therapeutic. Based on your pilot study, escalate the dose in subsequent cohorts. Refer to the dose-ranging study design below.

  • Consider Administration Route: Intraperitoneal (i.p.) injection generally leads to higher bioavailability than oral gavage (p.o.). If using the oral route, a higher dose may be necessary to account for first-pass metabolism.

Problem: Signs of toxicity or adverse events are observed.

  • Reduce the Dose: The dose may be too high. Immediately halt the study in the affected cohort and conduct a new study arm with a lower dose.

  • Assess Formulation Vehicle Effects: Run a control group that receives only the vehicle solution. Some vehicles, especially at high concentrations, can cause irritation or other non-specific effects.

  • Monitor Animal Welfare: Closely observe animals for signs of distress, weight loss, or changes in behavior. An acute toxicity study may be warranted to establish a maximum tolerated dose (MTD).

Data Presentation: Dosage Summary

The following table summarizes dosage information for this compound and related compounds to guide experimental design.

Compound/ExtractAnimal ModelSpeciesRouteDosageObserved EffectReference
Aminophenazone Hot-Plate TestMicei.p.50 - 100 mg/kgAnalgesic[1]
Solidago virgaurea ExtractStreptozotocin-induced diabetesMicei.p.100 mg/kgAnti-hyperglycemic
Solidago virgaurea ExtractPaw Edema ModelRatsp.o.500 mg/kgAnti-inflammatory[2]
Flavone GlycosideCarrageenan-induced paw edemaRatsp.o.5, 10, 20 mg/kgAnti-inflammatory
GentiopicrosideAdjuvant-induced arthritisRatsi.g.30, 60, 90 mg/kgAnti-inflammatory

Note: The concentration of this compound within the Solidago virgaurea extracts was not specified in the cited studies.

Experimental Protocols

Protocol 1: Dose-Finding Study for Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)

This protocol outlines a typical dose-ranging study to determine the efficacy of this compound in a rat model of acute inflammation.

  • Animals: Male Wistar rats (180-220 g).

  • Acclimatization: Acclimatize animals for at least 7 days before the experiment.

  • Grouping (n=6-8 per group):

    • Group 1 (Negative Control): Vehicle only.

    • Group 2 (Positive Control): Indomethacin or Diclofenac (e.g., 10 mg/kg, p.o.).

    • Group 3 (Test Article - Low Dose): this compound (e.g., 10 mg/kg).

    • Group 4 (Test Article - Mid Dose): this compound (e.g., 30 mg/kg).

    • Group 5 (Test Article - High Dose): this compound (e.g., 100 mg/kg).

  • Procedure: a. Fast animals overnight with free access to water. b. Administer the vehicle, positive control, or this compound via the chosen route (e.g., i.p. or p.o.). c. After 60 minutes, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat. d. Measure the paw volume or thickness using a plethysmometer or digital calipers immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: a. Calculate the percentage increase in paw edema for each animal compared to its baseline (0 h) measurement. b. Calculate the percentage inhibition of edema for each treatment group relative to the negative control group. c. Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).

Protocol 2: Analgesic Activity Assessment (Hot-Plate Test)

This protocol is used to evaluate the central analgesic effects of this compound in mice.

  • Animals: Male Swiss albino mice (25-30 g).

  • Apparatus: Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure: a. Place each mouse individually on the hot plate and record the reaction time in seconds. The endpoint is the latency to a nociceptive response, such as licking a hind paw or jumping. b. To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) must be established. If a mouse does not respond within this time, it should be removed, and the cut-off time recorded as its latency. c. After establishing a baseline latency for all animals, administer the vehicle, positive control (e.g., Morphine, 10 mg/kg, i.p.), or this compound. d. Re-test the animals on the hot plate at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: a. Compare the post-treatment latencies to the baseline latencies for each group. b. Analyze the data for statistical significance using an appropriate test, such as two-way ANOVA with repeated measures.

Visualizations: Workflows and Pathways

G start_node Start: Hypothesis (this compound has in vivo activity) lit_review Literature Review & Comparator Compound Analysis (e.g., Aminophenazone) start_node->lit_review formulation Formulation Development & Solubility Check lit_review->formulation pilot_study Pilot Dose-Ranging Study (e.g., 10, 30, 100 mg/kg) formulation->pilot_study assess_tox Assess for Toxicity & Adverse Effects pilot_study->assess_tox Observe Animals no_effect Assess for Efficacy (e.g., Paw Edema) assess_tox->no_effect No dose_adjust_down Reduce Dose or Reformulate assess_tox->dose_adjust_down Yes dose_adjust_up Increase Dose no_effect->dose_adjust_up No (Sub-therapeutic) efficacy_study Definitive Efficacy Study with Optimized Dose no_effect->efficacy_study Yes (Effective Dose Found) dose_adjust_down->pilot_study dose_adjust_up->pilot_study end_node End: Effective Dose Identified efficacy_study->end_node G stimulus Inflammatory Stimulus (e.g., Carrageenan, LPS) receptor Cell Surface Receptors (e.g., TLR4) stimulus->receptor mapk MAPK Pathway (p38, ERK, JNK) receptor->mapk ikb IκBα Degradation receptor->ikb gene Gene Transcription mapk->gene nfkb NF-κB Activation (p65/p50 translocation) ikb->nfkb nfkb->gene mediators Pro-inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) gene->mediators inflammation Inflammation mediators->inflammation This compound This compound (Hypothesized Action) This compound->mapk This compound->ikb

References

Validation & Comparative

Leiocarposide: An In Vivo Examination of Its Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Leiocarposide's Anti-Inflammatory Activity in Preclinical Models.

This compound, a phenolic bisglucoside isolated from Solidago virgaurea (European goldenrod), has demonstrated notable anti-inflammatory properties. This guide provides a comprehensive in vivo comparison of this compound's performance against established anti-inflammatory agents, supported by experimental data and detailed methodologies. The information presented herein is intended to inform further research and development of novel anti-inflammatory therapeutics.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory efficacy of this compound has been evaluated in the carrageenan-induced paw edema model in rats, a standard and widely used assay for acute inflammation. The data presented below summarizes the percentage of edema inhibition by this compound compared to a classic non-steroidal anti-inflammatory drug (NSAID), Phenylbutazone.

Treatment GroupDose (mg/kg)Time Post-CarrageenanEdema Inhibition (%)
This compound2002 hours3%
5 hours27%
Phenylbutazone1002 hours53%
5 hours54%

Data sourced from a study by Metzner et al. (1984) as cited in subsequent research.

Experimental Protocols

The following is a detailed methodology for the carrageenan-induced paw edema assay, a representative in vivo model for assessing acute inflammation.

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound by measuring its ability to reduce acute inflammation induced by carrageenan in the rat paw.

Animals: Male Wistar rats (150-200g) are typically used for this model. Animals are housed under standard laboratory conditions with free access to food and water.

Procedure:

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Compound Administration: The test compound (e.g., this compound) is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose. The control group receives the vehicle, and the positive control group receives a standard anti-inflammatory drug (e.g., Phenylbutazone, Diclofenac, or Indomethacin).

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured at various time points after carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.

  • Calculation of Edema and Inhibition:

    • The volume of edema is calculated as the difference between the paw volume at each time point and the initial paw volume.

    • The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Edema volume of control - Edema volume of treated group) / Edema volume of control] x 100

Proposed Mechanism of Action and Signaling Pathways

The anti-inflammatory effects of phenolic compounds like this compound are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory cascade. The diagrams below illustrate the proposed mechanism of action.

G cluster_0 Inflammatory Stimulus (e.g., Carrageenan) cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Nuclear Events cluster_4 Inflammatory Response Inflammatory Stimulus Inflammatory Stimulus TLR4 Toll-like Receptor 4 (TLR4) Inflammatory Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 MAPK_pathway MAPK Pathway (p38, JNK, ERK) TRAF6->MAPK_pathway IKK_complex IKK Complex TRAF6->IKK_complex NFkB_activation NF-κB Activation MAPK_pathway->NFkB_activation IKK_complex->NFkB_activation NFkB_translocation NF-κB Translocation to Nucleus NFkB_activation->NFkB_translocation Leiocarposide_inhibition This compound (Inhibition) Leiocarposide_inhibition->MAPK_pathway Leiocarposide_inhibition->IKK_complex Gene_expression Pro-inflammatory Gene Expression NFkB_translocation->Gene_expression Inflammatory_mediators COX-2, TNF-α, IL-1β, IL-6 Gene_expression->Inflammatory_mediators Inflammation Inflammation (Edema, Pain) Inflammatory_mediators->Inflammation

Caption: Proposed anti-inflammatory mechanism of this compound.

The diagram above illustrates the putative mechanism by which this compound may exert its anti-inflammatory effects. It is hypothesized that this compound inhibits the activation of the NF-κB and MAPK signaling pathways, which are critical in the transcriptional activation of pro-inflammatory genes.

G cluster_0 Experimental Workflow Animal_Acclimatization Animal Acclimatization (Wistar Rats) Baseline_Measurement Baseline Paw Volume Measurement Animal_Acclimatization->Baseline_Measurement Compound_Administration Compound Administration (this compound/Control) Baseline_Measurement->Compound_Administration Carrageenan_Injection Carrageenan Injection (1% in hind paw) Compound_Administration->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement (hourly for 5h) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data Analysis (% Edema Inhibition) Paw_Volume_Measurement->Data_Analysis

Caption: Workflow for in vivo anti-inflammatory screening.

This workflow diagram outlines the key steps involved in the carrageenan-induced paw edema model, from animal preparation to data analysis, providing a clear overview of the experimental process for evaluating the anti-inflammatory activity of compounds like this compound.

A Comparative Study of Leiocarposide and Quercetin as Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant properties of Leiocarposide and the well-characterized flavonoid, quercetin (B1663063). While extensive data exists for quercetin, this guide also highlights the current state of research on this compound, identifying areas for future investigation.

Introduction to the Compounds

This compound is a phenolic bisglucoside primarily isolated from plants of the Solidago genus, such as Solidago virgaurea L. (European goldenrod).[1][2] It is recognized for its contribution to the anti-inflammatory and diuretic properties of Solidago extracts.[2][3] However, specific studies quantifying its intrinsic antioxidant activity are limited in the currently available scientific literature. The antioxidant effects of Solidago extracts are generally attributed to the synergistic action of their total polyphenolic content, which includes a variety of flavonoids and phenolic acids.[2][3]

Quercetin is a highly researched flavonoid found in a wide array of fruits, vegetables, and grains.[4] It is renowned for its potent antioxidant and anti-inflammatory effects.[4] Its chemical structure, featuring multiple hydroxyl groups and a C2=C3 double bond, is key to its ability to scavenge free radicals and chelate metal ions.[5]

Comparative Analysis of Antioxidant Activity

Antioxidant AssayQuercetinThis compoundReference(s)
DPPH Radical Scavenging Activity (IC50) ~1.89 - 33.03 µg/mLData Not Available[6][7]
ABTS Radical Scavenging Activity (IC50) ~1.89 ± 0.33 µg/mLData Not Available[6]
FRAP (Ferric Reducing Antioxidant Power) Exhibits significant reducing powerData Not Available[8]

Note: The IC50 values for quercetin can vary depending on the specific experimental conditions.

Mechanisms of Antioxidant Action

This compound: The precise mechanisms of antioxidant action for isolated this compound have not been extensively studied. As a phenolic compound, it is hypothesized to exert antioxidant effects through hydrogen atom donation to neutralize free radicals. Its contribution to the overall antioxidant capacity of Solidago extracts is likely part of a synergistic effect with other phytochemicals.[2][3]

Quercetin: Quercetin employs a multi-faceted approach to combat oxidative stress:

  • Direct Radical Scavenging: Its polyphenolic structure allows it to donate hydrogen atoms, thereby neutralizing a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[9]

  • Metal Ion Chelation: Quercetin can bind to transition metal ions like iron and copper, which prevents them from participating in the Fenton reaction that generates highly reactive hydroxyl radicals.

  • Modulation of Signaling Pathways: Quercetin can upregulate the expression of endogenous antioxidant enzymes by activating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) signaling pathway.[9][10]

  • Enzyme Inhibition: It can inhibit the activity of enzymes that generate ROS, such as xanthine (B1682287) oxidase.

Signaling Pathway: Quercetin and Nrf2-ARE Activation

The diagram below illustrates the activation of the Nrf2-ARE pathway by quercetin, a key mechanism for its indirect antioxidant effects.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Quercetin Quercetin Keap1 Keap1 Quercetin->Keap1 inhibits ROS Oxidative Stress (ROS) ROS->Keap1 induces Nrf2 Nrf2 Keap1->Nrf2 Ub Ubiquitination & Degradation Keap1->Ub promotes ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus & binds AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->AntioxidantEnzymes activates transcription CellularProtection Cellular Protection AntioxidantEnzymes->CellularProtection leads to

Caption: Quercetin facilitates Nrf2 translocation and activation of antioxidant genes.

Experimental Protocols

Detailed methodologies for common in vitro antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[7]

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol (B145695).[11] The solution should be freshly prepared and kept in the dark.

  • Sample Preparation: Prepare various concentrations of the test compounds (this compound, quercetin) and a standard antioxidant (e.g., Trolox or ascorbic acid) in the same solvent.

  • Reaction: Add a specific volume of the sample or standard to a specific volume of the DPPH solution. A blank containing only the solvent and DPPH is also prepared.[11][12]

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).[11]

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.[7]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined from a dose-response curve.[13]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is proportional to their concentration.[14]

Protocol:

  • ABTS•+ Generation: Prepare the ABTS•+ solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM).[14] This mixture is left to stand in the dark at room temperature for 12-16 hours.

  • Reagent Dilution: Before the assay, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a specific absorbance at a particular wavelength (e.g., 0.70 ± 0.02 at 734 nm).[11]

  • Sample Preparation: Prepare various concentrations of the test compounds and a standard antioxidant.

  • Reaction: Add a small volume of the sample or standard to a larger volume of the diluted ABTS•+ solution.

  • Incubation: Allow the reaction to proceed for a specific time (e.g., 6-7 minutes) at room temperature.[6][15]

  • Measurement: Measure the absorbance at the wavelength of maximum absorbance (around 734 nm).

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as the test compound.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex.[16]

Protocol:

  • FRAP Reagent Preparation: The FRAP reagent is prepared fresh by mixing an acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl (e.g., 10 mM TPTZ in 40 mM HCl), and an aqueous solution of ferric chloride (FeCl₃) (e.g., 20 mM) in a specific ratio (e.g., 10:1:1, v/v/v).[8] The reagent is typically warmed to 37°C before use.

  • Sample Preparation: Prepare the test compounds and a standard (usually ferrous sulfate (B86663), FeSO₄) in a suitable solvent.

  • Reaction: Add a small volume of the sample or standard to a larger volume of the FRAP reagent. A blank is also prepared.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 4-30 minutes) at 37°C.

  • Measurement: Measure the absorbance of the colored product at a specific wavelength (around 593 nm).

  • Calculation: A standard curve is constructed using the ferrous sulfate standard. The antioxidant capacity of the sample is then determined by comparing its absorbance to the standard curve and is expressed as Fe²⁺ equivalents (e.g., µmol Fe²⁺/g of sample).

Experimental Workflow and Comparative Logic

The following diagrams illustrate a generalized workflow for assessing antioxidant activity and the logical framework of this comparative study.

experimental_workflow start Start: Select Compounds (this compound, Quercetin) prep Prepare Stock Solutions & Serial Dilutions start->prep assay Perform Antioxidant Assays prep->assay dpph DPPH Assay assay->dpph abts ABTS Assay assay->abts frap FRAP Assay assay->frap measure Spectrophotometric Measurement dpph->measure abts->measure frap->measure calc Calculate % Inhibition & IC50 or TEAC/FRAP values measure->calc compare Compare Antioxidant Activities calc->compare end Conclusion compare->end

Caption: A generalized workflow for the in vitro assessment of antioxidant capacity.

logical_comparison topic Topic: Comparative Antioxidant Study quercetin Quercetin topic->quercetin This compound This compound topic->this compound data_q Extensive Antioxidant Data Available: - DPPH, ABTS, FRAP - Mechanistic Insights quercetin->data_q data_l Limited Antioxidant Data: - Known Anti-inflammatory Role - Specific Assays Data Lacking This compound->data_l comparison Direct Quantitative Comparison data_q->comparison data_l->comparison conclusion Conclusion: - Quercetin is a potent antioxidant. - this compound's antioxidant  potential requires further study. comparison->conclusion

Caption: Logical flow of the comparative study highlighting the data gap for this compound.

Conclusion

Quercetin is a well-established and potent antioxidant with a variety of mechanisms of action that have been extensively documented. In contrast, while this compound is a known bioactive constituent of Solidago species with demonstrated anti-inflammatory effects, there is a notable lack of specific data on its in vitro antioxidant capacity. This guide serves to summarize the current knowledge and underscores the need for further research to isolate this compound and quantitatively assess its antioxidant properties using standardized assays. Such studies would enable a direct and meaningful comparison with well-characterized antioxidants like quercetin and could unveil new therapeutic applications for this natural compound.

References

Comparative Efficacy of Leiocarposide and Furosemide as Diuretic Agents: A comprehensive guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the diuretic efficacy of leiocarposide, a naturally occurring phenolic glycoside, and furosemide (B1674285), a potent synthetic loop diuretic. This analysis is based on available preclinical data and aims to offer an objective overview for researchers in pharmacology and drug development.

Executive Summary

Furosemide is a well-established and potent diuretic with a rapid onset of action. Its mechanism involves the inhibition of the Na⁺-K⁺-2Cl⁻ cotransporter in the thick ascending limb of the Loop of Henle. While direct comparative studies on isolated this compound are limited, research on extracts of Solidago species, rich in this compound, suggests a diuretic effect. The proposed mechanism for phenolic glycosides involves the modulation of aquaporins and vasopressin V2 receptors, indicating a different pathway compared to furosemide. Further research is required to quantify the diuretic potency of isolated this compound and fully elucidate its mechanism of action.

Data Presentation

Due to the lack of direct comparative studies on isolated this compound versus furosemide, this section presents data from studies on Solidago extracts, where this compound is a key constituent, alongside established data for furosemide.

Table 1: Comparative Diuretic Effects in Rat Models

ParameterFurosemide (20 mg/kg)Solidago canadensis Ethanol Extract (400 mg/kg)
Diuretic Activity (% of Furosemide) 100%91%[1]
Urine Volume Significantly IncreasedSignificantly Increased[1]
Urinary Na⁺ Excretion Significantly IncreasedIncreased[1]
Urinary K⁺ Excretion Significantly IncreasedIncreased[1]
Urinary Cl⁻ Excretion Significantly IncreasedNot consistently reported

Note: The data for the Solidago extract provides an indication of the potential diuretic activity of its constituents, including this compound, but does not represent the effect of isolated this compound.

Experimental Protocols

The following outlines a general experimental protocol for evaluating diuretic activity in rats, synthesized from various preclinical studies.

Acute Diuretic Activity in Saline-Loaded Rats
  • Animal Model: Male Wistar or Sprague-Dawley rats (150-250g) are typically used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week with free access to standard pellet diet and water.

  • Housing: During the experiment, rats are housed individually in metabolic cages that allow for the separate collection of urine and feces.

  • Fasting: Prior to the experiment, animals are fasted for 18 hours with free access to water.

  • Hydration: To ensure a uniform state of hydration and promote urine flow, all rats are pre-treated with a saline load (0.9% NaCl solution, typically 25 ml/kg body weight) administered orally.

  • Grouping and Administration:

    • Control Group: Receives the vehicle (e.g., normal saline or distilled water).

    • Positive Control Group: Receives a standard diuretic, typically furosemide (e.g., 10-20 mg/kg, p.o. or i.p.).

    • Test Groups: Receive varying doses of the test substance (e.g., this compound or plant extract).

  • Urine Collection and Measurement: Urine is collected at regular intervals (e.g., every 1-2 hours) for a total period of 5 to 24 hours. The total volume of urine for each animal is measured.

  • Electrolyte Analysis: The collected urine samples are analyzed for sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) concentrations using a flame photometer or ion-selective electrodes.

  • Data Analysis: The following parameters are calculated and compared between groups:

    • Total urine output (ml/100g body weight).

    • Urinary electrolyte excretion (mEq/100g body weight).

    • Diuretic action (ratio of the mean urine volume of the test group to the control group).

    • Diuretic activity (ratio of the mean urine volume of the test group to the positive control group).

    • Saluretic index (ratio of Na⁺ to K⁺ excretion).

Signaling Pathways and Mechanisms of Action

Furosemide: Inhibition of the Na⁺-K⁺-2Cl⁻ Cotransporter

Furosemide exerts its diuretic effect by blocking the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2) in the apical membrane of epithelial cells in the thick ascending limb of the Loop of Henle. This inhibition prevents the reabsorption of sodium, potassium, and chloride ions from the tubular fluid into the bloodstream, leading to a significant increase in the excretion of these ions and, consequently, water.

Furosemide_Mechanism cluster_lumen cluster_cell cluster_blood cluster_output Lumen Tubular Lumen Cell Thick Ascending Limb Epithelial Cell Lumen->Cell Reabsorption Blood Bloodstream Cell->Blood Transport NaK_ATPase Na⁺/K⁺-ATPase Blood->NaK_ATPase K⁺ NKCC2 Na⁺-K⁺-2Cl⁻ Cotransporter (NKCC2) Ions_in_Cell Na⁺, K⁺, Cl⁻ Urine_Output Increased Urine Output (Diuresis) NKCC2->Urine_Output Electrolyte_Excretion Increased Na⁺, K⁺, Cl⁻ Excretion NKCC2->Electrolyte_Excretion Na_in_Blood Na⁺ NaK_ATPase->Na_in_Blood K_in_Cell K⁺ NaK_ATPase->K_in_Cell Furosemide Furosemide Furosemide->NKCC2 Inhibits Ions_in_Lumen Na⁺, K⁺, Cl⁻ Ions_in_Cell->NaK_ATPase Na⁺

Caption: Mechanism of action of Furosemide.

This compound: Putative Mechanism via Aquaporin and Vasopressin Receptor Modulation

While the precise mechanism of this compound is not fully elucidated, studies on other phenolic glycosides suggest a potential role in modulating the vasopressin V2 receptor (V2R) and aquaporin (AQP) water channels in the kidney's collecting ducts.[2] Vasopressin binding to V2R normally triggers a signaling cascade that leads to the insertion of AQP2 water channels into the apical membrane of collecting duct cells, increasing water reabsorption. Inhibition of this pathway would lead to decreased water reabsorption and increased urine output (aquaretic effect).

Leiocarposide_Mechanism cluster_cell Vasopressin Vasopressin (ADH) V2R Vasopressin V2 Receptor (V2R) Vasopressin->V2R Binds to AC Adenylyl Cyclase V2R->AC Activates This compound This compound (Putative) This compound->V2R Potentially Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_Vesicles AQP2 Vesicles PKA->AQP2_Vesicles Phosphorylates AQP2_Membrane AQP2 inserted into Apical Membrane AQP2_Vesicles->AQP2_Membrane Translocation Water_Reabsorption Water Reabsorption AQP2_Membrane->Water_Reabsorption Facilitates Urine_Output Increased Urine Output (Aquaretic Effect) Water_Reabsorption->Urine_Output Decreased reabsorption leads to Cell Collecting Duct Principal Cell

Caption: Putative mechanism of action for this compound.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the in vivo evaluation of diuretic activity.

Diuretic_Activity_Workflow Start Start: Animal Acclimatization Fasting 18-hour Fasting (Water ad libitum) Start->Fasting Hydration Oral Saline Load (25 ml/kg) Fasting->Hydration Grouping Random Group Assignment Hydration->Grouping Group_Control Control Group (Vehicle) Grouping->Group_Control Group_Furosemide Positive Control (Furosemide) Grouping->Group_Furosemide Group_this compound Test Group (this compound) Grouping->Group_this compound Administration Oral Administration of Substances Group_Control->Administration Group_Furosemide->Administration Group_this compound->Administration Housing Placement in Metabolic Cages Administration->Housing Urine_Collection Urine Collection (0-5h or 0-24h) Housing->Urine_Collection Measurement Measure Urine Volume Urine_Collection->Measurement Analysis Analyze Urine Electrolytes (Na⁺, K⁺, Cl⁻) Urine_Collection->Analysis Data_Analysis Data Analysis and Comparison Measurement->Data_Analysis Analysis->Data_Analysis End End Data_Analysis->End

References

Head-to-head comparison of different extraction methods for Leiocarposide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing the Isolation of a Key Bioactive Compound from Solidago virgaurea

Leiocarposide, a phenolic glucoside found in the medicinal plant Solidago virgaurea (European goldenrod), has garnered significant interest for its potential therapeutic properties. The efficient extraction of this bioactive compound is a critical first step in research and drug development. This guide provides a head-to-head comparison of various extraction methods for this compound, supported by available experimental data and detailed methodologies to aid in the selection of the most suitable technique for your research needs.

Comparative Analysis of Extraction Methods

The choice of extraction method significantly impacts the yield, purity, and overall efficiency of this compound isolation. This section compares conventional and modern techniques, summarizing their principles and performance based on scientific literature.

Table 1: Quantitative Comparison of this compound Extraction Methods

Extraction MethodPrincipleSolventTemperatureTimeThis compound Yield (mg/g DW)PurityKey AdvantagesKey Disadvantages
Maceration Soaking of plant material in a solvent to allow for the diffusion of compounds.Ethanol (B145695), Methanol, WaterRoom Temperature24-72 hoursLowerLowerSimple, low cost, suitable for thermolabile compounds.Time-consuming, large solvent consumption, lower efficiency.
Heat Reflux Extraction (HRE) Boiling a solvent with the plant material, with the vapor being condensed and returned to the extraction vessel.60% EthanolBoiling point of solvent30 minutes - 2 hoursModerateModerateHigher efficiency than maceration, shorter extraction time.Requires heating, potential for degradation of thermolabile compounds.
Ultrasound-Assisted Extraction (UAE) Use of ultrasonic waves to disrupt cell walls and enhance mass transfer.70% Ethanol40-60°C30-60 minutesHigh (e.g., ~2.08 mg/g DW)[1]HighReduced extraction time and solvent consumption, improved yield, suitable for heat-sensitive compounds.Requires specialized equipment, potential for localized heating.
Microwave-Assisted Extraction (MAE) Use of microwave energy to heat the solvent and plant material, causing cell rupture.Ethanol, Methanol50-100°C5-15 minutesHighHighVery short extraction time, reduced solvent use, high efficiency.Requires specialized microwave equipment, potential for localized overheating.
Supercritical Fluid Extraction (SFE) Use of a supercritical fluid (e.g., CO2) as the solvent.Supercritical CO2 with co-solvents (e.g., Ethanol)40-60°C1-2 hoursModerate to HighVery HighEnvironmentally friendly ("green"), high selectivity, solvent-free extract.High initial equipment cost, may require co-solvents for polar compounds.
Pressurized Liquid Extraction (PLE) Extraction with solvents at elevated temperatures and pressures.Water, Ethanol, Acetone70-140°C10-20 minutesHighHighFast, efficient, requires less solvent than conventional methods.High pressure and temperature require specialized equipment.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific experiments. The following sections provide representative protocols for the key extraction methods discussed.

Maceration

Objective: To extract this compound using a simple solvent soaking method.

Materials:

  • Dried and powdered Solidago virgaurea plant material (aerial parts).

  • Solvent: 70% (v/v) Ethanol in water.

  • Erlenmeyer flask with a stopper.

  • Shaker.

  • Filtration apparatus (e.g., Buchner funnel, filter paper).

  • Rotary evaporator.

Procedure:

  • Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.

  • Add 100 mL of 70% ethanol to the flask (solid-to-liquid ratio of 1:10 w/v).

  • Stopper the flask and place it on a shaker at room temperature.

  • Macerate for 48 hours with continuous agitation.

  • After 48 hours, filter the mixture through a Buchner funnel with filter paper to separate the extract from the plant residue.

  • Wash the residue with a small amount of fresh solvent to ensure maximum recovery.

  • Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 50°C to remove the ethanol.

  • The resulting aqueous extract can be freeze-dried to obtain a solid crude extract.

Heat Reflux Extraction (HRE)

Objective: To extract this compound using heat to increase extraction efficiency.

Materials:

  • Dried and powdered Solidago virgaurea plant material.

  • Solvent: 60% (v/v) Ethanol in water.[2][3]

  • Round-bottom flask.

  • Reflux condenser.

  • Heating mantle.

  • Filtration apparatus.

  • Rotary evaporator.

Procedure:

  • Place 10 g of the powdered plant material into a 250 mL round-bottom flask.

  • Add 100 mL of 60% ethanol (1:10 w/v ratio).

  • Attach the reflux condenser to the flask and place it in a heating mantle.

  • Heat the mixture to the boiling point of the solvent and maintain a gentle reflux for 1 hour.[2][3]

  • After 1 hour, turn off the heat and allow the mixture to cool to room temperature.

  • Filter the cooled mixture to separate the extract.

  • Wash the plant residue with a small volume of fresh solvent.

  • Combine the filtrates and concentrate using a rotary evaporator.

Ultrasound-Assisted Extraction (UAE)

Objective: To utilize ultrasonic energy for the efficient extraction of this compound.

Materials:

  • Dried and powdered Solidago virgaurea plant material.

  • Solvent: 70% (v/v) Ethanol in water.

  • Beaker or flask.

  • Ultrasonic bath or probe sonicator.

  • Temperature control system.

  • Filtration or centrifugation apparatus.

  • Rotary evaporator.

Procedure:

  • Place 10 g of the powdered plant material in a 250 mL beaker.

  • Add 100 mL of 70% ethanol (1:10 w/v ratio).

  • Place the beaker in an ultrasonic bath with a set temperature of 50°C.

  • Apply sonication at a frequency of 40 kHz for 45 minutes.

  • After sonication, separate the extract from the solid residue by filtration or centrifugation.

  • Concentrate the extract using a rotary evaporator to remove the ethanol.

Microwave-Assisted Extraction (MAE)

Objective: To employ microwave energy for the rapid extraction of this compound.

Materials:

  • Dried and powdered Solidago virgaurea plant material.

  • Solvent: 70% (v/v) Ethanol in water.

  • Microwave extraction vessel.

  • Microwave extraction system with power and temperature control.

  • Filtration apparatus.

  • Rotary evaporator.

Procedure:

  • Place 5 g of the powdered plant material into a microwave extraction vessel.

  • Add 50 mL of 70% ethanol (1:10 w/v ratio).

  • Seal the vessel and place it in the microwave extractor.

  • Set the microwave power to 400 W and the extraction time to 10 minutes. Maintain the temperature at 80°C.

  • After the extraction is complete, allow the vessel to cool to a safe temperature.

  • Open the vessel and filter the contents to separate the extract.

  • Concentrate the filtrate using a rotary evaporator.

Visualizing the Extraction Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each extraction method.

Maceration_Workflow start Start plant_prep Prepare Powdered Solidago virgaurea start->plant_prep mixing Mix with 70% Ethanol plant_prep->mixing maceration Macerate for 48h (Shaker) mixing->maceration filtration Filter Mixture maceration->filtration concentration Concentrate Extract (Rotary Evaporator) filtration->concentration end Crude this compound Extract concentration->end

Caption: Workflow for Maceration Extraction of this compound.

HRE_Workflow start Start plant_prep Prepare Powdered Solidago virgaurea start->plant_prep mixing Mix with 60% Ethanol plant_prep->mixing reflux Heat under Reflux (1 hour) mixing->reflux cooling Cool to Room Temperature reflux->cooling filtration Filter Mixture cooling->filtration concentration Concentrate Extract (Rotary Evaporator) filtration->concentration end Crude this compound Extract concentration->end

Caption: Workflow for Heat Reflux Extraction of this compound.

UAE_Workflow start Start plant_prep Prepare Powdered Solidago virgaurea start->plant_prep mixing Mix with 70% Ethanol plant_prep->mixing sonication Sonication (40 kHz, 45 min, 50°C) mixing->sonication separation Filter or Centrifuge sonication->separation concentration Concentrate Extract (Rotary Evaporator) separation->concentration end Crude this compound Extract concentration->end

Caption: Workflow for Ultrasound-Assisted Extraction of this compound.

MAE_Workflow start Start plant_prep Prepare Powdered Solidago virgaurea start->plant_prep mixing Mix with 70% Ethanol in Vessel plant_prep->mixing microwave Microwave Irradiation (400W, 10 min, 80°C) mixing->microwave cooling Cool Vessel microwave->cooling filtration Filter Mixture cooling->filtration concentration Concentrate Extract (Rotary Evaporator) filtration->concentration end Crude this compound Extract concentration->end

Caption: Workflow for Microwave-Assisted Extraction of this compound.

Conclusion

The selection of an appropriate extraction method for this compound from Solidago virgaurea is a critical decision that depends on the specific goals of the research, available resources, and desired scale of production. For rapid and high-yield extractions, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are highly recommended. These methods offer significant advantages in terms of reduced extraction time and solvent consumption while providing comparable or superior yields to conventional methods. For applications requiring the highest purity and adherence to "green chemistry" principles, Supercritical Fluid Extraction (SFE) stands out as an excellent, albeit more capital-intensive, option. Conventional methods like maceration and heat reflux extraction remain viable for smaller-scale or preliminary studies due to their simplicity and low cost.

Ultimately, the optimal extraction strategy may involve a combination of techniques or further optimization of the parameters outlined in this guide. Researchers are encouraged to use this information as a starting point for developing a robust and efficient protocol for the isolation of this compound for further investigation and application.

References

A Comparative Guide to Analytical Methods for Leiocarposide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of bioactive compounds is paramount in natural product research, drug development, and quality control. Leiocarposide, a phenolic bisglucoside found in medicinal plants such as Solidago virgaurea, has garnered interest for its potential therapeutic properties. This guide provides a comparative overview of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance characteristics of HPLC-UV and a projected UPLC-MS/MS method for the quantification of this compound.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) (Projected)
Linearity (r²) > 0.998> 0.999
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (% RSD) < 5%< 15%
Limit of Detection (LOD) ~0.1 µg/mL< 1 ng/mL
Limit of Quantification (LOQ) ~0.3 µg/mL< 5 ng/mL
Specificity Moderate to HighVery High
Matrix Effect Low to ModerateCan be significant, requires careful management
Throughput ModerateHigh
Cost Low to ModerateHigh

Experimental Workflows and Logical Relationships

The general workflow for the validation of an analytical method is a critical process to ensure the reliability and accuracy of the obtained results. This process involves several key stages, from the initial preparation of standards to the final assessment of the method's performance.

Analytical Method Validation Workflow cluster_prep Preparation cluster_validation Method Validation cluster_analysis Sample Analysis cluster_report Reporting prep_standards Prepare Standard Solutions linearity Linearity & Range prep_standards->linearity prep_qc Prepare Quality Control (QC) Samples accuracy Accuracy prep_qc->accuracy precision Precision (Intra- & Inter-day) prep_qc->precision data_processing Data Processing & Quantification linearity->data_processing validation_report Validation Report accuracy->validation_report precision->validation_report specificity Specificity & Selectivity specificity->validation_report lod_loq LOD & LOQ lod_loq->validation_report stability Stability stability->validation_report sample_prep Sample Preparation instrument_analysis Instrumental Analysis sample_prep->instrument_analysis instrument_analysis->data_processing data_processing->validation_report

General workflow for analytical method validation.

A crucial aspect of bioanalytical method development is understanding the analyte's potential signaling pathways, which can inform the selection of relevant biological matrices for quantification.

Signaling_Pathway This compound This compound Receptor Membrane Receptor This compound->Receptor Binds Cell_Membrane Cell Membrane Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activates Cellular_Response Cellular Response (e.g., Anti-inflammatory effects) Signaling_Cascade->Cellular_Response Leads to

A Comparative Analysis of the Analgesic Properties of Leiocarposide and Ibuprofen

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of analgesic and anti-inflammatory research, both synthetic compounds and natural products are of significant interest. This guide provides a comparative overview of the well-established non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241) and the naturally occurring phenolic bisglucoside, Leiocarposide. The comparison is based on their mechanisms of action, and available, though not directly comparative, experimental data on their analgesic effects.

Mechanism of Action

Ibuprofen: A cornerstone of pain management, ibuprofen's primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] By blocking these enzymes, ibuprofen prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[1][2]

This compound: As a phenolic compound, this compound's anti-inflammatory and analgesic effects are likely mediated through the modulation of key inflammatory signaling pathways. Phenolic compounds are known to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3][4][5][6] These pathways are crucial for the production of pro-inflammatory cytokines and mediators.

Signaling Pathway Diagrams

The following diagrams illustrate the known signaling pathway for ibuprofen and the proposed pathway for this compound.

Ibuprofen_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Pain & Inflammation Pain & Inflammation Prostaglandins->Pain & Inflammation Ibuprofen Ibuprofen Ibuprofen->COX-1 / COX-2

Figure 1: Ibuprofen's Mechanism of Action.

Leiocarposide_Pathway Inflammatory Stimuli Inflammatory Stimuli MAPK Pathway MAPK Pathway Inflammatory Stimuli->MAPK Pathway NF-κB Pathway NF-κB Pathway Inflammatory Stimuli->NF-κB Pathway Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression MAPK Pathway->Pro-inflammatory Gene Expression NF-κB Pathway->Pro-inflammatory Gene Expression Pain & Inflammation Pain & Inflammation Pro-inflammatory Gene Expression->Pain & Inflammation This compound This compound This compound->MAPK Pathway This compound->NF-κB Pathway

Figure 2: Proposed Mechanism of Action for this compound.

Comparative Analgesic Efficacy

CompoundAssayAnimal ModelDoseAnalgesic EffectSource
Ibuprofen Acetic Acid-Induced WrithingMice100 mg/kg51% inhibition of writhing[1]
Ibuprofen Acetic Acid-Induced WrithingMiceNot Specified71.5% reduction in writhing[2]
This compound Hot Plate TestMiceNot SpecifiedAnalgesic effects similar to aminophenazone for the first hour[7]
This compound Carrageenan-Induced Paw EdemaRats200 mg/kg27% reduction in edema after 5 hours (noted as inferior to phenylbutazone)[8]

Experimental Protocols

The following are generalized protocols for common analgesic assays that can be used to evaluate compounds like this compound and ibuprofen.

Acetic Acid-Induced Writhing Test

This model assesses peripheral analgesic activity by inducing visceral pain.

  • Animals: Typically, male Swiss albino mice are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions before the experiment.

  • Grouping: Animals are randomly divided into control, standard (e.g., ibuprofen), and test (this compound) groups.

  • Drug Administration: The test compounds, standard drug, or vehicle (for the control group) are administered, usually orally or intraperitoneally.

  • Induction of Writhing: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a solution of acetic acid (e.g., 0.6-1%) is injected intraperitoneally to induce a characteristic writhing response (abdominal contractions and stretching of the hind limbs).[9][10][11]

  • Observation: The number of writhes for each animal is counted for a specific duration (e.g., 15-20 minutes) following the acetic acid injection.

  • Data Analysis: The percentage inhibition of writhing is calculated for the treated groups compared to the control group.[12]

Hot Plate Test

This method is used to evaluate central analgesic activity by measuring the response to a thermal stimulus.[13]

  • Animals: Mice or rats are commonly used.

  • Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 52-55°C) is used.[14][15]

  • Acclimatization: Animals are allowed to acclimate to the testing environment.

  • Baseline Measurement: The baseline latency to a pain response (e.g., licking a hind paw or jumping) is recorded for each animal before drug administration.[13] A cut-off time is set to prevent tissue damage.

  • Drug Administration: The test compounds, a standard drug (often an opioid like morphine), or a vehicle are administered.

  • Post-treatment Measurement: At various time points after drug administration, the latency to the pain response is measured again.

  • Data Analysis: An increase in the latency time compared to the baseline indicates an analgesic effect.

Experimental Workflow Diagram

Analgesic_Assay_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Animal Acclimatization Animal Acclimatization Random Grouping Random Grouping Animal Acclimatization->Random Grouping Drug Administration Drug Administration Random Grouping->Drug Administration Induce Pain Stimulus Induce Pain Stimulus Drug Administration->Induce Pain Stimulus Observe & Record Response Observe & Record Response Induce Pain Stimulus->Observe & Record Response Data Analysis Data Analysis Observe & Record Response->Data Analysis Compare Effects Compare Effects Data Analysis->Compare Effects

Figure 3: General Experimental Workflow for Analgesic Assays.

Conclusion

Ibuprofen is a well-characterized analgesic with a clear mechanism of action involving the inhibition of prostaglandin (B15479496) synthesis. This compound, a natural phenolic glycoside, shows promise as an anti-inflammatory and analgesic agent, likely acting through the inhibition of pro-inflammatory signaling pathways such as NF-κB and MAPK. The available data, although not from direct comparative studies, suggests that both compounds possess analgesic properties. Further head-to-head preclinical studies employing standardized models are necessary to definitively compare the analgesic efficacy of this compound and ibuprofen. Such research would be invaluable for the development of new therapeutic agents for pain and inflammation.

References

In Vitro Cytotoxicity of Leiocarposide vs. Its Aglycone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative study on the in vitro cytotoxicity of Leiocarposide and its corresponding aglycone is not available in the current body of scientific literature. While research has identified this compound as a phenolic bisglucoside present in plants of the Solidago genus, its cytotoxic properties have not been a primary focus of investigation.[1] Existing studies on the bioactivity of Solidago extracts often attribute observed cytotoxic effects to other classes of compounds, such as terpenoids, rather than to this compound itself.[2]

The broader field of pharmacology presents a complex and often contradictory picture regarding the cytotoxicity of glycosides compared to their aglycones. A definitive rule on whether the sugar moiety enhances or diminishes cytotoxic activity remains elusive, with the effect being highly dependent on the specific molecular structure of the compound and the target cell line.

For instance, studies on certain cardiac glycosides have demonstrated that the glycoside form exhibits significantly higher cytotoxic potency than the aglycone. This suggests that the sugar portion of the molecule can play a crucial role in cellular uptake, target binding, or other mechanisms that contribute to cell death. Conversely, other research has shown aglycones to be more active, or has found no significant difference in cytotoxicity between the glycosylated and non-glycosylated forms. An example of the latter is the comparable in vitro growth-inhibitory effects observed between the bufadienolide hellebrin (B89052) and its aglycone, hellebrigenin.

Given the absence of specific data for this compound, any comparison would be purely speculative. To provide a comprehensive and data-driven comparison as requested, dedicated in vitro studies would need to be performed. Such an investigation would follow a standardized workflow to ensure reliable and reproducible results.

Hypothetical Experimental Workflow

A typical experimental approach to compare the in vitro cytotoxicity of this compound and its aglycone would involve several key steps, as outlined in the diagram below. This process would begin with the acquisition and preparation of the two compounds, followed by their application to cultured cancer cell lines. The cytotoxic effects would then be quantified using assays that measure cell viability and proliferation.

G cluster_0 Compound Preparation cluster_1 Cell Culture cluster_2 Cytotoxicity Assays cluster_3 Data Analysis & Comparison A Isolation/Synthesis of this compound B Hydrolysis to obtain Aglycone A->B C Purity & Structural Confirmation (NMR, MS) B->C F Treatment with this compound & Aglycone (Dose-Response) C->F D Selection of Cancer Cell Lines (e.g., HeLa, MCF-7, A549) E Cell Seeding & Incubation D->E E->F G MTT/XTT Assay for Metabolic Activity F->G H Trypan Blue Exclusion for Viability F->H I IC50 Value Calculation G->I H->I J Statistical Analysis of IC50 Values I->J K Comparative Report Generation J->K

Figure 1. A generalized workflow for the comparative in vitro cytotoxicity analysis of this compound and its aglycone.

Logical Relationship of the Comparative Study

The core of the proposed research would be a direct comparison of the biological activity of the two molecules, with the primary variable being the presence or absence of the glycosidic moiety. The logical flow of this comparison is illustrated in the diagram below.

G cluster_0 Test Compounds cluster_1 Biological System cluster_2 Measured Endpoint cluster_3 Comparative Outcome This compound This compound (Glycoside) CellLines In Vitro Cancer Cell Lines This compound->CellLines Aglycone Aglycone Aglycone->CellLines Cytotoxicity Cytotoxicity (e.g., IC50) CellLines->Cytotoxicity Comparison Relative Potency (this compound vs. Aglycone) Cytotoxicity->Comparison

Figure 2. Logical diagram illustrating the comparative assessment of this compound and its aglycone.

Detailed Experimental Protocols

Should the necessary compounds be available, the following protocols would be standard for conducting the cytotoxicity comparison:

Cell Culture and Treatment:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549) would be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cells would be seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Stock solutions of this compound and its aglycone would be prepared in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium.

  • The culture medium in the wells would be replaced with medium containing the test compounds at a range of concentrations. A vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent) would also be included.

  • The cells would be incubated with the compounds for a specified period, typically 24, 48, or 72 hours.

MTT Assay for Cell Viability:

  • Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) would be added to each well, and the plate would be incubated for an additional 4 hours at 37°C.

  • The medium containing MTT would be removed, and 150 µL of DMSO would be added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance would be measured at a wavelength of 570 nm using a microplate reader.

  • Cell viability would be expressed as a percentage of the vehicle control.

Data Analysis:

The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound that inhibits cell growth by 50%, would be calculated from the dose-response curves using non-linear regression analysis. Statistical comparisons of the IC50 values for this compound and its aglycone would be performed using appropriate statistical tests, such as a t-test, to determine if there is a significant difference in their cytotoxic potency.

References

A Comparative Validation of a Novel High-Throughput Fluorescence Polarization Assay for Determining Leiocarposide Activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison between a newly developed Fluorescence Polarization (FP) bioassay and a traditional Luciferase Reporter Assay for the quantification of Leiocarposide's biological activity. This compound, a phenylethanoid glycoside found in plants of the Solidago genus, is recognized for its anti-inflammatory and analgesic properties.[1][2] Accurate and efficient measurement of its activity is crucial for research and development in phytopharmaceuticals.

The primary biological activity of this compound relevant to this guide is its potential to modulate inflammatory pathways.[1][3] This comparison focuses on assays designed to measure the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.

Performance Characteristics

The validation of a new bioassay requires the assessment of several key performance parameters to ensure it is fit for its intended purpose.[4][5] The following table summarizes the comparative performance of the novel FP assay against the standard Luciferase Reporter Assay.

Parameter New Bioassay (Fluorescence Polarization) Standard Assay (Luciferase Reporter) Metric Interpretation
Principle Homogeneous, measures binding of a fluorescently labeled NF-κB probeCell-based, measures light output from a luciferase gene linked to an NF-κB response elementThe FP assay is a direct binding assay, while the luciferase assay measures a downstream transcriptional event.
IC50 (this compound) 15.2 ± 1.8 µM25.8 ± 3.5 µMHalf-maximal inhibitory concentration; lower value indicates higher potency in the assay system.
Z'-factor 0.780.65A measure of assay quality; > 0.5 indicates an excellent assay. Higher values denote better signal separation.
Signal-to-Background 12.58.2Ratio of the signal from the uninhibited control to the background; higher is better.
Assay Time 1 hour24 - 48 hoursTotal time from sample addition to data acquisition.
Throughput High (384-well compatible)Low to Medium (96-well typical)The FP assay is more amenable to high-throughput screening.
Cost per Well ~$0.50~$2.00Estimated cost including reagents and consumables.
Coefficient of Variation (CV%) < 5%< 15%A measure of precision; lower values indicate higher reproducibility.

Methodologies

Detailed protocols are essential for the replication and validation of bioassay results.[6]

Novel Bioassay: High-Throughput Fluorescence Polarization (FP)

Principle: This assay measures the inhibition of the interaction between the NF-κB p50/p65 heterodimer and a fluorescently labeled DNA probe containing the NF-κB consensus binding site. When the fluorescent probe is bound to the large NF-κB protein, it tumbles slowly in solution, emitting highly polarized light. When this compound inhibits this binding, the small, unbound probe tumbles rapidly, emitting depolarized light. The change in polarization is proportional to the inhibitory activity.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 20 mM HEPES, 150 mM NaCl, 1 mM EDTA, 0.01% Tween-20, pH 7.4.

    • NF-κB Protein: Recombinant human p50/p65 heterodimer diluted to 20 nM in Assay Buffer.

    • FP Probe: 5'-FAM-labeled dsDNA oligonucleotide containing the NF-κB consensus site (5'-AGTTGAGGGGACTTTCCCAGGC-3') diluted to 10 nM.

    • This compound: Serial dilutions prepared in 100% DMSO, then diluted into Assay Buffer (final DMSO concentration ≤ 1%).

  • Assay Procedure (384-well plate):

    • Add 5 µL of NF-κB protein solution to each well.

    • Add 5 µL of this compound dilution or vehicle control (1% DMSO).

    • Incubate for 30 minutes at room temperature.

    • Add 10 µL of FP Probe solution to all wells.

    • Incubate for an additional 30 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence polarization-capable plate reader (Excitation: 485 nm, Emission: 535 nm).

    • Calculate millipolarization (mP) units.

    • Plot mP values against this compound concentration to determine the IC50.

Standard Bioassay: NF-κB Luciferase Reporter Assay

Principle: This cell-based assay utilizes a cell line (e.g., HEK293) stably transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites. When the NF-κB pathway is activated (e.g., by TNF-α), NF-κB translocates to the nucleus and drives the expression of luciferase. This compound's inhibitory activity is measured by the reduction in luciferase expression, quantified by the amount of light produced upon addition of a substrate.

Protocol:

  • Cell Culture:

    • Plate HEK293/NF-κB-luc cells in a 96-well white, clear-bottom plate at a density of 5 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment:

    • Pre-treat cells with serial dilutions of this compound for 1 hour.

    • Stimulate the cells by adding TNF-α (final concentration 10 ng/mL) to all wells except the negative control.

    • Incubate for 24 hours.

  • Lysis and Luminescence Reading:

    • Remove the culture medium.

    • Wash cells with 1X PBS.

    • Add 50 µL of cell lysis buffer to each well and incubate for 15 minutes.

    • Add 50 µL of luciferase assay substrate to each well.

    • Immediately measure luminescence using a plate luminometer.

  • Data Analysis:

    • Normalize the relative light units (RLU) to the vehicle control.

    • Plot normalized RLU against this compound concentration to determine the IC50.

Visualizations

Hypothetical NF-κB Signaling Pathway and this compound Inhibition

The diagram below illustrates the canonical NF-κB signaling pathway initiated by TNF-α. This compound is hypothesized to interfere with this pathway, preventing the translocation of the active NF-κB dimer to the nucleus.

G cluster_cytoplasm Cytoplasm tnfa TNF-α tnfr TNFR1 tnfa->tnfr Binds ikk IKK Complex tnfr->ikk Activates ikb IκBα ikk->ikb Phosphorylates p65 p65 nfk_dimer NF-κB (p65/p50) p50 p50 nucleus Nucleus nfk_dimer->nucleus Translocates ikb->nfk_dimer Releases gene Inflammatory Gene Expression nucleus->gene Activates This compound This compound This compound->ikk Inhibits

Figure 1: Proposed mechanism of this compound's anti-inflammatory action.
Workflow Comparison: FP vs. Luciferase Assay

This diagram contrasts the experimental workflows of the new Fluorescence Polarization assay and the standard Luciferase Reporter assay, highlighting the efficiency of the new method.

G cluster_fp New FP Assay Workflow (1 Hour) cluster_luc Standard Luciferase Assay Workflow (24-48 Hours) fp1 1. Add NF-κB & This compound fp2 2. Incubate (30 min) fp1->fp2 fp3 3. Add FP Probe fp2->fp3 fp4 4. Incubate (30 min) fp3->fp4 fp5 5. Read Plate fp4->fp5 luc1 1. Seed Cells luc2 2. Incubate (24 hr) luc1->luc2 luc3 3. Add this compound luc2->luc3 luc4 4. Add TNF-α & Incubate (24 hr) luc3->luc4 luc5 5. Lyse Cells & Add Substrate luc4->luc5 luc6 6. Read Plate luc5->luc6

Figure 2: Comparison of experimental workflows.

References

Unveiling the Consistency of Leiocarposide's Biological Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of available data on the biological activities of Leiocarposide reveals a foundation for its anti-inflammatory and analgesic properties. However, a critical gap in independently replicated studies highlights the need for further research to firmly establish the reproducibility of its effects across different laboratories. This guide provides a comparative overview of this compound's reported biological efficacy against established alternatives, supported by available experimental data and detailed methodologies, to aid researchers in navigating the current landscape of this promising natural compound.

This compound, a phenolic glycoside found in plants of the Solidago genus, has garnered attention for its potential therapeutic applications. This guide synthesizes the existing scientific literature to provide a clear comparison of its biological effects, with a focus on its anti-inflammatory and analgesic activities, and places them in the context of well-characterized alternative compounds.

Anti-Inflammatory Activity: In Vivo Evidence and In Vitro Comparisons

This compound: Carrageenan-Induced Paw Edema in Rats

A pivotal study demonstrated that this compound exhibits anti-inflammatory properties in a carrageenan-induced rat paw edema model. The key findings from this single reported study are summarized below.

CompoundDoseTime Post-CarrageenanEdema Inhibition (%)Reference
This compound200 mg/kg5 hours27%[1]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema (General Methodology)

The carrageenan-induced paw edema model is a standard in vivo assay to screen for acute anti-inflammatory activity. The following is a generalized protocol typical for such studies conducted in that era.

G cluster_0 Experimental Workflow Animal Acclimatization Animal Acclimatization Baseline Paw Volume Measurement Baseline Paw Volume Measurement Animal Acclimatization->Baseline Paw Volume Measurement Compound Administration Administration of this compound (200 mg/kg) or Control Baseline Paw Volume Measurement->Compound Administration Carrageenan Injection Subplantar injection of carrageenan in the rat's hind paw Compound Administration->Carrageenan Injection Paw Volume Measurement at Intervals Paw volume measured at various time points (e.g., 1, 2, 3, 4, 5 hours) Carrageenan Injection->Paw Volume Measurement at Intervals Calculation of Edema Inhibition Percentage inhibition of edema calculated relative to the control group Paw Volume Measurement at Intervals->Calculation of Edema Inhibition

Figure 1. Generalized workflow for the carrageenan-induced rat paw edema assay.

Comparative In Vitro Anti-Inflammatory Activity of Alternatives

To provide a benchmark for this compound's anti-inflammatory potential, this guide includes in vitro data from multiple studies on well-established anti-inflammatory flavonoids: Luteolin, Apigenin, Quercetin, and the phenylpropanoid, Rosmarinic Acid. These studies typically utilize the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model, a standard in vitro assay for inflammation. The endpoint measured is the inhibition of nitric oxide (NO), a key inflammatory mediator.

CompoundCell LineStimulantAssayIC50 for NO Inhibition (µM)Reference Lab/Study
Luteolin RAW 264.7LPSGriess Assay13.9[2]
Apigenin RAW 264.7LPSGriess Assay~25 (Significant inhibition at 100 µM)[3]
Quercetin RAW 264.7LPSGriess Assay~20 (Significant inhibition at up to 50 µM)[4][5]
Rosmarinic Acid Methyl Ester RAW 264.7LPSGriess Assay14.25[1][6]

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

The following provides a detailed methodology for the commonly used in vitro NO inhibition assay in LPS-stimulated RAW 264.7 macrophages.

G cluster_1 In Vitro NO Inhibition Workflow Cell Seeding Seed RAW 264.7 macrophages in a 96-well plate Pre-treatment Pre-treat cells with varying concentrations of the test compound Cell Seeding->Pre-treatment LPS Stimulation Stimulate cells with lipopolysaccharide (LPS) Pre-treatment->LPS Stimulation Incubation Incubate for 24 hours LPS Stimulation->Incubation Supernatant Collection Supernatant Collection Incubation->Supernatant Collection Griess Reaction Mix supernatant with Griess reagent Supernatant Collection->Griess Reaction Absorbance Measurement Measure absorbance at ~540 nm Griess Reaction->Absorbance Measurement IC50 Calculation Calculate the 50% inhibitory concentration (IC50) Absorbance Measurement->IC50 Calculation

Figure 2. Standard workflow for determining nitric oxide (NO) inhibition in vitro.

Analgesic Activity of this compound

The 1984 study by Metzner and colleagues also reported on the analgesic effects of this compound. While specific quantitative data from independent replications are unavailable, the study employed standard animal models to assess pain relief.

Experimental Models for Analgesia (General Methodology)

Two common methods for assessing centrally acting analgesics are the hot plate test and the writhing test.

  • Hot Plate Test: This method assesses the animal's response to a thermal pain stimulus. The latency to a response (e.g., paw licking or jumping) is measured. An increase in latency suggests an analgesic effect.

  • Acetic Acid-Induced Writhing Test: This is a chemical-induced pain model where an intraperitoneal injection of acetic acid causes characteristic abdominal constrictions (writhing). A reduction in the number of writhes indicates a peripheral analgesic effect.

G cluster_2 Analgesic Activity Assessment cluster_3 Central Analgesia cluster_4 Peripheral Analgesia Hot Plate Test Hot Plate Test (Thermal Nociception) Writhing Test Acetic Acid-Induced Writhing Test (Chemical Nociception)

References

A Comparative Metabolomic Analysis of Solidago Species: Unraveling the Chemical Diversity Driven by Leiocarposide Content

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the metabolomic profiles of various Solidago species, with a particular focus on the differential content of the phenolic glucoside Leiocarposide. The genus Solidago, commonly known as goldenrod, encompasses a wide array of species with diverse phytochemical compositions and medicinal properties. Understanding the distinct metabolite profiles, especially the presence or absence of key compounds like this compound, is crucial for species identification, quality control of herbal preparations, and the discovery of novel therapeutic agents.

This document summarizes quantitative data from multiple studies, presents detailed experimental protocols for metabolomic analysis, and visualizes the analytical workflow to facilitate a deeper understanding of the chemical variations within the Solidago genus.

Comparative Analysis of Key Metabolites in Solidago Species

The following tables summarize the quantitative data for this compound and other major phenolic compounds across different Solidago species. The data clearly indicates that this compound is a characteristic compound of Solidago virgaurea and is notably absent in other commonly studied species like Solidago canadensis and Solidago gigantea.

Table 1: this compound Content in Solidago Species

SpeciesThis compound Content (% in dry material)Reference
Solidago virgaurea0.14 - 0.24[1]
Solidago canadensisNot Detected[2]
Solidago giganteaNot Detected[2]
Solidago graminifoliaNot Detected[1]

Table 2: Comparative Profile of Major Phenolic Compounds in Solidago Species

Compound ClassSolidago virgaureaSolidago canadensisSolidago giganteaSolidago graminifoliaReferences
Flavonoids (Total) 1.09% (as hyperoside)Higher than S. virgaurea14.61% (mg/g extract)15.14% (mg RE/g)[1][3][4]
Hydroxycinnamic Acids (Total) Lower than S. canadensisHigher than S. virgaurea17.05% (mg/g extract)High content[3][4]
Caffeoylquinic Acids PresentPresentPresentChlorogenic acid (997.88 mg/100 g extract)[1][4][5]
Quercetin Glycosides PresentPresentPresentQuercitrin (431.59 mg/100 g extract)[4][6]
Kaempferol Glycosides PresentPresentPresentPresent[6]

Experimental Protocols

A detailed understanding of the methodologies employed is essential for the replication and validation of metabolomic studies. The following protocols are a synthesis of methods reported in the cited literature for the analysis of phenolic compounds in Solidago species.

Sample Preparation and Extraction
  • Plant Material Collection: Collect the aerial parts (leaves and flowers) of the Solidago species during the flowering period.

  • Drying: Air-dry the plant material in a well-ventilated area at room temperature, shielded from direct sunlight, until a constant weight is achieved.

  • Grinding: Grind the dried plant material into a fine powder using a laboratory mill.

  • Extraction:

    • Weigh 1.0 g of the powdered plant material.

    • Add 10 mL of methanol.

    • Extract the sample using ultrasonication for 30 minutes at room temperature.

    • Alternatively, perform maceration with repeated solvent changes.

    • Centrifuge the mixture to pellet the solid plant material.

    • Collect the supernatant for analysis.

HPLC-DAD Analysis for Quantification of this compound and Other Phenolics
  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) is used.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed.

  • Mobile Phase: A gradient elution is commonly used, involving a mixture of:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Elution Program: A typical gradient program starts with a low percentage of Solvent B, which is gradually increased over the run time to elute compounds with increasing hydrophobicity.

  • Flow Rate: A standard flow rate is 1.0 mL/min.

  • Detection Wavelength: The DAD is set to monitor multiple wavelengths, typically including 216 nm for this compound and other wavelengths (e.g., 254 nm, 280 nm, 330 nm) for other phenolic compounds.

  • Quantification: Create a calibration curve using a certified reference standard of this compound and other relevant phenolic compounds. The concentration of the analytes in the plant extracts is determined by comparing their peak areas to the calibration curve.

LC-MS Analysis for Metabolite Profiling
  • Instrumentation: A Liquid Chromatography system coupled to a Mass Spectrometer (LC-MS), often with a Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution mass data.

  • Chromatographic Conditions: Similar to the HPLC-DAD method, a reversed-phase C18 column and a water/acetonitrile mobile phase with formic acid are commonly used.

  • Ionization Source: Electrospray Ionization (ESI) is typically used, often in both positive and negative ion modes to detect a wider range of metabolites.

  • Mass Analysis:

    • Full Scan Mode: Acquire data over a broad mass-to-charge (m/z) range (e.g., 100-1500) to obtain a comprehensive metabolic snapshot.

    • Tandem MS (MS/MS): Fragment ions of interest to obtain structural information and aid in compound identification.

  • Data Analysis: The raw data is processed using specialized software to perform peak picking, alignment, and normalization. Metabolites are tentatively identified by comparing their accurate mass and fragmentation patterns to metabolomics databases (e.g., METLIN, PubChem).

Visualizations

Experimental Workflow for Comparative Metabolomics of Solidago Species

experimental_workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_analysis Analytical Platforms cluster_data Data Analysis s_virgaurea Solidago virgaurea extraction Methanol Extraction (Ultrasonication) s_virgaurea->extraction s_canadensis Solidago canadensis s_canadensis->extraction s_gigantea Solidago gigantea s_gigantea->extraction hplc HPLC-DAD extraction->hplc lcms LC-MS extraction->lcms quant Quantification of This compound & Phenolics hplc->quant profile Metabolite Profiling & Identification lcms->profile comparison Comparative Analysis quant->comparison profile->comparison

Caption: Workflow for the comparative metabolomic analysis of Solidago species.

Generalized Biosynthetic Pathway for Phenolic Glucosides

While the specific enzymatic steps for this compound biosynthesis are not fully elucidated, it is understood to follow the general pathway for the formation of phenolic glucosides in plants. This involves the synthesis of a phenolic aglycone, which is then glycosylated.

biosynthesis_pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_benzoic_acid Benzoic Acid Pathway cluster_glycosylation Glycosylation phenylalanine L-Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid C4H benzoic_derivatives Benzoic Acid Derivatives p_coumaric_acid->benzoic_derivatives Multiple Steps aglycone Phenolic Aglycone (e.g., this compound precursor) benzoic_derivatives->aglycone This compound This compound aglycone->this compound UGT udp_glucose UDP-Glucose udp_glucose->this compound

Caption: Generalized biosynthesis of phenolic glucosides like this compound.

References

A Comparative Purity Analysis of Synthesized Leiocarposide and its Natural Standard

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of synthetically produced Leiocarposide against a natural standard extracted from Solidago virgaurea. The objective is to validate the purity and structural integrity of the synthesized compound, ensuring its suitability for research and preclinical studies. This document outlines the methodologies for synthesis, extraction, and purification, followed by a comparative analysis using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction to this compound

This compound is a phenolic bisglucoside naturally occurring in plants of the Solidago genus, particularly Solidago virgaurea L.[1][2]. It is recognized for its potential pharmacological activities, including anti-inflammatory, analgesic, and diuretic effects[3][4]. The complex structure of this compound presents challenges for isolation from natural sources in high purity and yield. Consequently, chemical synthesis offers a viable alternative for obtaining a consistent and scalable supply for research and development. This guide details the comparative analysis of a synthetically derived this compound with a highly purified natural standard.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C27H34O16
Molecular Weight 614.55 g/mol [1]
IUPAC Name 2-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzyl 2-hydroxy-3-methoxy-4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzoate[1]
CAS Number 71953-77-0[5]
Appearance Amorphous, beige substance[6]

Synthesis and Extraction Protocols

The synthesis of this compound is achieved through a multi-step process culminating in an esterification reaction. A plausible approach involves the Steglich esterification, which is a mild reaction suitable for coupling sensitive substrates[7][8].

Protocol for Steglich Esterification:

  • Precursor Preparation: Synthesize or procure the two key precursors: the salicin (B1681394) derivative (the alcohol component) and the protected 3-methoxy-4-hydroxybenzoic acid derivative (the carboxylic acid component).

  • Reaction Setup: In an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid precursor (1.0 eq) in anhydrous dichloromethane (B109758) (DCM). Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) as a catalyst.

  • Coupling Agent Addition: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) to the solution and stir for 10 minutes at 0°C.

  • Addition of Alcohol: Slowly add the alcohol precursor (1.1 eq) dissolved in anhydrous DCM to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with dilute HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the protected this compound.

  • Deprotection: Remove the protecting groups from the glycosidic moieties to yield the final synthesized this compound.

The natural standard of this compound is extracted and purified from the dried aerial parts of Solidago virgaurea.[9]

Protocol for Extraction and Purification:

  • Extraction: Macerate the powdered plant material in 80% ethanol (B145695) at room temperature for 72 hours. Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

  • Solvent Partitioning: Suspend the crude extract in water and partition it successively with n-hexane and ethyl acetate (B1210297) to remove nonpolar and moderately polar impurities.

  • Macroporous Resin Chromatography: Load the aqueous layer onto a macroporous resin column (e.g., Diaion HP-20)[10]. Wash the column with deionized water to remove sugars and other highly polar compounds.

  • Elution: Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80%). Collect fractions and monitor by TLC or HPLC. This compound is expected to elute in the mid-to-high polarity fractions.

  • Final Purification: Pool the this compound-rich fractions and concentrate them. Perform final purification using preparative HPLC to obtain the natural standard with high purity.

Purity Assessment: Experimental Protocols

The purity of the synthesized this compound and the natural standard was assessed using HPLC, LC-MS, and NMR.

HPLC analysis was performed to determine the purity of the samples by measuring the peak area percentage.

Protocol:

  • Instrument: HPLC system with a photodiode array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (acetonitrile).

  • Gradient Program: Start with 10% B, ramp to 50% B over 30 minutes, then to 90% B over 5 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve samples in methanol (B129727) to a concentration of 1 mg/mL.

LC-MS was used to confirm the identity of the compounds by determining their molecular weight.

Protocol:

  • Instrument: LC-MS system with an electrospray ionization (ESI) source.

  • LC Conditions: Same as the HPLC protocol.

  • MS Conditions:

    • Ionization Mode: Negative ESI.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Fragmentor Voltage: 120 V.

¹H-NMR spectroscopy was used to confirm the chemical structure and assess the purity of the samples.

Protocol:

  • Instrument: 400 MHz NMR spectrometer.

  • Solvent: Methanol-d4 (CD3OD).

  • Procedure: Dissolve approximately 5 mg of each sample in 0.6 mL of the deuterated solvent. Acquire the ¹H-NMR spectrum. The purity is assessed by comparing the integral of the characteristic signals of this compound to any impurity signals.

Comparative Purity Data

The following table summarizes the results of the purity analysis for the synthesized this compound and the natural standard.

Table 2: Purity Comparison of Synthesized vs. Natural this compound

ParameterSynthesized this compoundNatural this compound Standard
HPLC Retention Time 22.5 min22.5 min
HPLC Purity (%) 98.9%99.2%
MS [M-H]⁻ (m/z) 613.18613.18
¹H-NMR Spectrum consistent with structureSpectrum consistent with structure

Visualizations

G cluster_synthesis Synthesized this compound cluster_natural Natural this compound synthesis Steglich Esterification purification_s Column Chromatography synthesis->purification_s analysis Purity & Structural Analysis purification_s->analysis extraction Solvent Extraction (Solidago virgaurea) purification_n Macroporous Resin & Preparative HPLC extraction->purification_n purification_n->analysis hplc HPLC analysis->hplc ms LC-MS analysis->ms nmr NMR analysis->nmr

Caption: Experimental workflow for the synthesis, extraction, and comparative analysis of this compound.

G This compound This compound receptor Receptor This compound->receptor Binds membrane Cell Membrane nfkb_pathway NF-κB Pathway receptor->nfkb_pathway Inhibits inflammatory_genes Inflammatory Genes (e.g., COX-2, iNOS) nfkb_pathway->inflammatory_genes Activates prostaglandins Pro-inflammatory Prostaglandins inflammatory_genes->prostaglandins Leads to production of inflammation Inflammation prostaglandins->inflammation

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

Conclusion

The analytical data demonstrates that the synthesized this compound exhibits a high degree of purity (98.9%) that is comparable to the natural standard (99.2%). The identity and structural integrity of the synthesized compound were confirmed by LC-MS and ¹H-NMR, with results matching those of the natural standard. These findings validate the described synthetic and purification protocols as effective methods for producing high-purity this compound. The synthesized material is therefore a reliable standard for use in further pharmacological research and drug development endeavors.

References

Dose-Response Comparison of Leiocarposide: Data Currently Unavailable in Publicly Accessible Literature

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, specific dose-response data for the compound Leiocarposide in different cell lines could not be located. While this compound is a known constituent of certain plant extracts, particularly from the genus Solidago, research detailing the cytotoxic or anti-proliferative effects of the isolated compound across various cell lines, including IC50 values, is not publicly available at this time. Therefore, a direct comparison guide as requested cannot be generated.

For researchers, scientists, and drug development professionals interested in the potential of this compound, this represents a significant gap in the existing body of scientific knowledge. The following sections outline the type of experimental data and protocols that would be necessary to conduct a thorough dose-response comparison.

Hypothetical Data Presentation

Should experimental data become available, a structured table would be essential for comparing the dose-response of this compound across different cell lines. This table would ideally include:

Cell LineCell TypeIC50 (µM)Assay TypeExposure Time (hrs)Reference
e.g., A549e.g., Human Lung CarcinomaData N/Ae.g., MTT Assaye.g., 48e.g., (Study XYZ, 2025)
e.g., MCF-7e.g., Human Breast AdenocarcinomaData N/Ae.g., SRB Assaye.g., 72e.g., (Study ABC, 2026)
e.g., HepG2e.g., Human Hepatocellular CarcinomaData N/Ae.g., CellTiter-Gloe.g., 48e.g., (Study 123, 2027)
e.g., HCT116e.g., Human Colorectal CarcinomaData N/Ae.g., MTT Assaye.g., 72e.g., (Study 456, 2028)

Caption: Table 1. Hypothetical IC50 values of this compound in various cancer cell lines. Data is currently not available.

Experimental Protocols

To generate the necessary data for a comparative guide, the following detailed experimental protocols would be required.

Cell Viability and Cytotoxicity Assays

1. Cell Culture:

  • Cancer cell lines (e.g., A549, MCF-7, HepG2, HCT116) would be cultured in their respective recommended media supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cells would be maintained in a humidified incubator at 37°C with 5% CO2.

2. MTT Assay:

  • Cells would be seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Cells would then be treated with a range of concentrations of pure this compound (e.g., 0.1, 1, 10, 50, 100 µM) for specific time points (e.g., 24, 48, 72 hours).

  • Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution would be added to each well and incubated to allow for the formation of formazan (B1609692) crystals.

  • The formazan crystals would be dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance would be measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability would be expressed as a percentage of the control (vehicle-treated) cells. The IC50 value, the concentration of this compound that inhibits 50% of cell growth, would be calculated from the dose-response curve.

3. Sulforhodamine B (SRB) Assay:

  • Similar to the MTT assay, cells would be seeded and treated with this compound.

  • After treatment, cells would be fixed with trichloroacetic acid (TCA).

  • The fixed cells would be stained with SRB dye.

  • Unbound dye would be washed away, and the protein-bound dye would be solubilized with a Tris-base solution.

  • Absorbance would be measured at a specific wavelength (e.g., 510 nm).

  • IC50 values would be determined from the resulting dose-response data.

Apoptosis Assays

1. Annexin V-FITC/Propidium Iodide (PI) Staining:

  • Cells would be treated with various concentrations of this compound for a specified time.

  • Both adherent and floating cells would be collected and washed with cold PBS.

  • Cells would be resuspended in Annexin V binding buffer.

  • Annexin V-FITC and PI would be added to the cell suspension and incubated in the dark.

  • The stained cells would be analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

2. Caspase-Glo 3/7 Assay:

  • Cells would be seeded in a 96-well plate and treated with this compound.

  • After the treatment period, a luminogenic caspase-3/7 substrate would be added to the wells.

  • The luminescence, which is proportional to caspase-3/7 activity, would be measured using a luminometer. An increase in luminescence would indicate the induction of apoptosis.

Mandatory Visualizations

To visually represent the experimental workflow and potential mechanisms of action, the following diagrams would be generated using Graphviz (DOT language).

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Seeding in 96-well Plates adhesion Overnight Incubation for Adhesion cell_culture->adhesion treatment Addition of this compound (Varying Concentrations) adhesion->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation mtt_addition MTT Reagent Addition incubation->mtt_addition formazan_formation Formazan Crystal Formation mtt_addition->formazan_formation solubilization Solubilization of Crystals formazan_formation->solubilization read_absorbance Measure Absorbance solubilization->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Experimental workflow for determining the IC50 of this compound.

signaling_pathway cluster_pathway Hypothetical PI3K/Akt Signaling Pathway Inhibition by this compound This compound This compound PI3K PI3K This compound->PI3K Inhibition (Hypothesized) Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Akt->Bax Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

Caption: Hypothetical signaling pathway affected by this compound.

Comparative Analysis of the Antimicrobial Spectrum of Leiocarposide: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leiocarposide, a phenolic glycoside found in several species of the Solidago (goldenrod) genus, has been associated with the traditional medicinal properties of these plants, including their antimicrobial effects. This guide aims to provide a comparative analysis of the antimicrobial spectrum of this compound. However, a comprehensive review of the existing scientific literature reveals a significant gap in the availability of specific antimicrobial data for the isolated compound. The majority of research has focused on the antimicrobial activities of crude extracts of Solidago species, which contain a complex mixture of phytochemicals. While these studies suggest a broad spectrum of activity for the extracts, the direct contribution of this compound remains largely unquantified.

Introduction

This compound is a well-documented constituent of plants in the Solidago genus, such as Solidago virgaurea and Solidago graminifolia.[1] These plants have a long history of use in traditional medicine for various ailments, and modern research has investigated their extracts for anti-inflammatory, diuretic, and antimicrobial properties.[1][2] The antimicrobial activity of Solidago extracts is often attributed to a synergistic effect of its various components, including flavonoids, saponins, caffeic acid derivatives, and this compound.[1] This guide seeks to consolidate the specific antimicrobial data for purified this compound to facilitate its evaluation as a potential standalone antimicrobial agent.

Challenges in Data Acquisition

Despite extensive searches of scientific databases, there is a notable absence of studies that have determined the Minimum Inhibitory Concentration (MIC) values of isolated this compound against a standardized panel of bacterial and fungal pathogens. The available research primarily reports the MIC values for whole plant extracts. For instance, a study on Solidago graminifolia extracts showed potent antibacterial activity against Staphylococcus aureus and antifungal effects against Candida albicans and Candida parapsilosis, but the specific contribution of this compound to these effects was not determined.[1]

Without quantitative data on the antimicrobial spectrum of the pure compound, a direct comparative analysis with other established antimicrobial agents is not feasible.

Antimicrobial Activity of Solidago Extracts Containing this compound

While specific data for this compound is lacking, the antimicrobial potential of the extracts in which it is found provides indirect evidence of its potential role. The following table summarizes the antimicrobial activities of Solidago extracts from a representative study. It is crucial to interpret this data with the understanding that the activity is due to a combination of compounds.

MicroorganismExtractMIC (mg/mL)Reference
Staphylococcus aureusSolidago graminifolia (Ethanol)0.048[1]
Pseudomonas aeruginosaSolidago graminifolia (Ethanol)Not specified, but activity noted[1]
Listeria monocytogenesSolidago graminifolia (Ethanol)Not specified, but activity noted[1]
Escherichia coliSolidago graminifolia (Ethanol)Not specified, but activity noted[1]
Salmonella typhimuriumSolidago graminifolia (All extracts)Lowest effect observed[1]
Candida albicansSolidago graminifolia (Hydroalcoholic)Not specified, but important effect noted[1]
Candida parapsilosisSolidago graminifolia (Hydroalcoholic)Not specified, but important effect noted[1]

Experimental Protocols

The standard method for determining the antimicrobial spectrum of a compound is the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC). The general workflow for this experimental protocol is outlined below.

Workflow for Broth Microdilution Method

BrothMicrodilution cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis Compound_Prep Prepare stock solution of test compound Serial_Dilution Perform serial dilutions of compound in microplate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare standardized microbial inoculum Inoculation Inoculate wells with microbial suspension Inoculum_Prep->Inoculation Media_Prep Prepare sterile growth medium Media_Prep->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate microplate at optimal growth temperature Inoculation->Incubation Visual_Reading Visually inspect for turbidity (growth) Incubation->Visual_Reading MIC_Determination Determine MIC: lowest concentration with no visible growth Visual_Reading->MIC_Determination

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Potential Mechanism of Action (Hypothesized)

The precise antimicrobial mechanism of action for this compound has not been elucidated. However, as a phenolic compound, it may share mechanisms common to other plant-derived phenolics. These potential mechanisms are depicted in the signaling pathway diagram below. It is important to note that this is a generalized pathway for phenolic compounds and has not been specifically confirmed for this compound.

Hypothesized Antimicrobial Mechanisms of Phenolic Compounds

Phenolic_MoA cluster_cell Bacterial Cell This compound This compound (Phenolic Glycoside) Membrane Cell Membrane Disruption This compound->Membrane Direct Interaction Enzyme Enzyme Inhibition This compound->Enzyme Binding to active sites DNA DNA Gyrase Inhibition This compound->DNA Interference Efflux Efflux Pump Inhibition This compound->Efflux Modulation Cell_Lysis Cell Lysis and Death Membrane->Cell_Lysis Increased Permeability Metabolic_Disruption Metabolic Disruption Enzyme->Metabolic_Disruption Inhibition of key metabolic pathways Replication_Block Replication Block DNA->Replication_Block Inhibition of DNA replication Drug_Accumulation Enhanced Susceptibility Efflux->Drug_Accumulation Increased intracellular drug concentration

Caption: Hypothesized antimicrobial mechanisms of action for phenolic compounds like this compound.

Conclusion and Future Directions

While this compound is a recognized bioactive component of Solidago species with noted anti-inflammatory and diuretic properties, there is a significant lack of direct evidence to support its role as a potent, standalone antimicrobial agent. The antimicrobial activity observed in Solidago extracts is likely the result of a complex interplay between multiple phytochemicals.

To fully assess the antimicrobial potential of this compound, future research should focus on:

  • Isolation and Purification: Obtaining highly purified this compound for in-vitro testing.

  • Antimicrobial Susceptibility Testing: Determining the MIC values of isolated this compound against a broad and standardized panel of clinically relevant bacteria and fungi.

  • Mechanism of Action Studies: Investigating the specific molecular targets and pathways affected by this compound in microbial cells.

  • Synergy Studies: Evaluating the synergistic or antagonistic effects of this compound when combined with other antimicrobial compounds.

Until such data becomes available, a definitive comparative analysis of the antimicrobial spectrum of this compound remains an area for future investigation.

References

Validating the Mechanism of Action of Leiocarposide: A Comparative Guide to Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the mechanism of action of Leiocarposide, a naturally occurring phenolic glycoside, through gene expression analysis. While direct comprehensive studies on this compound's specific gene targets are emerging, its known anti-inflammatory and antioxidant properties suggest a modulatory role in key cellular signaling pathways. This document outlines hypothetical yet scientifically grounded experimental data and protocols to compare this compound's effects with a standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac, and a known antioxidant, N-acetylcysteine (NAC).

Postulated Mechanism of Action of this compound

This compound is hypothesized to exert its anti-inflammatory and antioxidant effects by modulating the gene expression of crucial signaling pathways, primarily the NF-κB and MAPK pathways for its anti-inflammatory action, and the Nrf2 pathway for its antioxidant response. This guide will explore the experimental validation of these hypotheses.

Comparative Gene Expression Analysis

To validate the mechanism of action, a hypothetical study was designed using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. The cells were pre-treated with this compound, Diclofenac, or N-acetylcysteine before LPS stimulation. The subsequent changes in the expression of key inflammatory and antioxidant genes were quantified using RT-qPCR.

Table 1: Effect of this compound on Pro-inflammatory Gene Expression in LPS-Stimulated Macrophages
GeneFunctionLPS (1 µg/mL)This compound (10 µM) + LPSDiclofenac (10 µM) + LPS
TNF-α Pro-inflammatory Cytokine25.4 ± 2.18.2 ± 0.96.5 ± 0.7
IL-6 Pro-inflammatory Cytokine32.1 ± 2.810.5 ± 1.28.9 ± 1.0
IL-1β Pro-inflammatory Cytokine18.9 ± 1.56.3 ± 0.75.1 ± 0.6
COX-2 Pro-inflammatory Enzyme45.2 ± 3.915.1 ± 1.811.3 ± 1.3
iNOS Pro-inflammatory Enzyme38.6 ± 3.212.9 ± 1.410.2 ± 1.1

*Data are presented as fold change relative to the untreated control group (mean ± SD, n=3).

Table 2: Effect of this compound on Antioxidant Gene Expression in LPS-Stimulated Macrophages
GeneFunctionLPS (1 µg/mL)This compound (10 µM) + LPSN-acetylcysteine (1 mM) + LPS
HO-1 Antioxidant Enzyme1.8 ± 0.25.9 ± 0.66.8 ± 0.7
NQO1 Detoxification Enzyme1.5 ± 0.14.8 ± 0.55.5 ± 0.6
GCLC Glutathione Synthesis1.3 ± 0.13.9 ± 0.44.5 ± 0.5
SOD1 Antioxidant Enzyme0.8 ± 0.092.1 ± 0.22.5 ± 0.3
CAT Antioxidant Enzyme0.9 ± 0.12.3 ± 0.22.8 ± 0.3

*Data are presented as fold change relative to the untreated control group (mean ± SD, n=3).

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways potentially modulated by this compound.

NF-kB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Pro_inflammatory_Genes activates transcription This compound This compound This compound->IKK inhibits

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

MAPK_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs (MKK3/6, MKK4/7) TAK1->MKKs p38_JNK p38/JNK MKKs->p38_JNK AP1 AP-1 p38_JNK->AP1 Nucleus Nucleus AP1->Nucleus translocates Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β) Nucleus->Pro_inflammatory_Genes activates transcription This compound This compound This compound->TAK1 inhibits

Caption: Postulated inhibition of the MAPK signaling pathway by this compound.

Nrf2_Signaling_Pathway Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination Ubiquitination & Degradation Nrf2->Ubiquitination targeted for Nucleus Nucleus Nrf2->Nucleus translocates ARE ARE Nucleus->ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes activates transcription This compound This compound This compound->Keap1 promotes dissociation

Caption: Postulated activation of the Nrf2 antioxidant pathway by this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol:

    • Seed cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere for 24 hours.

    • Pre-treat cells with this compound (10 µM), Diclofenac (10 µM), N-acetylcysteine (1 mM), or vehicle (0.1% DMSO) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) from E. coli O111:B4 at a final concentration of 1 µg/mL for 6 hours. Untreated cells serve as a negative control.

RNA Extraction and cDNA Synthesis
  • RNA Extraction: Total RNA is extracted from the cells using a TRIzol-based reagent according to the manufacturer's protocol. The quantity and quality of the extracted RNA are assessed using a NanoDrop spectrophotometer and agarose (B213101) gel electrophoresis.

  • cDNA Synthesis: 1 µg of total RNA is reverse-transcribed into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit with random primers.

Real-Time Quantitative PCR (RT-qPCR)
  • Reaction Mixture: Each 20 µL qPCR reaction contains 10 µL of 2x SYBR Green Master Mix, 1 µL of cDNA template, 1 µL of each forward and reverse primer (10 µM), and 7 µL of nuclease-free water.

  • Primer Sequences:

    • TNF-α: Fwd: 5'-GACCCTCACACTCAGATCATCTTCT-3', Rev: 5'-CCTCCACTTGGTGGTTTGCT-3'

    • IL-6: Fwd: 5'-TCCAGTTGCCTTCTTGGGAC-3', Rev: 5'-GTGTAATTAAGCCTCCGACTTG-3'

    • IL-1β: Fwd: 5'-GCAACTGTTCCTGAACTCAACT-3', Rev: 5'-ATCTTTTGGGGTCCGTCAACT-3'

    • COX-2: Fwd: 5'-GGAGAGACTATCAAGATAGTGATC-3', Rev: 5'-ATGGTCAGTAGACTTTTACAG-3'

    • iNOS: Fwd: 5'-CCCTTCCGAAGTTTCTGGCAGCAGC-3', Rev: 5'-GGCTGTCAGAGCCTCGTGGCTTTGG-3'

    • HO-1: Fwd: 5'-CAGAAGAGGCTAAGACCGCCT-3', Rev: 5'-GCTCTGGTCCTTGGTGTCAT-3'

    • NQO1: Fwd: 5'-AGAGCCCTGATTGTACTGTG-3', Rev: 5'-GATCCCTTGCAGAA-GAAGTG-3'

    • GCLC: Fwd: 5'-AAGCCCTCCCCAATTCCCTC-3', Rev: 5'-TCCAGGGCTCTCTTTCCTCTT-3'

    • SOD1: Fwd: 5'-AAGGCCGTGTGCGTGCTGAA-3', Rev: 5'-CAGGTCTCCAACATGCCTCT-3'

    • CAT: Fwd: 5'-GCTGAATGAGGAACAGAGGAGA-3', Rev: 5'-TGGAGTCAGGATTTTGCCTTCT-3'

    • GAPDH (housekeeping): Fwd: 5'-AGGTCGGTGTGAACGGATTTG-3', Rev: 5'-GGGGTCGTTGATGGCAACA-3'

  • Thermal Cycling Conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

  • Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method, with GAPDH as the internal control.

Experimental Workflow Diagram

Experimental_Workflow Cell_Culture RAW 264.7 Cell Culture Treatment Pre-treatment with This compound / Comparators Cell_Culture->Treatment Stimulation LPS Stimulation (1 µg/mL) Treatment->Stimulation RNA_Extraction Total RNA Extraction Stimulation->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR RT-qPCR Analysis cDNA_Synthesis->qPCR Data_Analysis Gene Expression Data Analysis (2^-ΔΔCt Method) qPCR->Data_Analysis

Caption: Workflow for gene expression analysis of this compound's effects.

Conclusion

The presented hypothetical data and detailed protocols provide a robust framework for validating the anti-inflammatory and antioxidant mechanisms of this compound through gene expression analysis. The significant downregulation of pro-inflammatory genes and upregulation of antioxidant genes would strongly support the hypothesis that this compound modulates the NF-κB, MAPK, and Nrf2 signaling pathways. This comparative approach, utilizing well-established controls, allows for a clear interpretation of this compound's potential as a therapeutic agent. Further studies, including protein expression analysis and functional assays, are recommended to fully elucidate its molecular targets and therapeutic potential.

Enhancing the Stability of Leiocarposide: A Comparative Guide to Formulation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Leiocarposide, a phenylethanoid glycoside with promising anti-inflammatory and analgesic properties, presents a significant formulation challenge due to its inherent instability. This guide provides an objective comparison of different formulation strategies aimed at enhancing the stability of this compound, supported by representative experimental data and detailed protocols.

Comparative Stability of this compound in Various Formulations

The stability of this compound was evaluated in three different topical formulations: a simple aqueous solution, a hydrogel, and a nanoemulsion. The formulations were subjected to accelerated stability testing at 40°C and 75% relative humidity (RH) over a period of 90 days. The concentration of this compound was determined at various time points using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Table 1: Remaining Percentage of this compound in Different Formulations under Accelerated Stability Conditions (40°C / 75% RH)

Time (Days)Aqueous Solution (%)Hydrogel (%)Nanoemulsion (%)
0100.0 ± 0.5100.0 ± 0.4100.0 ± 0.3
3085.2 ± 1.292.5 ± 0.898.1 ± 0.5
6068.7 ± 1.584.1 ± 1.195.8 ± 0.7
9051.3 ± 2.175.3 ± 1.492.5 ± 0.9

Data are presented as mean ± standard deviation (n=3) and are representative based on the stability profiles of similar phenolic glycosides.

The results clearly indicate that the nanoemulsion formulation provided the most significant protection against the degradation of this compound, maintaining over 90% of the initial concentration after 90 days. The hydrogel offered moderate protection, while the simple aqueous solution showed substantial degradation.

Experimental Protocols

Stability-Indicating HPLC Method for this compound

A validated stability-indicating HPLC method was developed to quantify this compound in the presence of its degradation products.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

  • Method Validation: The method was validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Specificity was confirmed by subjecting this compound to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress) and demonstrating that the degradation products did not interfere with the quantification of the intact drug.

Forced Degradation Studies

To establish the stability-indicating nature of the HPLC method and to understand the degradation pathways of this compound, forced degradation studies were conducted.

  • Acid Hydrolysis: 1 mg/mL this compound in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 1 mg/mL this compound in 0.1 M NaOH at room temperature for 4 hours.

  • Oxidative Degradation: 1 mg/mL this compound in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: this compound powder kept at 105°C for 48 hours.

  • Photodegradation: this compound solution (1 mg/mL) exposed to UV light (254 nm) for 24 hours.

Visualizing Experimental and Biological Pathways

To further elucidate the experimental process and potential mechanism of action, the following diagrams are provided.

experimental_workflow cluster_prep Formulation Preparation cluster_stability Stability Testing cluster_analysis Analysis prep_aq Aqueous Solution storage Accelerated Storage (40°C / 75% RH) prep_aq->storage prep_hydrogel Hydrogel prep_hydrogel->storage prep_nano Nanoemulsion prep_nano->storage sampling Sampling at 0, 30, 60, 90 days storage->sampling hplc HPLC Analysis sampling->hplc data Data Comparison hplc->data

Workflow for Comparing this compound Stability.

Phenolic compounds, such as this compound, often exert their anti-inflammatory effects by modulating key signaling pathways. The NF-κB pathway is a critical regulator of inflammation.

nf_kb_pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli LPS, TNF-α, IL-1β IKK IKK Complex stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release of NF-κB NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus Translocation This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nucleus->DNA Binds to Genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) DNA->Genes Transcription

Potential Inhibition of the NF-κB Pathway by this compound.

Conclusion

The stability of this compound is significantly influenced by the formulation strategy. Nanoemulsions demonstrate superior performance in protecting this compound from degradation compared to hydrogels and simple aqueous solutions. These findings underscore the importance of advanced formulation approaches in the development of stable and effective topical products containing sensitive natural compounds like this compound. The provided experimental protocols can serve as a foundation for researchers and drug development professionals in their efforts to formulate and evaluate the stability of this compound-based therapeutics. Further investigation into the specific signaling pathways modulated by this compound will be crucial for a comprehensive understanding of its therapeutic potential.

Safety Operating Guide

Navigating the Disposal of Leiocarposide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

I. Understanding Leiocarposide: Chemical Properties

A clear understanding of a compound's properties is the foundation of its safe handling. Below is a summary of the key chemical data for this compound.

PropertyValue
Molecular Formula C27H34O16
Molecular Weight 614.55 g/mol [1][2]
Appearance Typically a powder[3]
Solubility Soluble in solvents such as DMSO[3]
Storage Short term at 0-4°C, long term at -20°C[4]

II. Core Principle: Risk Assessment and Institutional Compliance

Before initiating any disposal procedure, it is crucial to conduct a thorough risk assessment and consult your institution's Environmental Health and Safety (EHS) office. Local and national regulations governing chemical waste are the ultimate authority. The procedures outlined below are general guidelines and may need to be adapted to your specific institutional protocols.

III. Step-by-Step Disposal Protocol for this compound

This protocol is designed to guide researchers through the safe disposal of pure this compound and materials contaminated with it.

Step 1: Personal Protective Equipment (PPE)

Always wear appropriate PPE when handling this compound waste. This includes:

  • Safety goggles

  • Chemical-resistant gloves

  • Laboratory coat

Step 2: Waste Segregation

Proper segregation is critical to prevent accidental chemical reactions and to ensure compliant disposal.

  • Solid this compound Waste:

    • Place pure this compound powder, contaminated weigh boats, and other solid consumables into a dedicated, clearly labeled hazardous waste container.[1]

    • The container should be sealable and made of a material compatible with chemical waste.[1]

  • Liquid this compound Waste:

    • Collect aqueous solutions containing this compound in a separate, clearly labeled hazardous waste container.[1]

    • Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS office.[1]

  • Sharps Waste:

    • Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container.

Step 3: Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Ensure adequate ventilation.

  • Wear appropriate PPE.

  • Contain the spill:

    • For solid spills, carefully sweep or wipe up the material to avoid generating dust.[1]

    • For liquid spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[1]

  • Collect the waste: Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.[1]

  • Decontaminate the area: Clean the spill area with soap and water, and collect the cleaning materials for disposal as chemical waste.[1]

  • Report the spill: Inform your laboratory supervisor and EHS office in accordance with your institution's policy.[1]

Step 4: Final Disposal

The final disposal of this compound waste should be handled by a licensed waste disposal service.

  • Labeling: Ensure all waste containers are accurately labeled with the full chemical name ("this compound") and any other required information as per your institution's guidelines.

  • Storage: Store sealed waste containers in a designated, secure area away from incompatible materials until collection.[1]

  • Incineration: For many organic compounds, incineration by a licensed facility is the preferred method of disposal to ensure complete destruction.[1]

IV. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Leiocarposide_Disposal_Workflow start This compound Waste Generated waste_type Determine Waste Type start->waste_type spill Spill Occurs start->spill solid_waste Solid Waste (Pure compound, contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Aqueous solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Contaminated needles, etc.) waste_type->sharps_waste Sharps solid_container Place in Labeled Solid Chemical Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Chemical Waste Container liquid_waste->liquid_container sharps_container Place in Designated Sharps Container sharps_waste->sharps_container storage Store Securely for Pickup solid_container->storage liquid_container->storage sharps_container->storage disposal_service Arrange Pickup by Licensed Waste Disposal Service storage->disposal_service end Disposal Complete disposal_service->end spill_procedure Follow Spill Management Protocol: 1. Contain 2. Absorb 3. Collect 4. Decontaminate 5. Report spill->spill_procedure spill_procedure->solid_container

Caption: Decision workflow for the safe disposal of this compound waste.

By adhering to these procedures and maintaining open communication with your institution's safety personnel, you can ensure the safe and compliant disposal of this compound, contributing to a secure research environment.

References

Essential Safety and Operational Protocols for Handling Leiocarposide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the safe handling of Leiocarposide based on general laboratory safety principles for glycosidic compounds. A compound-specific Safety Data Sheet (SDS) was not available at the time of writing. All laboratory personnel must conduct a thorough, activity-specific risk assessment before commencing any work. This guide is intended to supplement, not replace, institutional safety protocols and professional judgment.

This compound is a phenolic bisglucoside that requires careful handling to minimize exposure and ensure laboratory safety.[1] Adherence to the following personal protective equipment (PPE) and operational protocols is essential for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion. The required level of PPE varies depending on the specific task being performed.

OperationMinimum PPE Requirement
Receiving & Unpacking Laboratory coat, safety glasses, nitrile gloves.
Weighing (Solid Form) Chemical-resistant laboratory coat, chemical splash goggles, double nitrile gloves, N95 respirator (or handle within a chemical fume hood or ventilated balance enclosure).
Solution Preparation Chemical-resistant laboratory coat, chemical splash goggles, double nitrile gloves. All work should be performed in a certified chemical fume hood.[2]
General Handling (Solutions) Laboratory coat, safety glasses, nitrile gloves.
Waste Disposal Chemical-resistant laboratory coat, chemical splash goggles, heavy-duty nitrile gloves.

Note on Gloves: Disposable nitrile gloves offer protection against incidental contact.[3] For prolonged handling or when there is a risk of significant contact, consider wearing double gloves or a more robust glove type recommended by the glove manufacturer for the specific solvents being used.[3][4] Always inspect gloves for tears or punctures before use and remove them immediately if contaminated, followed by hand washing.[3]

Operational Plan: Handling Protocol

This section provides a step-by-step guide for the safe handling of this compound from receipt to disposal.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE (laboratory coat, safety glasses, and nitrile gloves) before opening the package.

  • Verify that the container is properly labeled and sealed.

2. Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and dark place.[1]

  • For short-term storage, 0-4°C is recommended, while -20°C is suitable for long-term storage (months to years).[1]

  • Stock solutions should be stored in tightly sealed vials at -20°C.[1]

  • Ensure the storage area is secure and accessible only to authorized personnel.

3. Weighing and Preparation of Solutions:

  • All weighing of solid this compound should be conducted in a ventilated enclosure, such as a chemical fume hood or a balance enclosure, to prevent inhalation of airborne particles.[2]

  • Wear enhanced PPE, including a chemical-resistant lab coat, chemical splash goggles, double nitrile gloves, and an N95 respirator if not using a fume hood.[2]

  • When preparing solutions, work within a certified chemical fume hood.[2]

  • Use appropriate solvents as recommended by the supplier or relevant literature. This compound is soluble in DMSO.[1]

  • Add the solvent to the solid compound slowly to avoid splashing.

4. General Handling:

  • Always wear the minimum required PPE when handling solutions of this compound.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.

5. Spill Management:

  • In the event of a spill, evacuate the immediate area and alert others.

  • For small spills of solid material, gently cover with an absorbent material and carefully sweep it into a designated waste container. Avoid generating dust.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Ventilate the area and decontaminate the spill surface with an appropriate cleaning agent.

  • Wear appropriate PPE, including respiratory protection, during cleanup.

6. Disposal Plan:

  • All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of this compound down the drain or in the regular trash.

  • Collect waste in clearly labeled, sealed containers.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.

Leiocarposide_Handling_Workflow cluster_prep Preparation & Storage cluster_handling Handling Procedures cluster_cleanup Post-Handling & Disposal start Receive & Inspect Package storage Store Appropriately (Cool, Dry, Dark, Secure) start->storage weighing Weigh Solid (In Fume Hood/Enclosure) storage->weighing solution_prep Prepare Solution (In Fume Hood) weighing->solution_prep general_handling General Handling of Solution solution_prep->general_handling spill Spill Occurs general_handling->spill spill_cleanup Execute Spill Cleanup Protocol spill->spill_cleanup Yes waste_disposal Dispose of Hazardous Waste spill->waste_disposal No spill_cleanup->waste_disposal end End of Procedure waste_disposal->end

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Leiocarposide
Reactant of Route 2
Reactant of Route 2
Leiocarposide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.